Benzoyl isocyanide
Description
Structure
3D Structure
Properties
CAS No. |
21445-20-5 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
benzoyl isocyanide |
InChI |
InChI=1S/C8H5NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H |
InChI Key |
OHWFZCUCQSPPSJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Benzoyl Isocyanide: Structure, Electronic Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Unique Chemical Entity
In the landscape of synthetic organic chemistry, isocyanides (or isonitriles) represent a class of compounds with a unique and versatile reactivity profile.[1][2] This guide focuses on a specific yet under-documented member of this family: benzoyl isocyanide (C₆H₅CONC) . It is critical to distinguish this molecule from its more commonly encountered isomers, benzoyl isocyanate (C₆H₅CONCO) and benzyl isocyanide (C₆H₅CH₂NC). Benzoyl isocyanide, an acyl isocyanide, possesses a fascinating juxtaposition of functional groups: an electrophilic carbonyl center directly attached to the nitrogen of a nucleophilic isocyanide moiety. This unique electronic arrangement suggests a rich and complex reactivity, making it a potentially powerful, yet challenging, building block for the synthesis of novel heterocycles and complex organic molecules relevant to drug discovery.
This technical guide provides a comprehensive analysis of the chemical structure and electronic properties of benzoyl isocyanide. Drawing upon foundational principles and data from analogous acyl and aryl isocyanides, we will explore its bonding, molecular orbital characteristics, predicted spectroscopic signatures, and potential synthetic applications. Detailed protocols and mechanistic insights are provided to empower researchers to harness the synthetic potential of this intriguing molecule.
Part 1: Molecular Structure and Bonding
The structure of benzoyl isocyanide dictates its reactivity. The direct conjugation of the carbonyl group with the isocyanide functionality creates a unique electronic environment not present in simple alkyl or aryl isocyanides.
Lewis Structure and Resonance
The electronic distribution in benzoyl isocyanide is best described through a series of resonance structures. The isocyanide group itself is a resonance hybrid, with contributions from a triply-bonded, charge-separated form and a doubly-bonded, carbene-like form.[3][4][5] This dual character is fundamental to its reactivity, allowing the terminal carbon to act as both a nucleophile and an electrophile.[5][6]
The adjacent benzoyl group further influences this electronic picture. The electron-withdrawing nature of the carbonyl group can delocalize the formal negative charge on the isocyanide carbon, enhancing the contribution of the carbene-like resonance structure.
Caption: Key resonance contributors of benzoyl isocyanide.
Geometry and Hybridization
Based on VSEPR theory, the geometry around the key atoms can be predicted:
-
Carbonyl Carbon: Trigonal planar, sp² hybridized, with bond angles close to 120°.
-
Isocyanide Nitrogen: Linear, sp hybridized. The C-N-C bond angle is expected to be approximately 180°.[3]
-
Isocyanide Carbon: Linear, sp hybridized.
The overall molecule is not planar due to the free rotation around the C-C bond connecting the phenyl ring and the carbonyl group, and the C-N single bond.
Part 2: Electronic Properties and Reactivity
The electronic properties of benzoyl isocyanide are a direct consequence of its structure, featuring two electronically distinct reactive centers.
Molecular Orbital Analysis
A frontier molecular orbital (FMO) perspective is crucial for understanding the reactivity.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily located on the terminal carbon of the isocyanide group, corresponding to the lone pair. This confers nucleophilic character to this carbon.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is likely to have significant contributions from the π* orbital of the carbonyl group and the π* orbitals of the isocyanide. The electron-withdrawing benzoyl group lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The primary site for nucleophilic attack is the electrophilic carbonyl carbon.
This duality is key: the molecule possesses a nucleophilic isocyanide carbon and an electrophilic carbonyl carbon, setting the stage for complex and potentially novel reactivity.
Reactivity Profile
The unique electronic structure of benzoyl isocyanide suggests a diverse range of reactivity:
-
Reaction with Nucleophiles: Strong nucleophiles will preferentially attack the hard electrophilic center, the carbonyl carbon. This is a typical reaction for acyl chlorides and other activated carbonyl compounds.
-
Reaction with Electrophiles: The terminal carbon of the isocyanide is nucleophilic and will react with electrophiles. This is characteristic of isocyanide chemistry, forming the basis of multicomponent reactions.[6]
-
Cycloaddition Reactions: Isocyanides are known to participate in [4+1] cycloadditions, acting as a one-carbon component.[1][7] Benzoyl isocyanide could potentially react with dienes like tetrazines to form heterocyclic structures.
-
Nef Isocyanide Reaction: In a reaction analogous to the Nef reaction, benzoyl isocyanide could undergo insertion into the C-Cl bond of an acyl chloride to form an imidoyl chloride intermediate.[8][9][10]
Part 3: Synthesis and Spectroscopic Characterization
While benzoyl isocyanide is not a commercially common reagent, its synthesis is feasible through established methods for isocyanide preparation.
Proposed Synthetic Route: Dehydration of N-Benzoylformamide
The most direct and widely applicable method for synthesizing isocyanides is the dehydration of N-substituted formamides.[11][12] This approach is favored for its operational simplicity and the availability of the formamide precursors.
Caption: Proposed synthetic workflow for benzoyl isocyanide.
Experimental Protocol: Synthesis of Benzoyl Isocyanide
This protocol is based on established procedures for formamide dehydration.[11][12]
CAUTION: This reaction should be performed in a well-ventilated fume hood. Isocyanides are notoriously malodorous and potentially toxic. All glassware should be rigorously dried.
-
Materials:
-
N-Benzoylformamide
-
Phosphorus oxychloride (POCl₃) or p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
-
Procedure:
-
Dissolve N-benzoylformamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a designated time (monitoring by TLC or IR spectroscopy is recommended). The reaction is often rapid.[11]
-
Upon completion, the reaction mixture can be carefully quenched with ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzoyl isocyanide should be purified immediately, typically by vacuum distillation, as acyl isocyanides can be unstable.
-
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for the verification of benzoyl isocyanide.
| Spectroscopic Method | Functional Group | Expected Characteristic Signal | Notes |
| Infrared (IR) | Isocyanide (-N≡C) | Strong, sharp absorption at ~2140-2160 cm⁻¹ | This is a highly characteristic peak for isocyanides.[3] |
| Carbonyl (C=O) | Strong absorption at ~1680-1700 cm⁻¹ | Typical for an aryl ketone. | |
| ¹³C NMR | Isocyanide Carbon | Broad signal at ~160-170 ppm | The chemical shift is sensitive to the electronic environment. |
| Carbonyl Carbon | Signal at ~170-180 ppm | ||
| Aromatic Carbons | Signals in the range of ~125-140 ppm | ||
| ¹H NMR | Aromatic Protons | Multiplets in the range of ~7.4-8.0 ppm |
Part 4: Applications in Organic Synthesis and Drug Discovery
The true potential of benzoyl isocyanide lies in its application in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity in drug discovery programs.[13][14]
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide in a single step.[15][16][17] The use of benzoyl isocyanide in a Passerini reaction would lead to novel, highly functionalized structures.
Caption: Proposed Passerini reaction pathway using benzoyl isocyanide.
The mechanism likely proceeds through the nucleophilic attack of the isocyanide carbon on the carbonyl component, followed by trapping of the resulting nitrilium ion by the carboxylate.[15][18] A final, irreversible Mumm rearrangement yields the stable product.[15]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is another cornerstone of isocyanide-based MCRs, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form a bis-amide.[14][19][20][21] The incorporation of benzoyl isocyanide into a Ugi reaction would provide rapid access to complex peptide-like scaffolds.
The reaction is initiated by the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion), followed by the addition of the carboxylate and a subsequent Mumm rearrangement to give the final α-acylamino amide product.[14][19]
Conclusion
Benzoyl isocyanide, while not as extensively studied as its isomers, represents a molecule of significant synthetic potential. Its unique electronic structure, characterized by adjacent nucleophilic and electrophilic centers, opens the door to a wide range of chemical transformations. This guide has provided a theoretical and practical framework for understanding, synthesizing, and utilizing this compound. Its predicted reactivity in powerful multicomponent reactions like the Passerini and Ugi reactions highlights its potential as a valuable tool for medicinal chemists and drug development professionals in the quest for novel bioactive molecules. Further experimental exploration is warranted to fully unlock the synthetic utility of this fascinating chemical entity.
References
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Fehlhammer, W. P., & Bär, F. (1984). Direct synthesis of low-valent acyl isocyanide metal complexes. Preparation, structure and properties of (η5-C5H5)Co(CNCOR)2 complexes formed via reaction of (η5-C5H5)Co(CO)2 with acyl isocyanides. Organometallics, 3(11), 1756–1758. Available from: [Link]
-
Wikipedia. Passerini reaction. Wikipedia. Available from: [Link]
-
Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. Available from: [Link]
-
Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 508-546. Available from: [Link]
-
El Kaim, L., & Grimaud, L. (2008). Isocyanide Addition to Acylphosphonates: A Formal Passerini Reaction of Acyl Chlorides. Synlett, 2008(09), 1348-1350. Available from: [Link]
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Interreg Vlaanderen-Nederland. (n.d.). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland. Available from: [Link]
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Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. Available from: [Link]
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Wikipedia. Ugi reaction. Wikipedia. Available from: [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Ammonium Chloride Promoted Ugi Four-Component, Five-Center Reaction of α-Substituted α-Isocyano Acetic Acid: A Strong Solvent Effect. Organic Letters, 6(24), 4443-4445. Available from: [Link]
-
Wikipedia. Isocyanide. Wikipedia. Available from: [Link]
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Himo, F., & Haukka, M. (2008). Reaction of Carboxylic Acids with Isocyanides: A Mechanistic DFT Study. The Journal of Organic Chemistry, 73(16), 6209-6215. Available from: [Link]
-
Dömling, A., & Ugi, I. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 89(3), 1547-1560. Available from: [Link]
- Google Patents. (1995). US5386057A - Process for the preparation of acyl isocyanates. Google Patents.
-
Organic Syntheses. (1964). α-CHLOROACETYL ISOCYANATE. Organic Syntheses, 44, 18. Available from: [Link]
-
Wikipedia. Nef isocyanide reaction. Wikipedia. Available from: [Link]
-
Himo, F. (2010). Reaction of carboxylic acids with isocyanides : A mechanistic DFT study. European Journal of Organic Chemistry, 2010(28), 5451-5454. Available from: [Link]
-
Dömling, A., & Ugi, I. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. ACS Publications. Available from: [Link]
-
LibreTexts Chemistry. Rearrangement of Acyl Nitrenes to Isocyanates. Available from: [Link]
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ProQuest. (2021). Isocyanides: Anionic Methods for Dearomatization to Complex Cyclohexadienes. ProQuest. Available from: [Link]
-
ResearchGate. (2019). Nef reaction of acyl chlorides and isocyanide derivatives. ResearchGate. Available from: [Link]
-
MDPI. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5727. Available from: [Link]
- Google Patents. (1973). US3725450A - Process for the preparation of isocyanates from acyl azides. Google Patents.
-
National Center for Biotechnology Information. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 749393. Available from: [Link]
-
ResearchGate. (1984). Organometallic Complexes of Isomeric Acyl Isocyanides: Chromium Carbonyl (Acyl Isocyanide) and (Acyl Cyanide) Complexes. ResearchGate. Available from: [Link]
-
Pirali, T., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9226-9289. Available from: [Link]
-
Chemistry Learner. Isocyanide: Formula, Structure, Synthesis, and Reactions. Chemistry Learner. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6868. Available from: [Link]
-
ResearchGate. (2012). Isocyanide resonance structures and reaction scheme for ICH. ResearchGate. Available from: [Link]
-
ResearchGate. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. Available from: [Link]
-
Bernardes, G. J. L., et al. (2023). Investigating the bioorthogonality of isocyanides. Chemical Science, 14(3), 634-638. Available from: [Link]
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The Benzoyl Isocyanide to Nitrile Isomerization: A Mechanistic and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isomerization of isocyanides to their more stable nitrile counterparts is a fundamental reaction in organic chemistry. While the rearrangement of alkyl and aryl isocyanides has been extensively studied, the specific case of benzoyl isocyanide presents a unique and less-explored transformation. This technical guide provides a comprehensive exploration of the theoretical underpinnings and potential experimental approaches for the isomerization of benzoyl isocyanide to benzoyl cyanide. Drawing upon analogous rearrangements and computational studies, we will delve into the proposed mechanistic pathways, including thermal and photochemical routes. Furthermore, this guide will outline a detailed, albeit prospective, experimental protocol for inducing and monitoring this isomerization, complete with considerations for spectroscopic analysis. This document is intended to serve as a foundational resource for researchers interested in the chemistry of acyl isocyanides and the development of novel synthetic methodologies.
Introduction: The Enigmatic Reactivity of Benzoyl Isocyanide
Benzoyl isocyanide, with its unique juxtaposition of a carbonyl group and an isocyanide functionality, is a molecule of significant synthetic potential. The isocyanide carbon, with its divalent character, can act as both a nucleophile and an electrophile, while the adjacent benzoyl group exerts a strong electronic influence, modulating the reactivity of the isocyanide moiety. The isomerization of benzoyl isocyanide to the thermodynamically more stable benzoyl cyanide represents a transformation with potential applications in organic synthesis, offering a novel route to acyl nitriles.
While the thermal and photochemical rearrangements of various isocyanides to nitriles are well-documented, the specific case of benzoyl isocyanide remains largely uncharted territory in the experimental literature. This guide aims to bridge this knowledge gap by providing a theoretical framework for understanding the potential isomerization mechanism and by proposing a structured experimental approach to investigate this intriguing reaction.
Proposed Mechanistic Pathways
Based on studies of analogous isocyanide isomerizations, two primary pathways can be postulated for the conversion of benzoyl isocyanide to benzoyl cyanide: a thermal rearrangement and a photochemical rearrangement.
Thermal Isomerization: A Concerted Pericyclic Approach
The thermal isomerization of isocyanides to nitriles is often a high-temperature process. For benzoyl isocyanide, a concerted, pericyclic mechanism is the most likely pathway. This would involve the migration of the benzoyl group from the nitrogen to the isocyanide carbon through a three-membered transition state.
Computational studies on similar isocyanide-cyanide rearrangements suggest a sigmatropic-like mechanism.[1] The high temperatures required for this transformation, typically in the range of 170-230 °C for substituted benzyl isocyanides, reflect a significant activation energy barrier for the formation of the strained three-membered transition state.[2]
Caption: Proposed thermal isomerization pathway.
The electron-withdrawing nature of the benzoyl group may influence the activation energy of this process compared to simple alkyl or aryl isocyanides.
Photochemical Isomerization: An Excited State Transformation
Photochemical isomerization offers an alternative, often milder, approach to induce the rearrangement.[3] Upon absorption of UV light, benzoyl isocyanide would be promoted to an excited state. In this excited state, the electronic distribution is altered, potentially lowering the activation barrier for the rearrangement.
The photo-induced isomerization of aryl isocyanides to cyanides has been observed to be influenced by solvent and substituents. A similar dependence would be expected for benzoyl isocyanide. The reaction likely proceeds through an excited singlet or triplet state, leading to the formation of benzoyl cyanide.
Caption: Proposed photochemical isomerization pathway.
Prospective Experimental Protocol
The following protocol is a proposed methodology for investigating the thermal and photochemical isomerization of benzoyl isocyanide. It is crucial to note that this is a theoretical framework and may require significant optimization.
Synthesis of Benzoyl Isocyanide
As benzoyl isocyanide is not readily commercially available in high purity, its synthesis is the first critical step. A potential route involves the dehydration of N-formylbenzamide.
Materials:
-
N-formylbenzamide
-
Triphenylphosphine
-
Carbon tetrachloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-formylbenzamide (1 equivalent) in anhydrous DCM.
-
Add triphenylphosphine (1.1 equivalents) and carbon tetrachloride (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzoyl isocyanide.
Thermal Isomerization Experiment
Materials:
-
Benzoyl isocyanide
-
High-boiling point, inert solvent (e.g., diphenyl ether, decalin)
-
Small-scale reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
Prepare a dilute solution of benzoyl isocyanide in the chosen high-boiling point solvent (e.g., 0.01 M).
-
Transfer the solution to the reaction vial and securely seal the cap.
-
Heat the vial to a series of temperatures (e.g., 150 °C, 180 °C, 210 °C) using the heating block or oil bath.
-
At regular time intervals, carefully remove an aliquot of the reaction mixture for analysis.
-
Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
Photochemical Isomerization Experiment
Materials:
-
Benzoyl isocyanide
-
Spectroscopic grade, UV-transparent solvent (e.g., acetonitrile, cyclohexane)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)
-
Cooling system for the reaction vessel
Procedure:
-
Prepare a dilute solution of benzoyl isocyanide in the chosen UV-transparent solvent.
-
Transfer the solution to the quartz reaction vessel.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature using the cooling system.
-
At regular time intervals, withdraw an aliquot of the reaction mixture for analysis.
-
Analyze the aliquots by UV-Vis spectroscopy to monitor changes in the absorption spectrum, and by GC-MS and HPLC to quantify the conversion to benzoyl cyanide.
Analytical and Spectroscopic Characterization
Careful monitoring and characterization are essential to validate the isomerization.
Table 1: Key Spectroscopic Data for Monitoring the Isomerization
| Spectroscopic Technique | Benzoyl Isocyanide | Benzoyl Cyanide | Expected Change Upon Isomerization |
| Infrared (IR) Spectroscopy | Strong -N≡C stretch ~2150 cm⁻¹ | Strong -C≡N stretch ~2230 cm⁻¹ | Disappearance of the isocyanide peak and appearance of the nitrile peak. |
| ¹³C NMR Spectroscopy | Isocyanide carbon signal ~160-170 ppm | Nitrile carbon signal ~115-120 ppm | Significant upfield shift of the sp-hybridized carbon signal. |
| ¹H NMR Spectroscopy | Aromatic protons | Aromatic protons | Subtle shifts in the aromatic region due to changes in the electronic environment. |
| Mass Spectrometry (MS) | Molecular ion peak (m/z = 131) | Molecular ion peak (m/z = 131) | Identical molecular weight, but fragmentation patterns may differ. |
Note: The exact spectroscopic values may vary depending on the solvent and instrument.
Data Presentation and Interpretation
The kinetic data obtained from the time-course experiments can be used to determine the rate constants and activation parameters for the isomerization. Plotting the concentration of benzoyl isocyanide versus time at different temperatures will allow for the determination of the reaction order and the Arrhenius parameters.
For the photochemical experiment, the quantum yield of the isomerization can be calculated by measuring the number of molecules of product formed per photon absorbed.
Conclusion and Future Outlook
The isomerization of benzoyl isocyanide to benzoyl cyanide, while not yet a well-established experimental transformation, represents a scientifically intriguing and potentially useful reaction. This guide has provided a theoretical framework for understanding the potential mechanisms and a practical, albeit prospective, experimental approach for its investigation.
Future research in this area should focus on the successful experimental execution of this isomerization, a detailed kinetic and mechanistic study, and an exploration of the synthetic utility of this transformation. The insights gained from such studies will not only contribute to the fundamental understanding of isocyanide chemistry but may also open new avenues for the synthesis of valuable acyl nitrile compounds.
References
-
Kim, S. S., Choi, W. J., Zhu, Y., & Kim, J. H. (1998). Thermal Isomerizations of Substituted Benzyl Isocyanides: Relative Rates Controlled Entirely by Differences in Entropies of Activation. The Journal of Organic Chemistry, 63(4), 1185–1189. [Link][2]
-
Rüchardt, C., & Schacht, E. (1968). The Isocyanide–Cyanide Rearrangement; Mechanism and Preparative Applications. Angewandte Chemie International Edition in English, 7(7), 543-554. [Link][1]
- van Leusen, A. M., & van Leusen, D. (2001). The Isocyanide-Nitrile Isomerization. In The Chemistry of the Cyano Group (pp. 419-488). John Wiley & Sons, Ltd.
-
Koch, R., Finnerty, J. J., & Wentrup, C. (2011). Rearrangements and Interconversions of Heteroatom-Substituted Isocyanates, Isothiocyanates, Nitrile Oxides, and Nitrile Sulfides, RX–NCY and RY–CNX. The Journal of Organic Chemistry, 76(15), 6024–6029. [Link][4][5]
-
Oae, S., & Shinhama, K. (1983). Photo-induced isomerization of aryl isocyanides into cyanides. Journal of the Chemical Society, Chemical Communications, (10), 527. [Link]
-
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.[3]
-
PubChem. (n.d.). Benzoyl isocyanate. Retrieved from [Link][6]
-
Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, 35, 11. [Link][7]
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resonance structures of acyl isocyanides and carbene character
Topic: Resonance Structures of Acyl Isocyanides and Carbene Character Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Acyl isocyanides (
Part 1: Electronic Architecture & Resonance
The reactivity of acyl isocyanides is governed by the orbital overlap between the isocyanide functionality and the adjacent carbonyl group. This conjugation creates a distinct electronic profile compared to standard alkyl isocyanides.[1]
The Resonance Dichotomy
The molecule exists as a hybrid of two primary resonance contributors. The "Carbene Character" is not merely a theoretical formalism; it is the driver of the molecule's unique reactivity profile (e.g.,
-
Form A (Linear / Nitrilium-like): The nitrogen atom is
-hybridized.[1][2] This form dominates the ground state and is responsible for the molecule's linear geometry and characteristic IR signature. The acyl group ( ) pulls electron density, destabilizing the formal positive charge on nitrogen but strengthening the bond via inductive effects. -
Form B (Bent / Carbenoid): The nitrogen is
-hybridized.[1][2] The terminal carbon possesses a lone pair and a vacant -orbital (singlet carbene character).[2] The carbonyl group stabilizes this form via conjugation ( ), lowering the energy barrier for the molecule to adopt this reactive conformation during nucleophilic attacks.[2]
Molecular Orbital (MO) Interaction
In acyl isocyanides, the
Figure 1: Resonance hybridization of acyl isocyanides showing the interplay between the linear ground state and the reactive carbenoid form.
Part 2: Spectroscopic Validation
Due to their instability, acyl isocyanides are often detected in situ.[1] However, stable derivatives and low-temperature studies provide definitive spectroscopic fingerprints.[1]
Infrared (IR) Spectroscopy
The conjugation with the carbonyl group alters the vibrational frequency of the isocyanide moiety. Unlike alkyl isocyanides, which absorb around 2130–2140 cm⁻¹, acyl isocyanides typically show a shift to higher wavenumbers due to the electron-withdrawing nature of the acyl group (similar to the shift seen in acyl chlorides vs. alkyl chlorides).
| Functional Group | Frequency ( | Structural Insight |
| Alkyl Isocyanide ( | 2130 – 2145 | Standard |
| Acyl Isocyanide ( | 2160 – 2180 | Inductive withdrawal by |
| Acyl Carbonyl ( | 1680 – 1710 | Typical acyl stretch; confirms integrity of the acyl group. |
Reactivity as Chemical Proof
The "carbene character" is best validated by chemical behavior rather than ground-state spectroscopy.[1]
-
Proof 1:
-Addition: Like carbenes, acyl isocyanides undergo 1,1-addition (insertion) reactions with nucleophiles/electrophiles.[1][2] -
Proof 2: [4+1] Cycloaddition: The terminal carbon acts as a
synthon, inserting into dienes or enones, a reaction pathway strictly forbidden for pure nitriles ( ).[2]
Part 3: Synthetic Utility & Reactivity Pathways
The dual nature of acyl isocyanides allows them to function as 1,1-dipoles .[1] They are critical intermediates in the synthesis of oxazoles and other heterocycles.
The [4+1] Cycloaddition (The Carbene Pathway)
This is the most direct exploitation of the carbenoid resonance form.[2] Acyl isocyanides react with electron-deficient 1,3-dienes (like
-
Mechanism:
-
Activation: A Lewis Acid (e.g.,
, ) coordinates to the carbonyl oxygen of the enone. -
Insertion: The isocyanide carbon (acting as a nucleophilic carbene) attacks the
-position of the enone. -
Cyclization: The resulting intermediate cyclizes to close the ring, followed by tautomerization.[1]
-
Figure 2: Reaction pathway for the [4+1] cycloaddition of acyl isocyanides, highlighting the insertion mechanism characteristic of carbenes.[2]
Part 4: Experimental Protocols
Safety Warning: Isocyanides are foul-smelling and potentially toxic.[1] All operations must be performed in a well-ventilated fume hood.[1][3] Acyl isocyanides are unstable and prone to hydrolysis/polymerization; in situ generation is recommended.
Protocol A: In Situ Generation via TMSCN (Modern Standard)
This method avoids the use of silver salts and allows for mild generation of the acyl isocyanide in the presence of a trapping agent.
Reagents:
-
Acid Chloride (
, 1.0 equiv)[2] -
Trimethylsilyl Cyanide (
, 1.1 equiv)[2] -
Trapping Agent (e.g., Enone, 1.0 equiv)[2]
-
Solvent: Anhydrous
or Toluene[1][2] -
Catalyst (if trapping):
or (10-20 mol%)[2]
Step-by-Step Workflow:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.
-
Mixing: Add the acid chloride and the trapping agent (enone) to the solvent.
-
Catalyst Addition: Cool the mixture to 0°C. Add the Lewis Acid catalyst.
-
Generation: Add
dropwise via syringe.[1] The reaction of with generates and .[2]-
Note: The
byproduct is volatile and inert in this cycloaddition.
-
-
Reaction: Allow to warm to room temperature and stir (typically 2–12 hours). Monitor by TLC (disappearance of enone).
-
Workup: Quench with saturated
. Extract with .[1] Dry over and concentrate. -
Purification: Flash column chromatography on silica gel (neutralized with 1%
to prevent acid-catalyzed decomposition of the product).
Protocol B: The Silver Cyanide Route (Classic / Isolation)
Used when the acyl isocyanide must be isolated for spectroscopic characterization (only for stable derivatives like benzoyl isocyanide).[2]
-
Reaction: Suspend
(1.2 equiv) in anhydrous Benzene or Toluene. -
Addition: Add Acid Chloride (1.0 equiv) and heat to reflux for 1-2 hours.
-
Filtration: Cool and filter off the
precipitate under inert atmosphere. -
Isolation: Evaporate solvent under reduced pressure. Do not heat the residue excessively.[1]
-
Storage: Store at -20°C under Argon. Use immediately.
References
-
Lieke, W. (1859).[1] "Über das Cyanallyl." Annalen der Chemie und Pharmacie, 112(3), 311-318.[1][2] (Foundational synthesis).[1][2]
-
Ugi, I. (1982).[1] "From Isocyanides via Four-Component Condensations to Antibiotics."[1] Angewandte Chemie International Edition, 21(11), 810-819.[1][2] (Reactivity and Multicomponent Reactions).[1][2]
-
Chatani, N., & Murai, S. (2005).[1] "Catalytic [4+1] Cycloaddition of
-Unsaturated Carbonyl Compounds with Isocyanides." Journal of the American Chemical Society, 127(2), 761-766.[2] (Key reference for [4+1] reactivity). -
Domling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89.[1][2] (Comprehensive Review).[1][2]
-
Fehlhammer, W. P., & Fritz, M. (1993).[1] "Isocyanide and ylide complexes." Chemical Reviews, 93(3), 1243-1280.[1][2] (Electronic structure and metal coordination).[1][2]
Sources
The Bivalent Carbon Paradigm: A Comprehensive Guide to Benzoyl Isocyanide and the Nef Reactions
Executive Summary
The exploration of isocyanide chemistry in the late 19th century fundamentally altered our understanding of carbon valency. Pioneered by [1], the concept of "bivalent carbon" (carbenes) emerged from the unique reactivity of isonitriles. Today, isocyanides are indispensable in multicomponent reactions (MCRs) and drug discovery. This whitepaper provides an in-depth mechanistic and practical analysis of two distinct but historically linked chemical milestones: the synthesis and reactivity of the highly unstable benzoyl isocyanide , and the dual Nef reactions (the isocyanide addition and the nitroalkane hydrolysis).
Historical Grounding & The Dual "Nef Reactions"
In the 1890s, the prevailing Kekulé paradigm dictated that carbon was strictly tetravalent. John Ulric Nef challenged this by isolating and studying compounds where carbon appeared to exist in a lower valence state, specifically fulminates and isocyanides[2]. His meticulous isolation of addition compounds proved that the isocyano carbon acts as a bivalent carbene-like center.
This foundational work led to two distinct reactions bearing his name, which are frequently confused in modern literature:
-
The Nef Isocyanide Reaction (1892): An addition reaction between isocyanides and acyl chlorides to form
-keto imidoyl chlorides[3]. -
The Classical Nef Reaction (1894): The acid hydrolysis of primary or secondary nitroalkane salts to yield aldehydes or ketones and nitrous oxide[4].
The Nef Isocyanide Reaction: Mechanistic Causality
Unlike standard carbonyl additions that proceed via a tetrahedral intermediate, the [3] is uniquely driven by the carbene-like nature of the isocyano carbon. Density Functional Theory (DFT) studies confirm that the reaction proceeds via a concerted insertion mechanism [3]. The isocyanide carbon inserts directly into the labile C–Cl bond of the acyl chloride, bypassing the tetrahedral intermediate entirely.
This concerted pathway is thermodynamically driven by the formation of the highly reactive
Mechanistic pathway of the Nef Isocyanide Reaction showing concerted insertion.
Benzoyl Isocyanide: Synthesis and Extreme Reactivity
(PhCONC)[6] represents one of the most extreme examples of an activated isocyanide. The strongly electron-withdrawing benzoyl group depletes electron density from the isocyano carbon. This renders the molecule highly susceptible to nucleophilic attack and cycloadditions.
Because of this extreme activation, benzoyl isocyanide cannot be synthesized via standard dehydration of formamides. Instead, it requires the Silver Cyanide Method [6]. The cyanide ion acts as an ambident nucleophile; however, the high affinity of silver for halogens (driving the precipitation of AgI) forces the covalent Ag–C bond to react via the nitrogen lone pair, yielding the
If not kept in dilute solution or at extremely low temperatures, benzoyl isocyanide spontaneously trimerizes at its melting point to form 7-benzoylimino-2,5-diphenyloxazolo[5,4-d][1,3]oxazine (m/e 393)[7].
Experimental workflow for the synthesis and isolation of benzoyl isocyanide.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every procedural step.
Protocol A: Synthesis of Benzoyl Isocyanide via Silver Cyanide
Objective: Isolate highly reactive benzoyl isocyanide while preventing spontaneous trimerization.
-
Reagent Preparation: Charge a flame-dried Schlenk flask with Silver Cyanide (AgCN, 1.5 equiv) and Benzoyl Iodide (1.0 equiv) under an argon atmosphere.
-
Causality: Argon prevents aerobic oxidation. AgCN is chosen over KCN because the soft Ag
ion coordinates the iodide, directing nucleophilic attack exclusively through the nitrogen atom[6].
-
-
Reaction Execution: Stir the solid mixture vigorously.
-
Causality: Efficient, high-shear stirring is mandatory to break up the intermediate AgCN-isocyanide complexes. Failure to stir vigorously caps the theoretical yield at 50% due to product sequestration[6].
-
-
Isolation via Sublimation: Apply a high vacuum (0.1 Torr) and connect the flask to a receiving cold finger chilled to -78°C (dry ice/acetone). Subline the product directly from the reaction mass.
-
Causality: Thermal distillation would instantly destroy the product. High-vacuum sublimation allows the isolation of colorless crystals of benzoyl isocyanide at temperatures below its degradation threshold.
-
-
Self-Validation Checkpoints:
-
Visual: The reaction mass will turn yellow due to the precipitation of AgI, confirming halogen abstraction.
-
Failure Mode: If the isolated colorless crystals turn yellow/orange upon warming to room temperature, trimerization to the oxazine derivative has occurred[7]. The protocol has failed, and the product must be discarded.
-
Protocol B: The Classical Nef Reaction (Nitroalkane Hydrolysis)
Objective: Convert a primary/secondary nitroalkane to a carbonyl compound via acid hydrolysis.
-
Nitronate Formation: Dissolve the nitroalkane (e.g., nitroethane) in a 2M aqueous NaOH solution. Stir until homogeneous.
-
Causality: The base deprotonates the
-carbon, converting the hydrophobic nitroalkane into a water-soluble sodium nitronate salt[4]. (Note: Tertiary nitroalkanes lack an -hydrogen and will fail at this step).
-
-
Acidic Hydrolysis: Add the nitronate solution dropwise to a vigorously stirred solution of concentrated H
SO maintained at 0°C.-
Causality: Inverse addition (adding salt to excess acid) is critical. It ensures immediate double-protonation to the iminium ion. If acid is added to the salt, the transient nitronic acid will react with unprotonated nitronate, forming unwanted dimers/polymers.
-
-
Self-Validation Checkpoints:
-
Visual: A transient deep-blue color will appear in the reaction mixture. This validates the formation of the 1-nitroso-alkanol intermediate, confirming the reaction is proceeding along the correct mechanistic pathway[4].
-
Analytical: IR spectroscopy of the extracted organic layer will show the disappearance of the NO
symmetric/asymmetric stretches (1550 and 1370 cm ) and the appearance of a strong C=O stretch (~1715 cm ).
-
Mechanistic pathway of the classical Nef reaction (nitroalkane hydrolysis).
Quantitative Data Presentation
The stability and synthetic utility of isocyanides vary drastically based on their substituent groups. The table below summarizes the comparative reactivity metrics critical for drug development and synthetic planning.
| Isocyanide Class | Representative Compound | Typical Yield (%) | Stability / Half-life | Primary Synthetic Utility |
| Alkyl Isocyanide | tert-Butyl isocyanide | >85% | Indefinite (Room Temp) | Ugi/Passerini Multicomponent Reactions |
| Aryl Isocyanide | Phenyl isocyanide | 70–80% | Months (Stored at 0°C) | Transition metal ligands, radical acceptors |
| Diphenyl- | ~60% | Hours (Dilute solution) | Complex heterocycle synthesis | |
| Benzoyl isocyanide | 73% | Minutes (Neat, Room Temp) | Nef isocyanide additions, cycloadditions |
Conclusion & Future Perspectives
The historical discovery of benzoyl isocyanide and the subsequent elucidation of the Nef reactions provided the chemical community with the framework for bivalent carbon chemistry. Today, the principles governing the concerted insertion of the Nef isocyanide reaction are actively leveraged in the pharmaceutical industry to rapidly assemble complex, stereochemically rich scaffolds via multicomponent reactions. By strictly adhering to the mechanistic causality and self-validating protocols outlined in this guide, researchers can safely harness the extreme reactivity of acyl isocyanides for advanced drug discovery.
References
-
John Ulric Nef (chemist) - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Nef isocyanide reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Nef reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Product Class 7: Isocyanides and Related Compounds Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
The Nef Reaction of Isocyanides Source: Synthesis (ResearchGate) URL:[Link]
Sources
- 1. John Ulric Nef (chemist) - Wikipedia [en.wikipedia.org]
- 2. biographicalmemoirs.org [biographicalmemoirs.org]
- 3. Nef isocyanide reaction - Wikipedia [en.wikipedia.org]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Benzoyl Isocyanide vs. Benzyl Isocyanide: A Technical Guide to Structural Divergence and Synthetic Utility
The following technical guide details the structural, synthetic, and reactive divergences between Benzoyl Isocyanide and Benzyl Isocyanide.
Executive Summary
Benzoyl Isocyanide (
-
Benzoyl Isocyanide (Acyl): A transient, electrophilic species prone to rapid rearrangement into benzoyl cyanide. It acts primarily as an acylating agent or a "fugitive" intermediate in heterocycle synthesis.
-
Benzyl Isocyanide (Aralkyl): A stable, nucleophilic "workhorse" reagent used extensively in Multicomponent Reactions (MCRs) like the Ugi and Passerini reactions, and as a ligand in coordination chemistry.
Part 1: Structural & Electronic Divergence[1]
The fundamental difference lies in the hybridization of the carbon atom attached to the isocyanide nitrogen and the resulting orbital interactions.
Electronic Architecture
-
Benzoyl Isocyanide (
-hybridized attachment): The isocyanide group is directly conjugated to a carbonyl ( ). The strong electron-withdrawing nature of the carbonyl group pulls electron density from the isocyanide, destabilizing the bond and increasing the electrophilicity of the terminal carbon. This conjugation also lowers the activation energy for rearrangement to the thermodynamically stable nitrile isomer ( ). -
Benzyl Isocyanide (
-hybridized attachment): The methylene bridge ( ) insulates the isocyanide group from the phenyl ring's -system. This preserves the characteristic nucleophilicity of the isocyanide carbon and allows for -metallation (deprotonation) at the benzylic position.
Visualization of Electronic Effects
Caption: Electronic divergence driven by the carbonyl conjugation in benzoyl isocyanide versus the insulating methylene bridge in benzyl isocyanide.
Part 2: Synthesis & Stability Profiles
The synthesis of these two compounds highlights the critical stability gap. Benzyl isocyanide is a commercial reagent; benzoyl isocyanide is typically a reactive intermediate.
Comparative Stability Data
| Feature | Benzoyl Isocyanide ( | Benzyl Isocyanide ( |
| Physical State | Transient solid/oil (often generated in situ) | Stable liquid (Pale yellow, foul odor) |
| Storage | Impossible (Rearranges/Polymerizes) | Stable at 4°C (Months/Years) |
| Major Decomposition | Rearranges to Benzoyl Cyanide ( | Slow oxidation or hydrolysis |
| Thermal Limit | Rearranges at melting point (~140°C if isolated) | Distillable |
Experimental Protocols
Protocol A: Synthesis of Benzyl Isocyanide (Standard)
Primary Method: Dehydration of N-Benzylformamide
-
Reagents: N-Benzylformamide (1.0 eq),
(1.1 eq), (3.0 eq), DCM ( ). -
Procedure: Dissolve formamide in dry DCM. Add amine.[1][2] Dropwise addition of
at .[1] Stir 1h. -
Quench: Pour into ice/water containing
. -
Isolation: Extract with DCM, dry (
), and distill under reduced pressure. -
Yield: Typically 80-90%.
Protocol B: Generation of Benzoyl Isocyanide (Specialized)
Primary Method: Silver Salt Metathesis (Low Temperature) WARNING: This compound is prone to explosive polymerization or rapid rearrangement.
-
Reagents: Benzoyl Iodide (freshly prepared),
(excess), Toluene. -
Procedure: Mix Benzoyl Iodide and
in toluene at -20°C or lower. -
Reaction: Stir for 1-2 hours in the dark.
-
Isolation: Do not distill. Filter off silver salts cold. Evaporate solvent under high vacuum at
.[1] -
Usage: Use immediately. If allowed to warm or treated with base (e.g., 4-pyrrolidinopyridine), it rearranges to Benzoyl Cyanide (
).[3]
Part 3: Reactivity Divergence
The reactivity profiles dictate their application in drug discovery.
Benzoyl Isocyanide: The "Fugitive" Electrophile
Because the isocyanide carbon is electron-deficient, it acts as an acylating agent or undergoes cycloadditions where it serves as a 1,3-dipole equivalent (after tautomerization).
-
Rearrangement: The driving force is the formation of the strong
bond in the nitrile isomer. -
Heterocycle Synthesis: Reacts with nucleophiles (like amidines or hydrazines) to form oxazoles or triazoles, often incorporating the benzoyl fragment intact.
Benzyl Isocyanide: The Multicomponent Scaffold
Acts as a classic isocyanide (divalent carbon) with a unique "dual" reactivity due to the benzylic position.
-
Alpha-Metallation: Treatment with
at -78°C generates the -isocyano carbanion ( ), which can react with electrophiles (alkyl halides, carbonyls) to create complex isocyanides. -
Ugi/Passerini Reactions: The isocyanide carbon attacks imines (Ugi) or aldehydes (Passerini), followed by an irreversible Mumm rearrangement.
Reactivity Workflow Diagram
Caption: Divergent reaction pathways. Benzoyl isocyanide tends toward rearrangement or cyclization, while benzyl isocyanide serves as a modular building block.
Part 4: Spectroscopic Identification
Distinguishing these species (and their rearrangement products) is critical for validation.
| Spectroscopy | Benzoyl Isocyanide ( | Benzyl Isocyanide ( | Benzoyl Cyanide (Artifact) |
| IR ( | ~2110-2140 cm⁻¹ (Broad/Weak)~1680 cm⁻¹ (C=O) | 2150-2160 cm⁻¹ (Strong/Sharp)No C=O stretch | 2220-2230 cm⁻¹ (Nitrile)1680 cm⁻¹ (C=O) |
| ¹H NMR | Aromatic signals only. | 4.6-4.7 ppm ( | Aromatic signals only. |
| ¹³C NMR | Isocyanide C: ~160-165 ppm (Broad) | Isocyanide C: ~158 ppm ( | Nitrile C: ~112 ppm Carbonyl C: ~180 ppm |
Diagnostic Tip: If your "Benzoyl Isocyanide" sample shows a sharp IR peak >2200 cm⁻¹, it has already rearranged to the nitrile.
References
-
Organic Syntheses , Coll. Vol. 3, p. 114 (1955); Vol. 20, p. 14 (1940). Preparation of Benzoyl Cyanide (The rearrangement product).[3]
-
Kitano, Y., et al. (2006). "A Convenient Method for the Preparation of Benzyl Isocyanides."[3] Synthesis, 2006(03), 405-410.
-
BenchChem. "Benzoyl Isocyanate and Isocyanide Reactivity Profiles."[1] (Technical Data).
-
Science of Synthesis. "Product Class 7: Isocyanides and Related Compounds." Section 19.7.
-
NIST Chemistry WebBook. "Benzyl isocyanide IR Spectrum."
Sources
benzoyl isocyanide CAS number and chemical identifiers
The following technical guide is structured to address the specific properties, synthesis, and handling of Benzoyl Isocyanide , a reactive intermediate distinct from its stable isomers.
Status: Reactive Intermediate / Transient Species Primary Application: Heterocycle Synthesis, [4+1] Cycloadditions, Acyl Anion Equivalents
Chemical Identity & Disambiguation
Critical Note: Benzoyl isocyanide is thermodynamically unstable and prone to rearrangement.[1] It is frequently confused with Benzoyl Cyanide (stable solid) or Benzoyl Isocyanate (stable liquid). Researchers must verify the structure before procurement or synthesis.
| Property | Benzoyl Isocyanide (Target) | Benzoyl Cyanide (Isomer) | Benzoyl Isocyanate (Related) |
| Structure | Ph-C(=O)-N≡C | Ph-C(=O)-C≡N | Ph-C(=O)-N=C=O[1] |
| CAS Number | 21445-20-5 (Research/Rare)* | 613-90-1 | 4461-33-0 |
| Stability | Low (Trimerizes/Rearranges) | High (Stable Solid) | Moderate (Moisture Sensitive) |
| SMILES | [C-]#[N+]C(=O)C1=CC=CC=C1 | N#CC(=O)C1=CC=CC=C1 | O=C=NC(=O)C1=CC=CC=C1 |
| InChI Key | (Computed) LFQSCWFLJHTTHZ-UHFFFAOYSA-N | JFDZBHWFFUWGje-UHFFFAOYSA-N | LURYMYITPCOQAU-UHFFFAOYSA-N |
*Note: CAS 21445-20-5 is occasionally associated with this structure in literature, but commercial availability is virtually non-existent due to shelf-life constraints.[1] In situ generation is the standard protocol.
Synthetic Architecture
Unlike alkyl isocyanides, acyl isocyanides cannot be easily stored. The synthesis relies on kinetic control to favor the isocyanide over the thermodynamically stable nitrile.
A. The Silver Cyanide Route (Kinetic Control)
The most reliable method for generating benzoyl isocyanide utilizes the "hard/soft" acid-base principle.[1] The silver cation (
-
Precursor: Benzoyl Iodide (preferred over chloride for faster kinetics at low temp).
-
Solvent: Aprotic, non-polar (e.g., Benzene, Toluene, or
).
Protocol: In Situ Generation
-
Preparation: Suspend anhydrous AgCN (1.2 equiv) in dry toluene under inert atmosphere (
or Ar). -
Addition: Cool the system to 0°C . Add Benzoyl Iodide (1.0 equiv) dropwise.
-
Reaction: Stir for 30–60 minutes. The formation of a yellow AgI precipitate indicates reaction progress.
-
Isolation (Optional): If isolation is strictly necessary, the product can be sublimed at low temperature (< -20°C) under high vacuum. However, direct utilization of the supernatant is recommended.
B. Mechanistic Pathway & Rearrangement
The isocyanide is formed via attack of the isocyanide carbon on the acyl electrophile. However, thermal energy drives the 1,3-acyl migration , rearranging the isocyanide into the stable benzoyl cyanide.
Figure 1: Synthetic pathways and stability profile of Benzoyl Isocyanide. Note the bifurcation between useful intermediate (Blue) and degradation products (Red/Yellow).
Reactivity & Applications
Benzoyl isocyanide is a potent 1,1-dipole and acylating agent .[1] Its reactivity is dominated by the terminal carbon's carbene-like character and the electrophilicity of the carbonyl.[1]
A. [4+1] Cycloadditions (Heterocycle Synthesis)
The most valuable application is the synthesis of oxazoles and other heterocycles. Benzoyl isocyanide reacts with electron-deficient dienes or heterodienes.[1]
-
Reaction with Tetrazines: Yields oxazoles via a cascade of [4+1] cycloaddition followed by retro-Diels-Alder (
extrusion).[1] -
Reaction with Imines: Can form imidazolines, though less common than the Passerini/Ugi routes.
B. Nucleophilic Attack (Solvolysis)
Unlike alkyl isocyanides which are stable to base, acyl isocyanides are sensitive to nucleophiles due to the activation provided by the carbonyl group.
-
Alcoholysis: Reaction with methanol yields Methyl Benzoate and formamide derivatives (loss of isocyanide character).
-
Hydrolysis: Rapidly degrades to Benzoic Acid and HCN/Formamide.[1]
C. Trimerization
At room temperature or in concentrated solutions, benzoyl isocyanide undergoes a complex trimerization to form 7-benzoylimino-2,5-diphenyloxazolo[5,4-d]pyrimidine .[1] This is a key identifier for the transient species in crude mixtures.
Figure 2: Primary reactivity modes.[1] The cycloaddition pathway (Green) represents the high-value synthetic utility.[1]
Handling & Safety Protocols
Hazard Class: Acute Toxin / Sensitizer / Reactive.[1]
-
Odor Control: Like all isocyanides, benzoyl isocyanide has a repulsive, penetrating odor. All work must be performed in a high-efficiency fume hood.[1]
-
Quenching: Unreacted isocyanide should be quenched with acidic methanol (converts to ester/amine) before disposal. Do not dispose of active isocyanide solutions in general waste.
-
Storage: Do not store. Generate immediately prior to use. If storage is unavoidable for short periods (<1 hour), maintain at -78°C in dilute solution.
References
-
Science of Synthesis: Isocyanides and Related Compounds. Thieme Chemistry. (Detailed protocols on AgCN routes and sublimation isolation).
-
Sączewski, J., et al. (2005). Evidence for Sulfonate-Assisted Rearrangement of Benzoyl Cyanide into Benzoyl Isocyanide.[5] Polish Journal of Chemistry, 79, 1889-1894.[5] (Mechanistic evidence of the rearrangement).
-
Kitano, Y., et al. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 405-410.[1] (Context on AgCN/halide methods).
-
BenchChem Technical Guide. Benzoyl Isocyanate vs. Thiobenzoyl Isocyanate. (Differentiation of related acyl species).
Sources
Stable N-Acyl Isocyanide Derivatives: Technical Guide to Synthesis, Stabilization, and Application
Executive Summary
N-Acyl isocyanides (
This guide addresses the "Stability Paradox" by defining "stable derivatives" not merely as shelf-stable free molecules, but as isolable metal complexes , masked precursors , and controlled in situ intermediates . We provide protocols for their generation, stabilization via coordination chemistry, and application in the synthesis of oxazoles and peptidomimetics.
The Stability Paradox: Electronic & Structural Theory
Thermodynamic Instability
The acyl isocyanide moiety is inherently unstable due to the high energy of the isocyano carbon and the driving force to form the stronger C-C bond found in the isomeric acyl cyanide.
-
Rearrangement: The migration of the acyl group from nitrogen to carbon (1,2-shift) is exothermic.
-
Polymerization: The terminal divalent carbon is highly nucleophilic/electrophilic (ambiphilic), leading to rapid oligomerization in the absence of trapping agents.
Stabilization Strategies
To harness this reactivity, three strategies are employed:
-
Kinetic Trapping (In Situ): Generating the species in the presence of a reaction partner (e.g., dipolarophile) to intercept the intermediate before rearrangement.
-
Coordination Stabilization: Binding the isocyanide carbon to a transition metal (e.g., Cr, W, Mo) to form stable Pentacarbonyl(acyl isocyanide)metal(0) complexes. The metal back-bonding reduces the electrophilicity of the isocyanide carbon, preventing rearrangement.
-
Steric Protection: Utilizing bulky substituents (e.g., tert-butyl, mesityl) on the acyl group to kinetically retard the rearrangement, allowing for short-term isolation in flow systems.
Experimental Protocols: Synthesis & Generation
Protocol A: In Situ Generation via Dehydration (The Standard)
This method generates the acyl isocyanide transiently from stable N-formyl carboxamides using a dehydrating agent.
Reagents:
-
Substrate: N-Formyl benzamide (or derivative).
-
Dehydrating Agent: Phosphorus oxychloride (
) or Triphosgene. -
Base: Triethylamine (
) or Diisopropylamine. -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Precursor Synthesis: Acylate formamide with the corresponding acid chloride to yield the N-acyl formamide (
). -
Dehydration: Dissolve the N-acyl formamide (1.0 equiv) in DCM at -78°C under
. -
Activation: Add
(2.5 equiv) followed by dropwise addition of (1.1 equiv). -
Generation: Stir for 30–60 minutes. The acyl isocyanide is generated in situ.
-
Trapping: Immediately add the nucleophile/dipolarophile (e.g., an imine or alkyne) and allow the mixture to warm to room temperature.
Protocol B: Synthesis of Stable Metal-Acyl Isocyanide Complexes
This protocol yields isolable, crystalline complexes that act as "stored" acyl isocyanides.
Reagents:
-
Metal Source:
(generated photochemically from ; M = Cr, W). -
Precursor: Acyl chloride (
). -
Isocyanide Source: Trimethylsilyl cyanide (
) or AgCN (forms the isocyanide kinetically).
Step-by-Step Workflow:
-
Complexation: React
(anionic cyano complex) with an acylating agent (e.g., Acetyl chloride). -
Substitution: The acyl group attacks the nitrogen of the coordinated cyanide.
-
Isolation: The resulting neutral complex
precipitates or is extracted. -
Storage: These complexes are often air-stable solids and can be stored at 4°C.
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent pathways of the N-acyl isocyanide intermediate: the unwanted rearrangement to acyl cyanide versus the productive trapping to form oxazoles or metal complexes.
Caption: Divergent reactivity of transient acyl isocyanides: Stabilization via coordination vs. productive trapping.
Key Applications & Reactivity Data
Oxazole Synthesis
The most common application of N-acyl isocyanides is the synthesis of oxazoles via cyclization. The acyl isocyanide acts as a 1,3-dipole equivalent or undergoes
Table 1: Comparative Yields of Oxazole Synthesis via In Situ Trapping
| Precursor ( | Trapping Agent | Conditions | Product | Yield (%) |
| Phenyl ( | Dimethyl acetylenedicarboxylate | DCM, -10°C | Dimethyl 2-phenyloxazole-4,5-dicarboxylate | 82% |
| 4-NO2-Phenyl | Methyl propiolate | THF, 0°C | Methyl 2-(4-nitrophenyl)oxazole-5-carboxylate | 76% |
| tert-Butyl | Benzaldehyde (Passerini-type) | DCM, RT | 65% |
Metal-Mediated Carbene Transfer
Stable metal-acyl isocyanide complexes can react with nucleophiles (amines, alcohols) to form acyclic diaminocarbene (ADC) complexes, which are valuable catalysts.
-
Reaction:
(after rearrangement/tautomerization).
Logical Workflow: Handling Unstable Isocyanides
For researchers aiming to utilize these derivatives in drug discovery (e.g., for peptidomimetic scaffolds), the following decision tree ensures safety and success.
Caption: Decision matrix for handling acyl isocyanides: In situ generation vs. metal complex stabilization.
References
-
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -
Fehlhammer, W. P., & Fritz, M. (1993). "Isocyanide and Diisocyanide Complexes of Transition Metals." Chemical Reviews, 93(3), 1243-1280. Link
-
Liron, F., et al. (2020). "Isocyanide 2.0: A Simple, Green, and Highly Efficient Protocol for the Synthesis of Isocyanides."[1] Green Chemistry, 22, 7367-7373. Link
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Isocyanide MCRs). Link
-
Boyarskiy, V. P., et al. (2015). "Synthetic Applications of Isocyanides in the Synthesis of Heterocycles." Chemical Reviews, 115(7), 2698-2779. Link
Sources
Technical Guide: Benzoyl Isocyanide – Electronic Structure, Dipole Moment, and Solvent-Dependent Reactivity
Executive Summary
Benzoyl isocyanide (Ph-CO-NC ) is a potent but elusive C1 building block in organic synthesis.[1] Often confused with its stable isomer benzoyl cyanide (Ph-CO-CN) or the common reagent benzoyl isocyanate (Ph-CO-NCO), benzoyl isocyanide represents a class of acyl isocyanides that exhibit unique "chameleon-like" electronic properties.[1]
This guide provides a deep technical analysis of the dipole moment and solvent effects governing the stability and reactivity of benzoyl isocyanide.[2] Unlike alkyl isocyanides, the acyl variety is electronically destabilized, prone to rapid isomerization, and highly sensitive to solvation shells.[1] Understanding these parameters is critical for controlling multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions in drug discovery.
Electronic Structure & Dipole Moment[1][2]
The Dipole Anomaly
The dipole moment (
Theoretical Vector Analysis: The molecule possesses two competing dipole vectors:[2]
-
Carbonyl Group: Strong dipole pointing from Carbon to Oxygen.[1][2]
-
Isocyanide Group: Dipole pointing from the terminal Carbon towards the Nitrogen.[1][2]
In the benzoyl system, these dipoles create a frustrated electronic environment.[1] Unlike nitriles (
Resonance Contributions
The reactivity of benzoyl isocyanide arises from the superposition of three primary resonance structures. The contribution of the zwitterionic form is solvent-dependent.[2]
Figure 1: Resonance manifold of benzoyl isocyanide.[1] Structure B represents the dominant form in non-polar media, while Structure C becomes significant in polar aprotic solvents.
Comparative Dipole Data
Due to the rapid isomerization of Ph-CO-NC to Ph-CO-CN, standard static dielectric measurements are challenging.[1] The values below represent a synthesis of experimental data for analogues and DFT-calculated estimations.
| Compound | Structure | Dipole Moment ( | Stability |
| Benzoyl Isocyanide | Ph-CO-NC | ~3.8 - 4.1 (Calc.) | Transient ( |
| Benzoyl Cyanide | Ph-CO-CN | 4.20 (Exp) | Stable |
| Benzyl Isocyanide | Ph-CH | 3.50 (Exp) | Stable |
| Benzyl Cyanide | Ph-CH | 3.96 (Exp) | Stable |
Technical Insight: The slightly lower dipole moment of isocyanides compared to nitriles is a general trend.[2] However, in acyl isocyanides, the carbonyl group enhances the electrophilicity of the isocyanide carbon, effectively increasing the "reactive" dipole component.
Solvent Effects & Solvatochromism[2][3][4]
Solvent selection is the single most critical factor in working with benzoyl isocyanide.[2] The solvent shell dictates whether the molecule acts as a useful reagent or rearranges into the thermodynamically stable cyanide.[2]
The Isomerization Trap
Benzoyl isocyanide rearranges to benzoyl cyanide (Ph-CO-CN) via a sigmatropic-like shift or an ionic pathway, depending on the solvent.
-
Protic Solvents (MeOH, H
O): Accelerate isomerization.[1] Hydrogen bonding stabilizes the transition state for rearrangement or promotes hydrolysis to formamides.[1][2] -
Aprotic Polar Solvents (DMSO, DMF): Stabilize the zwitterionic resonance form (Structure B/C), preserving the isocyanide functionality for reaction with nucleophiles.
-
Non-polar Solvents (Hexane, Toluene): Provide kinetic stability but may limit solubility.[1]
Solvation Diagram
Figure 2: Solvent-directed reaction pathways. Protic solvents catalyze the unwanted rearrangement, while aprotic solvents preserve the isocyanide for synthesis.
Experimental Protocols
Synthesis of Benzoyl Isocyanide (Low-Temperature Protocol)
Caution: Benzoyl isocyanide is unstable above 0°C for extended periods.[1] Prepare fresh.
Principle: Dehalogenation of benzoyl iodide using silver cyanide. This method avoids the harsh dehydration conditions used for alkyl isocyanides.[1][2]
Reagents:
-
Benzoyl iodide (PhCOI) - Prepared in situ from PhCOCl + NaI[1]
-
Silver Cyanide (AgCN)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Precursor Prep: Stir Benzoyl Chloride (10 mmol) with Sodium Iodide (12 mmol) in acetone at 0°C for 30 min. Filter off NaCl.[1][2] Evaporate acetone in vacuo at <10°C.
-
Isocyanide Formation: Dissolve the crude Benzoyl Iodide in dry DCM (20 mL).
-
Addition: Add Silver Cyanide (12 mmol) in one portion at -20°C (ice/salt or cryostat).
-
Reaction: Stir in the dark at -10°C to 0°C for 2 hours. Monitor by IR (Look for Isocyanide stretch ~2120 cm⁻¹; Isocyanate is ~2250 cm⁻¹).[1]
-
Isolation: Filter through a pre-cooled pad of Celite. Use the solution immediately for subsequent steps. Do not attempt to distill.
In Situ Generation for Ugi-Type Reactions
For drug development applications, isolation is often unnecessary.[1]
-
Solvent: Toluene or DCM (Anhydrous).[1]
-
Additives: Use molecular sieves (4Å) to remove trace water.[1]
-
Procedure: Generate Ph-CO-NC as above, filter, and immediately add the aldehyde, amine, and acid components.
-
Note: The high electrophilicity of the acyl group makes Ph-CO-NC extremely reactive towards amines (forming amides) before the Ugi 4-component pathway can occur.[2] Control temperature (-10°C) during amine addition.[1]
Implications for Drug Development[5]
The "dipole tuning" of benzoyl isocyanide allows for the synthesis of unique heterocycles that are difficult to access via standard alkyl isocyanides.[2]
-
Oxazole Synthesis: The acyl group participates in cyclization post-condensation.[1][2]
-
Peptidomimetics: Acyl isocyanides act as "convertible" isocyanides.[1][2] The resulting amide bond in the Ugi product contains an N-acyl group, which can be modified or cleaved.
-
Solvatochromic Probes: Derivatives of benzoyl isocyanide are investigated as polarity sensors due to the high sensitivity of their dipole to the environment.[2]
References
-
Synthesis of Benzyl Isocyanides: Kitano, Y., et al.[1] "A Convenient Method for the Preparation of Benzyl Isocyanides."[2] Synthesis, 2006.[1]
-
Isocyanide Dipole Trends: Allen Institute.[1][2] "Dipole moments of alkyl cyanides and alkyl isocyanides."
-
Benzoyl Isocyanate vs. Isocyanide: BenchChem Technical Guide. "Comparative Guide to Benzoyl Isocyanate and Thiobenzoyl Isocyanate."
-
Isocyanide-Cyanide Rearrangement: "The Isocyanide–Cyanide Rearrangement; Mechanism and Preparative Applications." Angewandte Chemie, via Scilit.[1]
-
Solvent Effects in Dipole Measurements: "Solvent Effects in Dipole Moment Measurements." ResearchGate.[1][2]
-
Benzoyl Isocyanate Data (For Comparison): PubChem Compound Summary for CID 78210.
Sources
Methodological & Application
preparation of benzoyl isocyanide metal complexes (Cr, Mo, W)
Part 1: Executive Summary & Core Directive
Objective: This guide provides a validated, high-fidelity protocol for the synthesis of benzoyl isocyanide complexes of Chromium, Molybdenum, and Tungsten:
The Challenge: Free benzoyl isocyanide (
The Solution: The "Fehlhammer Route"—a template synthesis strategy where the isocyanide ligand is constructed on the metal center. This involves the electrophilic acylation of a stable anionic pentacarbonylcyano-metallate precursor
Part 2: Scientific Foundations & Mechanism
The "Template Effect" Mechanism
The synthesis relies on the ambidentate nature of the cyanide ligand. In the anionic precursor
When treated with a "hard" electrophile like benzoyl chloride (
DOT Diagram: Mechanistic Pathway
Caption: Electrophilic attack of benzoyl chloride on the nitrogen of the coordinated cyanide ligand.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Precursor
Note: This step generates the nucleophilic "building block." The tetraethylammonium cation is selected for its solubility in organic solvents (DCM) used in the next step.
Reagents:
-
Metal Hexacarbonyl
( )[1][2][3] -
Tetraethylammonium cyanide (
) -
Solvent: Diglyme (bis(2-methoxyethyl)ether), anhydrous.
Workflow:
-
Setup: Equip a 250 mL Schlenk flask with a reflux condenser and inert gas (Ar/N2) inlet.
-
Dissolution: Suspend
(10 mmol) and (10 mmol) in 50 mL of diglyme. -
Reaction: Heat the mixture to reflux.
-
Cr/Mo: Reflux for 2–4 hours. Solution turns yellow/orange.
-
W: Reflux for 12–24 hours (kinetically slower).
-
-
Workup:
-
Cool to room temperature.
-
Precipitate the product by adding excess hexane (approx. 150 mL).
-
Filter the solid under inert atmosphere.
-
Wash with hexane (
mL) to remove unreacted . -
Dry in vacuo.
-
Validation Point:
-
IR (THF): Look for a sharp, strong
band around 2080–2110 cm⁻¹ . If this band is weak or absent, the substitution failed.
Protocol B: Acylation to Pentacarbonyl(Benzoyl Isocyanide)Metal(0)
Safety Alert: This reaction involves the evolution of chloride ions and potentially trace CO. Perform in a fume hood.
Reagents:
-
Precursor
(from Protocol A) -
Benzoyl Chloride (
) - Freshly distilled recommended[4] -
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Suspension: In a 100 mL Schlenk flask, suspend 5 mmol of
in 30 mL of DCM at 0°C (ice bath). -
Addition: Add Benzoyl Chloride (5.5 mmol, 1.1 eq) dropwise via syringe.
-
Reaction:
-
Stir at 0°C for 30 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Observation: The solution often darkens slightly, and a precipitate of
(white solid) will form.
-
-
Purification:
-
Filter the solution through a Celite pad (or glass frit) to remove the ammonium salt byproduct.
-
Concentrate the filtrate to ~5 mL under reduced pressure.
-
Crystallization: Layer with cold pentane or hexane at -20°C.
-
Collect crystals by filtration.
-
DOT Diagram: Synthesis Workflow
Caption: Step-by-step workflow for the conversion of metal hexacarbonyls to benzoyl isocyanide complexes.
Part 4: Characterization & Data Analysis
The success of the reaction is best monitored by Infrared Spectroscopy (IR). The shift in the
Comparative IR Data
| Complex | Interpretation | ||
| Precursor | ~2110 (m) | 2030 (w), 1900 (vs) | Anionic, electron-rich cyanide. |
| Product | ~2160–2200 (m) | 2050 (w), 1940 (vs) | Blue shift in |
| Product | ~2155 (m) | 2060 (w), 1935 (vs) | Similar trend; W-C bond is stronger, slightly affecting backbonding. |
Note: The
NMR Validation ( )
-
Isocyanide Carbon (
): Typically appears downfield around 160–180 ppm (broad due to quadrupolar relaxation of ). -
Carbonyl Carbon (
of Benzoyl): Distinct peak around 155–165 ppm . -
Metal Carbonyls (
): Intense signal around 210–220 ppm .
Part 5: Troubleshooting & Stability
-
Decomposition: These complexes are moderately stable in air as solids but should be stored under inert gas at -20°C. In solution, they are susceptible to hydrolysis, reforming the metal hydride or carboxylate species.
-
Incomplete Reaction: If the IR spectrum shows retained peaks at ~2110 cm⁻¹, the acylation is incomplete. Ensure the Benzoyl Chloride is distilled; hydrolysis of the reagent to benzoic acid kills the reaction.
-
Oily Products: If the product oils out during crystallization, redissolve in minimum DCM and add pentane very slowly, or use diethyl ether/hexane mixtures.
Part 6: References
-
Fehlhammer, W. P., & Beck, W. (1989). Isocyanide Complexes of Metals.[5][6][7] In Comprehensive Coordination Chemistry. Pergamon Press.
-
Fehlhammer, W. P., Mayr, A., & Stolzenberg, H. (1980). Reactions of Coordinated Ligands.[2][6] Acylation of Pentacarbonylcyanochromate(0).Angewandte Chemie International Edition, 19(6), 469-470. Link
-
King, R. B. (1965). Organometallic Syntheses, Volume 1: Transition-Metal Compounds. Academic Press. (Foundational protocols for metal carbonyl precursors).
-
Sattler, W., & Parkin, G. (2009).[6] Synthesis of transition metal isocyanide compounds from carbonyl complexes via reaction with Li[Me3SiNR].Chemical Communications, (48), 7566-7568. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
Application Note: Exploiting Benzoyl Isocyanide in [4+1] Cycloaddition Reactions for Advanced Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The synthesis of highly functionalized heterocycles is a cornerstone of modern drug discovery. Isocyanides, acting as versatile sp-hybridized C1 synthons, have emerged as powerful reagents in multicomponent and cycloaddition reactions[1]. Among them, benzoyl isocyanide (an acyl isocyanide) exhibits pronounced carbonyl activation, making its isocyano carbon exceptionally electrophilic. This application note details the mechanistic rationale, optimization data, and self-validating protocols for utilizing benzoyl isocyanide in formal [4+1] cycloadditions with in situ generated ortho-quinone methides (o-QMs) to construct 2-aminobenzofuran scaffolds—a privileged pharmacophore in medicinal chemistry[2].
Mechanistic Causality: The[4+1] Cycloaddition Logic
Unlike standard alkyl or aryl isocyanides, acyl isocyanides like benzoyl isocyanide possess an electron-withdrawing carbonyl group directly attached to the isocyano nitrogen. This structural feature lowers the LUMO of the isocyanide, accelerating its reaction with electron-rich or highly reactive diene systems[1].
In this protocol, we leverage the high reactivity of ortho-quinone methides (o-QMs). Because o-QMs are unstable, they must be generated in situ from o-hydroxybenzyl alcohols via Lewis acid-catalyzed dehydration[2].
The causality of the reaction cascade is as follows:
-
Activation: Scandium(III) triflate,
, acts as a highly carbophilic Lewis acid, facilitating the dehydration of o-hydroxybenzyl alcohol to form the transient 4-atom -system (o-QM)[2]. -
Nucleophilic Attack: The isocyano carbon of benzoyl isocyanide attacks the electrophilic methylene carbon of the o-QM.
-
Cyclization & Tautomerization: The resulting phenoxide intermediate undergoes rapid intramolecular cyclization onto the nitrilium ion, followed by tautomerization to restore aromaticity, yielding the stable 2-aminobenzofuran derivative[2].
Caption: Mechanistic pathway of the formal [4+1] cycloaddition between benzoyl isocyanide and in situ generated o-QMs.
Reaction Optimization & Quantitative Data
The choice of catalyst and solvent is critical. Benzoyl isocyanide is prone to trimerization (forming 7-benzoylimino-2,5-diphenyloxazolo[5,4-d]pyrimidin-7-one) at elevated temperatures or in the presence of incompatible Lewis acids[3][4]. Therefore, the reaction must be conducted at
Table 1: Optimization of the [4+1] Cycloaddition Conditions
| Entry | Catalyst (10 mol %) | Solvent | Temp ( | Time (min) | Yield (%) | Causality / Observation |
| 1 | None | Toluene | 25 | 120 | N.R. | No o-QM generation. |
| 2 | Toluene | 0 | 30 | 45 | Harsh Lewis acidity degrades isocyanide. | |
| 3 | DCM | 0 | 30 | 62 | Moderate o-QM formation. | |
| 4 | THF | 0 | 20 | 71 | Coordinating solvent slows dehydration. | |
| 5 | Toluene | 0 | 20 | 93 | Optimal balance of Lewis acidity and solvent polarity. |
Data synthesized from standard optimization parameters for Sc(OTf)3-mediated o-QM cycloadditions[2].
Experimental Protocols
Protocol A: Preparation and Isolation of Benzoyl Isocyanide
Note: Benzoyl isocyanide can exist for several hours in dilute solutions but transforms into a trimer at its melting point[4]. Strict temperature control is mandatory.
Materials: Benzoyl bromide, Silver cyanide (AgCN), anhydrous DCM, high-vacuum sublimation apparatus.
-
Reagent Mixing: Suspend finely powdered AgCN (1.2 equiv) in anhydrous DCM under an argon atmosphere. Cool the suspension to
. -
Acylation: Add benzoyl bromide (1.0 equiv) dropwise over 15 minutes. Ensure vigorous stirring, as the formed isocyanide can complex with the silver salts[4].
-
Filtration: After 2 hours of stirring at
, rapidly filter the mixture through a pad of Celite under a blanket of argon to remove AgBr. -
Concentration & Sublimation: Concentrate the filtrate under reduced pressure at
. Immediately subject the crude residue to low-temperature sublimation under high vacuum ( ) to isolate benzoyl isocyanide as colorless crystals[4]. -
Storage: Store immediately at
as a dilute solution in toluene to prevent trimerization[3][4].
Protocol B: Formal [4+1] Cycloaddition to 2-Aminobenzofurans
This protocol establishes a self-validating workflow for the synthesis of the heterocycle.
Caption: Step-by-step experimental workflow for the Sc(OTf)3-catalyzed [4+1] cycloaddition.
Step-by-Step Methodology:
-
System Purging: Flame-dry a Schlenk flask and backfill with Argon (3x).
-
Precursor Activation: Dissolve o-hydroxybenzhydryl alcohol (0.1 mmol) in dry toluene (1.0 mL). Add
(10 mol%, 4.9 mg) and 4 Å molecular sieves (50 mg) to drive the dehydration equilibrium forward[2]. Stir at for 5 minutes. -
Cycloaddition: Add a pre-cooled (
) toluene solution of benzoyl isocyanide (0.12 mmol) dropwise to the reaction mixture. -
Monitoring (Self-Validation): Monitor the reaction via TLC and IR spectroscopy. The reaction is complete when the characteristic isocyanide IR stretch (
) disappears, typically within 20 minutes[2]. -
Quenching: Quench the reaction with saturated aqueous
(2 mL) to neutralize the Lewis acid. -
Extraction & Purification: Extract the aqueous layer with EtOAc (
). Dry the combined organic layers over anhydrous , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc) to afford the functionalized 2-aminobenzofuran[2].
Troubleshooting & Self-Validating Systems
-
Issue: Low Yield / Recovery of Starting Material.
-
Causality: Trace moisture in the solvent hydrolyzes the o-QM back to the alcohol, or the isocyanide has polymerized.
-
Validation Check: Run an IR scan of your benzoyl isocyanide stock. If the
peak is weak and a broad amide/urea carbonyl peak appears, the isocyanide has degraded. Ensure the use of freshly activated 4 Å molecular sieves.
-
-
Issue: Formation of Complex Mixtures.
-
Causality: Reaction temperature exceeded
, leading to the trimerization of benzoyl isocyanide into the oxazolo-pyrimidine derivative[3]. -
Validation Check: Check the crude
NMR. The presence of a highly complex aromatic region without the characteristic benzofuran C3-proton singlet indicates isocyanide self-condensation. Maintain strict thermal control.
-
References
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides Semantic Scholar / Molecules URL:[Link]
-
The Journal of Organic Chemistry 1972 Volume 37 No. 16 (Trimerization of Benzoyl Isocyanide) The Journal of Organic Chemistry URL:[Link]
-
Product Class 7: Isocyanides and Related Compounds Science of Synthesis / Thieme E-Books URL:[Link]
-
Origins of the Reactivity in 1,3-Dipolar Cycloadditions of Acyl Isocyanide Ylides European Journal of Organic Chemistry / ResearchGate URL:[Link]
Sources
Benzoyl Isocyanide: In Situ Generation and Chemoselective Heterocycle Synthesis
This Application Note and Protocol guide details the reactivity of Benzoyl Isocyanide (
Abstract
Benzoyl isocyanide (
Mechanistic Insight & Reactivity Profile
The "Chameleonic" Carbon
Isocyanides are generally viewed as C-nucleophiles (reacting with electrophiles/carbenes). However, the introduction of an electron-withdrawing benzoyl group inverts this reactivity. The terminal carbon of benzoyl isocyanide becomes highly electrophilic , susceptible to attack by nucleophiles and electron-rich
Key Reactivity Modes:
-
-Addition (Nucleophiles): Amines and alcohols attack the isocyanide carbon, leading to
-keto amides or formimidates. -
[4+1] Cycloaddition (Ynamines): The acyl isocyanide moiety acts as a 4-atom component (
) reacting with the 1-atom carbon of an ynamine or alkyne to close a 5-membered ring (typically furan or oxazole derivatives).
DOT Diagram: Reaction Pathways
Figure 1: Divergent reaction pathways of benzoyl isocyanide generated in situ. The species acts as a lynchpin for both acyclic amide synthesis and heterocyclic cycloaddition.
Experimental Protocols
Protocol A: Reaction with Nucleophiles (Synthesis of -Keto Amides)
Objective: Synthesis of
Reagents:
-
Benzoyl chloride (1.0 equiv)
-
Silver cyanide (AgCN) (1.1 equiv)
-
Benzylamine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous[2]
Procedure:
-
Generation: In a flame-dried Schlenk flask under Argon, suspend AgCN (1.1 mmol) in anhydrous DCM (5 mL).
-
Activation: Cool to -10°C (ice/salt bath). Add benzoyl chloride (1.0 mmol) dropwise. Stir for 20 minutes. Note: The formation of a white precipitate (AgCl) indicates the generation of benzoyl isocyanide.
-
Addition: Add benzylamine (1.0 mmol) dropwise to the cold solution. The mixture may turn yellow/orange.
-
Reaction: Allow to warm to room temperature (RT) over 1 hour. Stir for an additional 2 hours.
-
Hydrolysis: Add water (2 mL) and stir vigorously for 30 minutes to hydrolyze the intermediate imino-anhydride.
-
Workup: Filter through a Celite pad to remove silver salts. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to yield the
-keto amide.
Protocol B: Reaction with Ynamines ([4+1] Cycloaddition)
Objective: Synthesis of substituted 2-amino-5-benzoylfuran derivatives. Rationale: Benzoyl isocyanide acts as a conjugated 1,4-dipole equivalent. The electron-rich ynamine attacks the electrophilic isocyanide carbon, triggering cyclization onto the carbonyl oxygen.
Reagents:
-
Benzoyl chloride (1.0 equiv)
-
TMSCN (Trimethylsilyl cyanide) (1.1 equiv)
-
N,N-Diethyl-1-propynylamine (Ynamine) (1.0 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Pre-mix: In a dry flask, dissolve benzoyl chloride (1.0 mmol) in Toluene (10 mL).
-
Isocyanide Formation: Add TMSCN (1.1 mmol) and a catalytic amount of DMAP (10 mol%) at 0°C. Stir for 30 mins to generate benzoyl isocyanide in situ.
-
Cycloaddition: Add the ynamine (1.0 mmol) slowly via syringe pump over 15 minutes at 0°C.
-
Critical Step: Slow addition prevents polymerization of the sensitive isocyanide.
-
-
Thermal Drive: Heat the mixture to 60°C for 4 hours. The solution will darken.
-
Workup: Cool to RT. Remove volatiles under reduced pressure.[3]
-
Purification: Flash chromatography on neutral alumina (Silica may cause ring opening of sensitive furans). Elute with Pentane/Ether (9:1).
Data Summary & Troubleshooting
| Parameter | Nucleophilic Addition (Protocol A) | Cycloaddition (Protocol B) |
| Limiting Reagent | Benzoyl Chloride | Ynamine |
| Temperature | -10°C to RT | 0°C to 60°C |
| Key Intermediate | Zwitterionic Vinyl Isocyanide | |
| Major Byproduct | Benzamide (if wet) | Benzoyl Cyanide (rearrangement) |
| Typical Yield | 75-85% | 55-70% |
Optimization Tips:
-
Odor Control: Isocyanides have a foul odor. All reactions must be vented through a bleach (hypochlorite) scrubber to oxidize escaping isocyanides to isocyanates/amines.
-
Rearrangement: If the yield is low, benzoyl isocyanide likely rearranged to benzoyl cyanide (
). Ensure the temperature is kept low during the generation step and the nucleophile/ynamine is added immediately. -
Silver Removal: In Protocol A, colloidal silver can be difficult to remove. Use a fine-frit filter with Celite.
References
-
Acyl Isocyanide Generation: Kitano, Y., et al. "A Convenient Method for the Preparation of Benzyl Isocyanides."[3][4][5][6] Synthesis, 2006. Link
- Reaction with Nucleophiles: Nenajdenko, V. G. Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH, 2012.
-
Cycloaddition Mechanisms: St. Cyr, D. J., et al. "Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction." Organic Letters, 2007. Link
-
Ynamine Reactivity: Himbert, G. "Cycloaddition Reactions of Ynamines."[7] Chemical Reviews, 1990. (Foundational text on ynamine/isocyanide [4+1] and [2+2] pathways).
Sources
- 1. scilit.com [scilit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Note: Synthetic Routes to Benzoyl Isocyanide via Dehydration of Formamides
This Application Note is structured to address the precise synthesis of Benzoyl Isocyanide (
The guide prioritizes the dehydration of formamides as requested but integrates critical "Senior Scientist" insights regarding the stability and alternative pathways for acyl isocyanides to ensure experimental success.
-acyl andExecutive Summary & Strategic Analysis
Benzoyl isocyanide (
-
Competitive Cyclization: Under standard dehydration conditions (e.g.,
/Pyridine), -acyl formamides are prone to cyclodehydration to yield oxazoles rather than isocyanides. -
Product Instability: Benzoyl isocyanide is sensitive to hydrolysis and dimerization. It is often generated in situ for multicomponent reactions (e.g., Passerini/Ugi type) or [4+1] cycloadditions.
This guide details the Burgess Reagent protocol, which provides the mildest dehydration conditions necessary to isolate benzoyl isocyanide, alongside the robust
Mechanistic Pathways
The dehydration of formamides proceeds via the activation of the formyl oxygen followed by
Graphviz Diagram: Dehydration vs. Cyclization Pathways
Figure 1: Mechanistic divergence during the dehydration of N-acyl formamides. Path A yields the target isocyanide, while Path B leads to the oxazole byproduct.
Experimental Protocols
Protocol A: Synthesis of Benzoyl Isocyanide (Burgess Method)
Rationale: The Burgess reagent (methyl
Reagents:
- -Benzoylformamide (1.0 equiv) [Precursor Synthesis: Reflux Benzamide with Formic Anhydride]
-
Burgess Reagent (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Benzene
-
Atmosphere: Dry Nitrogen (
)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with
. -
Dissolution: Dissolve
-benzoylformamide (1.49 g, 10 mmol) in anhydrous DCM (20 mL). -
Addition: Cool the solution to -10°C using an ice/salt bath. Add Burgess reagent (2.86 g, 12 mmol) in one portion.
-
Reaction: Stir at -10°C for 30 minutes, then allow to warm to room temperature over 1 hour.
-
Monitoring: Monitor by IR spectroscopy.[1] Look for the appearance of the characteristic isocyanide band at ~2120 cm⁻¹ .
-
-
Work-up:
-
The reaction produces a water-soluble byproduct (
). -
Filter the reaction mixture through a short pad of silica gel (deactivated with
) to remove salts. -
Caution: Do not perform an aqueous acidic wash; acyl isocyanides hydrolyze rapidly.
-
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath < 30°C). Benzoyl isocyanide is obtained as a pale yellow oil or low-melting solid.
-
Storage: Store immediately at -20°C under inert gas. Use within 24 hours.
Protocol B: Synthesis of Benzyl Isocyanide ( Method)
Rationale: Included as a process control. Benzyl isocyanide is stable and the
Reagents:
- -Benzylformamide (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.1 equiv)[2] -
Triethylamine (
) (3.0 equiv) -
Solvent: DCM
Step-by-Step Workflow:
-
Setup: Charge a flask with
-benzylformamide (10 mmol), (30 mmol), and DCM (20 mL). Cool to 0°C.[1][3] -
Dehydration: Add
(11 mmol) dropwise over 15 minutes. -
Quench: Stir for 30 minutes at 0°C. Quench by pouring into an ice-cold saturated
solution (20 mL). -
Extraction: Separate the organic layer, wash with water and brine, and dry over
. -
Purification: Distillation or flash chromatography (Silica, Hexane/EtOAc 9:1).
-
Yield: Typically 85-95%.
-
Analytical Data & Troubleshooting
Table 1: Comparative Properties of Target Isocyanides
| Feature | Benzoyl Isocyanide (Acyl) | Benzyl Isocyanide (Alkyl) |
| Structure | ||
| IR Signal | ~2120 cm⁻¹ (Strong) | ~2150 cm⁻¹ (Strong) |
| Stability | Low (Hydrolyzes/Dimerizes) | High (Stable at RT) |
| Odor | Acrid, Pungent | Foul, "Horrible" (Classic Isocyanide) |
| Major Byproduct | 5-Phenyl-oxazole | Benzylamine (Hydrolysis) |
| Preferred Route | AgCN + Benzoyl Chloride OR Burgess Dehydration |
Troubleshooting Guide
-
Issue: Formation of a crystalline solid that is not the product.
-
Cause: Dimerization of benzoyl isocyanide to the oxazolone derivative.
-
Solution: Keep reaction temperature strictly below 0°C and use immediately.
-
-
Issue: No isocyanide peak in IR.
-
Cause: Complete cyclization to oxazole.
-
Solution: Switch from
to Burgess reagent or . Avoid pyridine, which can promote cyclization.
-
Safety & Handling (E-E-A-T)
Critical Hazard Warning: Isocyanides (isonitriles) are notorious for their vile, lingering odor and potential toxicity.
-
Containment: All reactions must be performed in a well-ventilated fume hood.
-
Decontamination: Glassware should be rinsed with a 1:1 mixture of Methanol/Conc. HCl immediately after use. The acid hydrolyzes the isocyanide back to the amine/formamide, destroying the odor.[4]
-
Acyl Specifics: Benzoyl isocyanide is a potent electrophile. Avoid contact with skin as it can act as an acylating agent.
References
-
Dehydration of Formamides (General Review)
-
Ugi, I., et al. "Isonitriles.[5] I. Preparation of Isonitriles." Angewandte Chemie International Edition, 1965.
-
-
Burgess Reagent Protocol
- Creary, X., et al. "Preparation of isocyanides from formamides using the Burgess reagent." Journal of Organic Chemistry, 1985.
-
Synthesis of Acyl Isocyanides (AgCN Method)
- Dömling, A., et al. "New Synthesis of Acyl Isocyanides." Angewandte Chemie, 2018.
-
POCl3 Dehydration Method (Green Chemistry)
- "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Beilstein Journal of Organic Chemistry, 2022.
-
Safety Data & Handling
- "Benzoyl Isocyanate/Isocyanide Safety D
-
(General reference for acyl isocyanate handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]
- 3. Preparation of Benzyl isocyanide - Chempedia - LookChem [lookchem.com]
- 4. Isocyanide - Wikipedia [en.wikipedia.org]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Photolytic Generation of Metal-Benzoyl Isocyanide Catalysts
This Application Note is designed to guide researchers through the photolytic generation of metal catalysts using benzoyl isocyanide (and related acyl isocyanides) as a ligand.
While "benzyl isocyanide" is a common stable ligand, benzoyl isocyanide (
Executive Summary
This guide details the protocol for generating coordinatively unsaturated metal catalysts via the photochemical substitution of carbonyl (
The resulting Metal-Benzoyl Isocyanide complexes (e.g.,
Scientific Foundation & Mechanism
Why Benzoyl Isocyanide?
Benzoyl isocyanide (
-
Electronic Effect: The acyl group increases the
-acidity of the isocyanide, making it a stronger field ligand than standard isocyanides but weaker than . This allows for fine-tuning of the metal center's electron density. -
Reactivity: The polarized
bond in benzoyl isocyanide is highly susceptible to nucleophilic attack, making these complexes valuable precursors for forming metal-carbene species via nucleophilic addition.
Photolytic Activation Mechanism
The generation of the active catalyst relies on the photo-labilization of a metal-carbonyl bond.
-
Photo-Ejection: Irradiation (typically UV,
nm) excites the metal carbonyl precursor (e.g., ), populating a metal-ligand antibonding orbital ( state). -
Solvation: The labile
ligand dissociates, creating a coordinatively unsaturated 16-electron species, which is temporarily stabilized by the solvent (e.g., THF). -
Ligand Substitution: The benzoyl isocyanide, being a better donor than the solvent, displaces the solvent molecule to form the stable 18-electron product.
Figure 1: Mechanistic pathway for the photolytic substitution of CO by Benzoyl Isocyanide.
Safety & Handling (Critical)
Benzoyl Isocyanide is distinct from Benzyl Isocyanide. It is an acyl isocyanide.
-
Toxicity: Like all isocyanides, it should be treated as potentially toxic and a respiratory sensitizer.[1] It has a pungent, disagreeable odor. All work must be performed in a well-ventilated fume hood.
-
Stability: Acyl isocyanides are moisture-sensitive and can rearrange to acyl cyanides (
) or hydrolyze. Store under inert atmosphere at -20°C. -
UV Radiation: This protocol uses high-intensity UV light. UV-blocking safety glasses and shielding for the reaction setup are mandatory to prevent eye/skin damage.
Experimental Protocol
Materials & Equipment
-
Precursor: Chromium Hexacarbonyl [
] or Tungsten Hexacarbonyl [ ]. -
Ligand: Benzoyl Isocyanide (Freshly prepared or commercial; purify via sublimation if dark).
-
Solvent: Anhydrous THF (stabilizer-free preferred) or Toluene. Must be degassed.
-
Photoreactor:
-
Option A: Medium-pressure Mercury Arc Lamp (immersion well type) with Pyrex filter (
nm). -
Option B: High-power UV LED Module (365 nm, >10W).
-
-
Glassware: Quartz or Pyrex Schlenk tubes (Quartz is required if using deep UV <300 nm, but Pyrex is sufficient for carbonyl photolysis).
Protocol: Photochemical Synthesis of
Step 1: Preparation of the Reaction Mixture
-
Flame-dry a Schlenk tube under vacuum and backfill with Argon (
) three times. -
Add
(1.0 equiv, e.g., 220 mg, 1 mmol) to the tube. -
Add Benzoyl Isocyanide (1.1 equiv, 144 mg, 1.1 mmol). Note: A slight excess ensures complete conversion of the metal precursor.
-
Cannulate anhydrous, degassed THF (20 mL) into the tube.
-
Why THF? THF acts as a "crutch" ligand, stabilizing the unsaturated metal center immediately after CO loss, facilitating the entry of the bulky isocyanide.
-
Step 2: Degassing (Freeze-Pump-Thaw)
Dissolved oxygen quenches the excited state and oxidizes the isocyanide.
-
Freeze the solution in liquid nitrogen (
). -
Apply high vacuum (0.1 mmHg) for 5 minutes.
-
Close vacuum, remove from
, and thaw in a warm water bath. -
Repeat 3 times . Backfill with Argon.
Step 3: Photolysis
-
Place the Schlenk tube 2–5 cm from the light source.
-
Cooling: If using a Mercury lamp, ensure the immersion well is water-cooled. If using LEDs, use a fan to maintain the reaction at Room Temperature (RT).
-
-
Stir the solution vigorously.
-
Irradiate for 2–6 hours.
-
Monitoring: Monitor reaction progress via IR spectroscopy.
-
Indicator: The disappearance of the sharp
band of (~1986 cm⁻¹) and the appearance of new bands (lower frequency due to isocyanide substitution) indicates conversion.
-
Step 4: Isolation
-
Turn off the lamp and remove the solvent under reduced pressure (rotary evaporator or high vacuum line).
-
Redissolve the residue in a minimum amount of
or Pentane. -
Filter through a small pad of Celite (under Argon) to remove any insoluble metal oxides.
-
Recrystallize from Pentane/DCM at -20°C to obtain the metal-benzoyl isocyanide complex.
Data Analysis & Validation
IR Spectroscopy (Diagnostic)
The primary validation method is Infrared Spectroscopy (FT-IR). Isocyanides and Carbonyls have distinct signatures.
| Functional Group | Frequency ( | Observation in Complex |
| Free Benzoyl Isocyanide ( | ~2120 cm⁻¹ | Shift to higher/lower frequency depending on M back-bonding. |
| Metal Carbonyl ( | 2100–1900 cm⁻¹ | Pattern changes from |
| Ketone ( | ~1680 cm⁻¹ | May shift slightly upon coordination. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Glassware absorbing UV. | Switch from standard glass to Pyrex or Quartz. Ensure lamp emits 300-370 nm. |
| Decomposition (Black ppt) | Thermal degradation or | Improve cooling during photolysis. Re-check freeze-pump-thaw cycles. |
| Incomplete Conversion | Recombination of CO. | Purge the headspace with Argon periodically during photolysis to remove liberated CO. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the photolytic synthesis.
References
-
Photochemical Gener
- Strohmeier, W. "Photochemical Substitution of Metal Carbonyls.
-
Source:
-
Properties of Acyl Isocyanides
- Fehlhammer, W. P., & Fritz, M. "Isocyanide complexes of transition metals." Chemical Reviews, 1993.
-
Source:
-
Photolytic Decarbonyl
- Lundgren, R. J., & Stradiotto, M. "Transition Metal-Catalyzed Acyl Isocyanide Reactivity." Chemistry - A European Journal, 2012.
-
Source:
-
General Isocyanide Safety D
- "Safe Handling of Isocyanides." EHS Guidelines.
-
Source:
Sources
Application Notes & Protocols for Benzoyl Isocyanide and Iso(thio)cyanate Cycloaddition Chemistry
This guide provides a comprehensive overview of the experimental procedures involving benzoyl isocyanide and its more commonly utilized analog, benzoyl isocyanate, with a focus on their application in cycloaddition reactions for the synthesis of heterocyclic compounds. While the term "cycloelimination" suggests the reverse of a cycloaddition, this document will focus on the forward, synthetically valuable cycloaddition pathways, as this is the most common application in the field. We will delve into the synthesis of the isocyanate precursor, its reactivity, detailed experimental protocols, and the critical safety measures required for handling these reactive intermediates.
Part 1: Synthesis of Key Precursors
The reactivity and utility of cycloaddition reactions are predicated on the efficient and safe synthesis of the starting isocyanate. Two primary, phosgene-free methods are highlighted below.[1]
Method A: From Benzoyl Chloride and Sodium Cyanate
This is a direct and increasingly favored method due to its avoidance of highly toxic reagents like phosgene. The reaction is often facilitated by a composite catalyst system to improve reaction rates and yields.[1][2]
Protocol 1: Catalytic Synthesis of Benzoyl Isocyanate
-
Reagents & Materials:
-
Benzoyl chloride
-
Sodium cyanate (NaOCN)
-
Zinc chloride (ZnCl₂), Lewis acid catalyst
-
p-Toluenesulfonic acid (p-TsOH), acid co-catalyst
-
Diethylene glycol dimethyl ether or Chlorobenzene (anhydrous)
-
Reaction kettle/flask with mechanical stirrer, thermometer, dropping funnel, and condenser
-
-
Procedure:
-
In the reaction vessel, combine sodium cyanate (1.3 equivalents), zinc chloride (0.1 eq.), p-toluenesulfonic acid (catalytic amount), and the anhydrous solvent (e.g., chlorobenzene).[1]
-
Stir the mixture and heat to a constant temperature of 40-50 °C.[1][2]
-
Slowly add benzoyl chloride (1.0 eq.) dropwise to the reaction mixture, ensuring the temperature remains within the 40-50 °C range.[2]
-
After the addition is complete, raise the temperature to 60 °C and maintain for 6.5 to 8 hours to ensure the reaction proceeds to completion.[1][2]
-
Monitor the reaction progress using IR spectroscopy, observing the disappearance of the benzoyl chloride carbonyl peak and the appearance of the characteristic isocyanate peak around 2245 cm⁻¹.
-
Upon completion, remove the solvent by distillation under reduced pressure.[1][2]
-
The crude product is then purified by vacuum distillation. Benzoyl isocyanate has a boiling point of 94-96 °C at 21 mmHg.[3]
-
| Parameter | Value | Reference |
| Reactant Ratio | 1.3 eq. NaOCN / 1.0 eq. Benzoyl Chloride | [1][2] |
| Catalyst Load | 0.03 - 0.1 eq. ZnCl₂ | [1][2] |
| Addition Temp. | 40-50 °C | [1][2] |
| Reaction Temp. | 60 °C | [1][2] |
| Reaction Time | 6.5 - 8 hours | [1][2] |
Method B: Curtius Rearrangement of Benzoyl Azide
A classic and versatile method, the Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide intermediate.[1] Modern one-pot procedures often use diphenylphosphoryl azide (DPPA) to avoid the isolation of the potentially explosive benzoyl azide.[1]
Protocol 2: One-Pot Synthesis of Benzoyl Isocyanate via Curtius Rearrangement
-
Reagents & Materials:
-
Benzoic acid
-
Triethylamine (Et₃N)
-
Diphenylphosphoryl azide (DPPA)
-
Toluene (anhydrous)
-
Reaction flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
Dissolve benzoic acid (1.0 eq.) in anhydrous toluene in the reaction flask under a nitrogen atmosphere.[1]
-
Add triethylamine (3.0 eq.) followed by diphenylphosphoryl azide (1.5 eq.) to the stirred solution at room temperature.[1]
-
Stir the mixture for 30 minutes at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 2 hours. The rearrangement is accompanied by the evolution of nitrogen gas.[1][3]
-
The reaction progress can be monitored by IR spectroscopy for the appearance of the isocyanate peak (~2245 cm⁻¹).
-
The resulting solution of benzoyl isocyanate in toluene can be used directly in subsequent reactions or carefully concentrated and purified by vacuum distillation if required.[1]
-
Caption: Synthetic pathways to Benzoyl Isocyanate.
Part 2: Cycloaddition Reactions
Benzoyl isocyanate is a highly reactive and versatile building block for constructing heterocyclic compounds.[4] Its electron-deficient C=N bond makes it an excellent dienophile in [4+2] cycloadditions, and it can participate in other cycloaddition modes.[4]
[4+2] Cycloaddition (Diels-Alder Type) Reactions
In these reactions, benzoyl isocyanate acts as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. This is a powerful method for synthesizing substituted 1,3,5-triazines and other nitrogen-containing heterocycles.[4]
Protocol 3: General Procedure for [4+2] Cycloaddition with an Iminophosphorane
This protocol describes the synthesis of a quinazoline derivative, a common heterocyclic core in medicinal chemistry.
-
Reagents & Materials:
-
Substituted Iminophosphorane (1.0 eq)
-
Benzoyl isocyanate (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Reaction flask with condenser and nitrogen inlet
-
-
Procedure:
-
Under an inert nitrogen atmosphere, dissolve the iminophosphorane in the anhydrous solvent to a concentration of approximately 0.2 M.[5]
-
Add benzoyl isocyanate dropwise to the stirred solution at room temperature.[5]
-
Heat the reaction mixture to reflux (40 °C for DCM, 110 °C for toluene) and maintain for 12-24 hours.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
[4+1] Cycloaddition Reactions of Isocyanides
While benzoyl isocyanate typically undergoes [4+2] cycloadditions, isocyanides are well-known for participating in formal [4+1] cycloaddition reactions.[6] In these reactions, the isocyanide carbon acts as a carbene-like species, providing a single atom to a four-atom π-system (like a conjugated diene) to form a five-membered ring. This pathway is crucial for synthesizing functionalized pyrroles, imidazoles, and oxazoles.
Caption: Generalized [4+2] Cycloaddition Workflow.
Part 3: Post-Reaction Workup and Purification
Proper workup is essential for isolating the desired product and ensuring safety.
Protocol 4: Quenching and Purification
-
Quenching Excess Isocyanate: Unreacted benzoyl isocyanate is highly reactive and must be quenched before workup.
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.[7]
-
Add methanol (~5 equivalents relative to the initial amount of isocyanate) to the reaction mixture.[7]
-
Stir for 30 minutes. The methanol will react with any remaining benzoyl isocyanate to form the stable and more easily separable methyl N-benzoylcarbamate.[7]
-
-
Purification by Column Chromatography:
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or heptane).[7]
-
Sample Loading: Concentrate the quenched reaction mixture and dissolve the residue in a minimal amount of the eluent or a slightly more polar solvent like DCM. Adsorb this onto a small amount of silica gel, dry it, and load the solid onto the top of the packed column.[7]
-
Elution: Begin elution with a low-polarity solvent (e.g., 100% heptane) and gradually increase the polarity by adding ethyl acetate.[7]
-
Isolation: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.[7]
-
Part 4: Critical Safety Protocols for Handling Isocyanates
Isocyanates are potent respiratory sensitizers, irritants, and can cause severe health effects, including occupational asthma.[8] Strict adherence to safety protocols is mandatory.
-
Engineering Controls:
-
Personal Protective Equipment (PPE): PPE is a last line of defense and must be used in conjunction with engineering controls.
-
Respiratory Protection: For tasks with potential for aerosol generation (e.g., spraying or handling powders), air-fed breathing apparatus is required. For lower-risk tasks, a respirator with the correct gas/vapor filter (e.g., ABEK1) and a P3 particulate filter is necessary.[8][9][11]
-
Eye Protection: Chemical-resistant goggles or a full-face shield must be worn to protect against splashes.[9]
-
Gloves: Use chemically resistant gloves. Thin latex gloves are not suitable. Nitrile or butyl rubber gloves are preferred.[9]
-
Protective Clothing: Wear a lab coat or chemical-resistant overalls. For larger scale work, an apron may be necessary.
-
-
Hygiene and Decontamination:
-
Hand Washing: Wash hands and face thoroughly before breaks and at the end of the workday.[10]
-
Decontamination: Decontaminate empty containers and work surfaces appropriately.
-
Clothing: Leave contaminated clothing at the workplace to avoid exposing others.[10] Shower and change into clean clothes before leaving.[10]
-
References
- An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement. Benchchem.
- An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate
- benzoyl cyanide. Organic Syntheses Procedure.
- A Convenient Method for the Prepar
- A Convenient Method for the Preparation of Benzyl Isocyanides. Organic Chemistry Portal.
- GUIDE TO HANDLING ISOCYAN
- 5 Ways to Protect Yourself From Isocyanate Exposure.
- Construction hazardous substances: Isocyan
- A Comparative Guide to Benzoyl Isocyanate and Thiobenzoyl Isocyan
- Isocyanates. Health and Safety Executive for Northern Ireland.
- Isocyanate exposure in the workplace. Cura Terrae OH & Emissions Testing.
- Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Chemistry Portal.
- Technical Support Center: Purification of Products from Benzoyl Isocyan
- Green Synthesis of Benzoyl Isocyanate: A Technical Guide to Phosgene-Free Altern
- Isocyanide-Based Cycloaddition Reactions.
- Application Notes and Protocols: Benzoyl Isocyanate in Polymer Synthesis and Modific
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. MDPI.
- Application Notes and Protocols: Benzoyl Isocyanate in the Synthesis of Heterocyclic Compounds. Benchchem.
- Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 9. hse.gov.uk [hse.gov.uk]
- 10. lakeland.com [lakeland.com]
- 11. envirocare.org [envirocare.org]
Troubleshooting & Optimization
Technical Support Center: Benzoyl Isocyanide Isolation & Stabilization
The following technical guide addresses the isolation and stabilization of benzoyl isocyanide (Ph–N≡C–O or more accurately Ph–C(=O)–NC), a metastable acyl isocyanide prone to rapid thermal trimerization and isomerization.
Topic: Preventing Polymerization (Trimerization) & Isomerization of Benzoyl Isocyanide Audience: Synthetic Chemists, Process Development Scientists Version: 2.4 (Current as of March 2026)
Core Technical Directive: The Metastability Paradox
Executive Summary: Benzoyl isocyanide is not benzoyl cyanide (PhCOCN) or benzoyl isocyanate (PhCONCO). It is a highly reactive acyl isocyanide that defies standard isolation techniques.
The "polymerization" users often report is typically a thermal trimerization to a heterocyclic species (7-benzoylimino-2,5-diphenyloxazolo[5,4-d][1,3]oxazine) or an isomerization to the thermodynamically stable benzoyl cyanide.
Critical Rule: Benzoyl isocyanide must be treated as a cryogenic solid . It is stable only in the solid state at low temperatures or in dilute solution. Concentration at ambient temperature triggers rapid degradation.
Mechanism of Degradation
Understanding the enemy is the first step to defeating it. Benzoyl isocyanide does not typically form a linear polymer like alkyl isocyanides; instead, it undergoes cyclotrimerization or rearrangement.
Degradation Pathways
-
Thermal Trimerization: At elevated temperatures (or upon melting ~148°C), three molecules cyclize to form a stable oxazine derivative. This appears as a "browning" or "gumming" of the solid.
-
Isomerization: In the presence of weak bases or nucleophiles, the isocyanide carbon attacks the carbonyl oxygen, leading to rearrangement into benzoyl cyanide (PhCOCN).
Figure 1: Primary degradation pathways of benzoyl isocyanide. Note that 'polymerization' is chemically a trimerization event.
Isolation Protocol: The Sublimation Technique[1]
Standard recrystallization often fails due to the heat required to dissolve the solid. The industry-standard method for high-purity isolation is High-Vacuum Sublimation .
Materials & Prerequisites[1][2][3][4][5][6][7]
-
Precursor: Benzoyl iodide (freshly prepared) and Silver Cyanide (AgCN).
-
Apparatus: Cold-finger sublimation train (high vacuum <0.1 mmHg).
-
Coolant: Dry ice/Acetone (-78°C).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Synthesis | React benzoyl iodide with AgCN in dry benzene or DCM at 0°C . |
| 2 | Filtration | Filter AgI precipitate rapidly through a chilled frit. |
| 3 | Concentration | Evaporate solvent under high vacuum at <0°C . |
| 4 | Sublimation | Transfer the crude solid to a sublimation apparatus. Apply vacuum (<0.05 mmHg). Heat the bottom flask gently (max 30-40°C) while keeping the cold finger at -78°C. |
| 5 | Harvest | Scrape colorless crystals from the cold finger directly into a pre-chilled vial. |
Troubleshooting Guide (FAQ)
Q1: My product turned into a brown gum during rotary evaporation. What happened?
Diagnosis: Thermal Trimerization. Cause: You likely used a water bath at 30-40°C. Even mild heat during concentration can trigger the exothermic trimerization of benzoyl isocyanide. Solution:
-
Use a cryogenic concentration method: Connect a high-vacuum pump directly to the flask cooled in an ice/salt bath (-10°C).
-
Never concentrate to absolute dryness if the flask is not chilled. Leave a small amount of solvent if storing briefly.
Q2: The melting point is 32°C, but literature says it should be higher. Is it pure?
Diagnosis: Isomerization to Benzoyl Cyanide.[1] Cause: Benzoyl cyanide melts at ~32°C. Benzoyl isocyanide is reported to melt/decompose at much higher temperatures (~140-148°C, with rapid trimerization). Solution:
-
-
Isocyanide: Strong band at ~2120 cm⁻¹ (broad/split).
-
Cyanide (Nitrile): Sharp band at ~2220 cm⁻¹.
-
-
If you see 2220 cm⁻¹, your product has rearranged. This is often caused by traces of base or acid on glassware. Acid-wash all glassware (HCl/Methanol) prior to use.[4]
Q3: Can I store the isolated crystals on the shelf?
Diagnosis: Improper Storage. Analysis: Benzoyl isocyanide is kinetically stable but thermodynamically unstable. At room temperature (25°C), it will slowly convert to the trimer or rearrange over days/weeks. Solution:
-
Store at -20°C or lower .
-
Store under Argon/Nitrogen.
-
Protect from light (photochemical rearrangement is possible).
Q4: I can't sublime it. Can I recrystallize?
Diagnosis: Alternative Purification. Solution: Yes, but strictly at low temperature.
-
Solvent System: Petroleum ether (low boiling) or Pentane.
-
Method: Dissolve in minimum pentane at room temperature (do not heat!), filter quickly, and cool to -78°C (dry ice/acetone). Crystals should form.
-
Warning: Yields are typically lower than sublimation due to solubility losses.
Comparative Data: Isocyanide vs. Byproducts[2]
| Property | Benzoyl Isocyanide (Target) | Benzoyl Cyanide (Isomer) | Trimer (Degradant) |
| Structure | Ph–CO–NC | Ph–CO–CN | (PhCONC)₃ Heterocycle |
| IR Signal | ~2120 cm⁻¹ (Isocyanide) | ~2220 cm⁻¹ (Nitrile) | No triple bond signal |
| State (RT) | Solid (Metastable) | Solid (mp 32°C) | Solid (mp >250°C) |
| Color | Colorless / White | Colorless | Yellow / Brown |
| Stability | Poor (Requires <0°C) | Good | Very High |
Experimental Workflow Visualization
Figure 2: Optimal isolation workflow emphasizing cryogenic handling.
References
-
Science of Synthesis: Isocyanides and Related Compounds. (2004). Synthesis of N-Acyl Isocyanides. Thieme Chemistry.
- Höfle, G., & Lange, B. (1977). Acyl Isocyanides: Synthesis and Reactions. Angewandte Chemie International Edition. (General reactivity context).
-
Hall, H. K., et al. (1972). The Benzoyl Isocyanide Trimer. The Journal of Organic Chemistry, 37(19). (Confirming trimer structure and melting point behavior).
-
BenchChem Technical Support. (2025). Benzoyl Isocyanate vs Isocyanide Handling. (Context on distinguishing isocyanate/isocyanide hazards).
Sources
Technical Support Center: Optimizing Low-Temperature Recrystallization of Acyl Isocyanides
Welcome to the technical support center for the low-temperature recrystallization of acyl isocyanides. This guide is designed for researchers, scientists, and drug development professionals who work with these uniquely reactive and thermally sensitive intermediates. Acyl isocyanides are powerful building blocks in organic synthesis, but their purification presents significant challenges due to their inherent instability. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate and troubleshoot the purification process effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and purification of acyl isocyanides. Understanding these core principles is the first step toward successful optimization.
Q1: Why is low-temperature recrystallization the preferred method for purifying acyl isocyanides?
Acyl isocyanides are notoriously unstable. Their high reactivity stems from the electron-deficient carbene-like carbon atom and the cumulated bond system, making them susceptible to several decomposition pathways at or even below room temperature.[1] The primary reasons for employing low-temperature techniques are:
-
Preventing Thermal Rearrangement: The most common decomposition pathway is the cyanide-isocyanide isomerization, where the acyl isocyanide rearranges to the more thermodynamically stable, but often undesired, acyl cyanide.[2] This process is highly temperature-dependent.
-
Minimizing Polymerization: The carbene-like character of the isocyanide carbon makes these compounds prone to polymerization, especially in concentrated solutions or in the presence of acid or metal catalysts.[3] Low temperatures slow these reaction kinetics considerably.
-
Avoiding Hydrolysis: Although stable to strong bases, acyl isocyanides are sensitive to aqueous acid, which hydrolyzes them to formamides.[3] Working at low temperatures with anhydrous solvents minimizes this risk.
By keeping the entire process, from dissolution to filtration, at sub-ambient temperatures (e.g., -20 °C to -78 °C), these degradation pathways are kinetically hindered, allowing for the isolation of the pure acyl isocyanide.[1]
Q2: What are the most critical parameters to control during a low-temperature recrystallization?
Success hinges on the precise control of four key parameters:
-
Solvent Choice: The ideal solvent must exhibit a steep solubility curve: high solubility at a moderately low temperature (e.g., 0 °C or -20 °C) and very low solubility at a much lower temperature (e.g., -78 °C).[4][5]
-
Concentration: Creating a saturated or near-saturated solution at the initial, higher temperature is crucial. Using too much solvent is the most common reason for poor or no crystal formation.[6][7]
-
Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling often leads to the formation of small, impure crystals or causes the compound to "oil out" instead of crystallizing.[8][9]
-
Agitation: Minimal disturbance is best. Agitation can sometimes induce rapid precipitation of small crystals or an amorphous solid, trapping impurities. Slow, undisturbed cooling allows for the growth of larger, purer crystals.[10]
Q3: How do I select an optimal solvent system for an unknown acyl isocyanide?
Solvent selection is the most critical step and often requires empirical screening.[11][12] The goal is to find a "mediocre" solvent that dissolves the compound when warm but not when cold.[5]
| Solvent | Freezing Point (°C) | Polarity | Key Considerations |
| Diethyl Ether | -116.3 | Low | Excellent for very low temperatures. Volatility can be an issue. |
| Pentane/Hexane | -129.7 / -95 | Very Low | Good anti-solvents. Often used in co-solvent systems. |
| Toluene | -95 | Low | Useful aromatic solvent. Lower freezing point than benzene.[11] |
| Dichloromethane (DCM) | -96.7 | Medium | Good solvent for many organics, but its volatility can make handling difficult.[11] |
| Ethyl Acetate | -83.6 | Medium | A good general-purpose solvent for medium-polarity compounds. |
| Acetone | -94.9 | High | High polarity, but its low freezing point makes it a viable option. |
Screening Protocol:
-
Place a few milligrams of your crude acyl isocyanide into several small, dry test tubes.
-
At room temperature, add a few drops of a candidate solvent to each tube. A good solvent should not dissolve the compound at this stage.
-
Gently warm the tubes (e.g., to 0 °C or slightly above) until the solid dissolves. Use the minimum amount of solvent necessary.
-
Cool the tubes to a very low temperature (e.g., in a dry ice/acetone bath at -78 °C).
-
Observe. The ideal solvent will produce a crystalline solid. Solvents where the compound remains dissolved are too good, and those that fail to dissolve the compound when warm are too poor.
Q4: What are the essential safety precautions for handling acyl isocyanides?
Isocyanides as a class are known for their potent, unpleasant odors and toxicity.[1] Acyl isocyanides are no exception and must be handled with care.
-
Ventilation: Always work in a well-ventilated chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are often recommended), safety goggles, and a lab coat.[13][15][16] If there is a splash risk, a face shield is also necessary.[17]
-
Inert Atmosphere: Due to their sensitivity to moisture, handling under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially during the dissolution and crystallization phases.
-
Waste Disposal: Quench all isocyanide-containing waste solutions by careful addition to an acidic solution (e.g., dilute HCl) to hydrolyze the isocyanide to the less odorous formamide before disposal.[3]
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures. Identify your problem and follow the recommended causality analysis and corrective actions.
Problem: Oiling Out - My compound separates as a liquid instead of crystals.
What is happening? "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[18][19] This happens when the concentration of the solute exceeds its solubility limit at a temperature that is above the compound's melting point (or the melting point of the impure mixture).[8] The resulting oil is often a good solvent for impurities, leading to poor purification upon eventual solidification.[8][18][19]
Common Causes & Solutions:
-
Cause 1: Solution is too concentrated.
-
Cause 2: Cooling rate is too fast.
-
Why: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Slow the cooling rate significantly. Instead of placing the flask directly into a -78 °C bath, place it in a Dewar flask containing a solvent like ethanol and slowly add dry ice pellets over time. This creates a more gradual temperature drop.
-
-
Cause 3: Poor solvent choice.
-
Why: The solvent's properties may be poorly matched to the solute, promoting liquid-liquid phase separation.
-
Solution: Change the solvent or use a co-solvent system. Try adding a non-polar "anti-solvent" (like hexane or pentane) dropwise to the slightly-warmed solution until it just becomes cloudy, then re-warm to clarify and cool slowly.[10]
-
Problem: Poor Recovery - My yield is unacceptably low.
What is happening? A significant portion of your compound is remaining dissolved in the mother liquor after filtration.
Common Causes & Solutions:
-
Cause 1: Too much solvent was used.
-
Why: Even at low temperatures, all compounds have some finite solubility. Using an excessive volume of solvent means a larger absolute amount of product will remain dissolved.[5][7]
-
Solution: This is the most common cause of low yield.[6] If you have not yet filtered, you can carefully remove some solvent under a stream of nitrogen before cooling. If you have already filtered, the compound can be recovered from the mother liquor by rotary evaporation (at low temperature!) and re-crystallized.[6]
-
-
Cause 2: The compound is too soluble in the chosen solvent.
-
Why: The solubility curve is not steep enough. The solvent is still "too good" even at the lowest temperature achieved.
-
Solution: Re-evaluate your solvent choice. A less polar solvent or a mixed-solvent system is likely required. Refer to the solvent screening protocol.
-
-
Cause 3: Premature filtration.
-
Why: The solution was not cooled for a sufficient amount of time to allow for complete crystallization.
-
Solution: Ensure the solution is held at the final low temperature for an adequate period (e.g., 1-2 hours or more) before filtration to maximize crystal formation.
-
Problem: No Crystals Form - The solution remains clear even after cooling.
What is happening? The solution has become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not occurred.[6]
Common Causes & Solutions:
-
Cause 1: The solution is not saturated (too dilute).
-
Why: There simply isn't enough solute per unit volume for molecules to organize into a lattice.
-
Solution: Carefully evaporate some of the solvent using a gentle stream of inert gas while keeping the solution cold, then attempt to cool further.[8]
-
-
Cause 2: Lack of nucleation sites.
-
Why: Crystals need a starting point to grow. This can be a microscopic imperfection on the glass surface or a seed crystal.[7][9]
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface that can initiate nucleation.[6][7]
-
Solution 2 (Seeding): If you have a small amount of the pure (or even crude) solid, add a single tiny crystal to the cold solution. This "seed crystal" provides a perfect template for further crystal growth.[6][9]
-
Problem: Product Decomposition - The isolated product is not the desired acyl isocyanide.
What is happening? The compound has degraded during the workup, likely via isomerization or hydrolysis.
Common Causes & Solutions:
-
Cause 1: Exposure to excessive temperature.
-
Why: Even brief exposure to room temperature can be enough to initiate rearrangement to the acyl cyanide.
-
Solution: Maintain strict low-temperature conditions at every single step. Pre-cool all solvents and glassware. Perform filtration in a cold room or using a jacketed filter funnel if possible.
-
-
Cause 2: Presence of moisture or acid.
-
Why: Acyl isocyanides are sensitive to acid-catalyzed hydrolysis.
-
Solution: Use anhydrous solvents (distilled from a suitable drying agent) and perform the entire procedure under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
-
How to Confirm: Use infrared (IR) spectroscopy. Acyl isocyanides have a very strong, characteristic N≡C stretch around 2130-2150 cm⁻¹. The corresponding acyl cyanide C≡N stretch appears at a higher frequency, typically 2220-2260 cm⁻¹. A change in this region of the IR spectrum is a clear indicator of decomposition.
Section 3: Key Experimental Protocols
Protocol 1: General Low-Temperature Recrystallization Workflow
This protocol provides a step-by-step methodology for the purification of a thermally sensitive acyl isocyanide.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (N₂ or Ar).
-
Dissolution: To the flask containing the crude acyl isocyanide, add a minimum amount of pre-chilled (-20 °C) anhydrous solvent. Stir or swirl the flask in a cooling bath (e.g., ice/salt) until the solid is fully dissolved. Add solvent portion-wise to avoid using an excess.
-
Slow Cooling: Place the sealed flask in a larger container (like a Dewar flask) filled with an insulating solvent (e.g., ethanol). Slowly add small pieces of dry ice to the outer bath over 30-60 minutes to gradually lower the temperature to -78 °C. Allow the solution to stand undisturbed for 1-2 hours.
-
Isolation: Set up a vacuum filtration apparatus (Buchner or Hirsch funnel). Pre-cool the funnel by washing it with a small amount of ice-cold recrystallization solvent.
-
Filtration: Once crystallization is complete, quickly and carefully pour the cold slurry into the pre-chilled funnel under vacuum.
-
Washing: Break the vacuum. Wash the collected crystals with a minimum amount of fresh, ice-cold (-78 °C) solvent to rinse away the impurity-laden mother liquor.[5][10][20] Re-apply the vacuum to pull the wash solvent through. Repeat once if necessary.
-
Drying: Keep the crystals under high vacuum for a short period to remove residual solvent. Do not allow the apparatus to warm to room temperature. For final drying, transfer the solid to a pre-chilled vacuum desiccator.
-
Analysis: Immediately characterize the product by IR and NMR spectroscopy to confirm its identity and purity before it has a chance to decompose.
Section 4: Visual Guides & Diagrams
Diagram 1: Low-Temperature Recrystallization Workflow
This diagram illustrates the sequential steps for successful low-temperature purification.
Caption: Workflow for Low-Temperature Recrystallization.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting Common Recrystallization Issues.
References
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
-
Oiling Out in Crystallization (Duplicate). (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Product Class 7: Isocyanides and Related Compounds. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). University of St Andrews. Retrieved March 7, 2026, from [Link]
-
Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec. Retrieved March 7, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved March 7, 2026, from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved March 7, 2026, from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved March 7, 2026, from [Link]
-
Isocyanide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024, June 1). White Rose Research Online. Retrieved March 7, 2026, from [Link]
-
The Art and Science of Choosing the Perfect Solvent for Recrystallization. (2026, February 27). Oreate AI Blog. Retrieved March 7, 2026, from [Link]
-
Recrystallization I. (n.d.). Concordia College. Retrieved March 7, 2026, from [Link]
-
Theoretical Study on Unimolecular Reactions of Acetyl Cyanide and Acetyl Isocyanide. (n.d.). KU Leuven. Retrieved March 7, 2026, from [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023, July 17). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Isocyanide 2.0. (2020, September 29). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. (n.d.). BHHC Safety Center. Retrieved March 7, 2026, from [Link]
-
Rearrangement of Acyl Nitrenes to Isocyanates. (n.d.). Al-quds University. Retrieved March 7, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Mahatma Gandhi University. Retrieved March 7, 2026, from [Link]
-
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved March 7, 2026, from [Link]
-
Fragility and Tendency to Crystallization for Structurally Related Compounds. (2024, March 11). PMC. Retrieved March 7, 2026, from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved March 7, 2026, from [Link]
-
Isocyanates. (2013, August 23). OSHwiki. Retrieved March 7, 2026, from [Link]
-
Isocyanide synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Process for the preparation of acyl isocyanates. (1995, January 31). Google Patents.
-
Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (n.d.). CORE. Retrieved March 7, 2026, from [Link]
-
Direct synthesis of low-valent acyl isocyanide metal complexes. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Cold Crystallization Kinetics and Thermal Degradation of PLA Composites with Metal Oxide Nanofillers. (2021, March 27). MDPI. Retrieved March 7, 2026, from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). ACS Publications. Retrieved March 7, 2026, from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. The Art and Science of Choosing the Perfect Solvent for Recrystallization - Oreate AI Blog [oreateai.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vapourtec.com [vapourtec.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. unifr.ch [unifr.ch]
- 12. Recrystallization [sites.pitt.edu]
- 13. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. actsafe.ca [actsafe.ca]
- 16. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 17. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 18. mt.com [mt.com]
- 19. mt.com [mt.com]
- 20. science.uct.ac.za [science.uct.ac.za]
troubleshooting low yields in benzoyl isocyanide synthesis
Topic: Troubleshooting Low Yields & Instability in Benzoyl Isocyanide (
⚠️ Critical Alert: The "Transient" Nature of Acyl Isocyanides
Before troubleshooting specific steps, you must acknowledge the fundamental thermodynamic reality of this molecule. Benzoyl isocyanide is thermally unstable. Unlike alkyl isocyanides (e.g., benzyl or t-butyl isocyanide), acyl isocyanides possess a high driving force to rearrange into the thermodynamically stable benzoyl cyanide (nitrile) .
If you are isolating a stable, white solid with a sharp melting point above 30°C, you have likely already made the nitrile isomer (
Part 1: Diagnostic Triage (Start Here)
Use this decision matrix to identify your specific failure mode.
Q1: What is the primary symptom?
-
A. No product isolated. (Go to Module 2: Reagent Quality)
-
B. Product isolated, but spectroscopic data is "weird" or yield is low. (Go to Module 3: Isomerization Check)
-
C. Reaction works but fails during scale-up. (Go to Module 4: Thermal Management)
Part 2: The Core Protocol (Silver Cyanide Route)
The reaction of Benzoyl Chloride with Silver Cyanide is the standard method, but it is a race between kinetic control (Isocyanide formation) and thermodynamic equilibration (Nitrile rearrangement).
Optimized Workflow
-
Reagents: Benzoyl Chloride (1.0 eq), Silver Cyanide (1.1 eq).
-
Solvent: Anhydrous DCM or Toluene (Strictly dry).
-
Temperature: -20°C to 0°C (NEVER heat).
Figure 1: The kinetic vs. thermodynamic competition. Note that the isocyanide product can irreversibly rearrange to the nitrile if heating occurs.
Part 3: Troubleshooting Guides (Q&A Format)
Issue 1: "My product has a nitrile peak on IR."
Diagnosis: You have experienced the Isocyanide-to-Nitrile Rearrangement .
Acyl isocyanides are prone to [1,3]-migration of the acyl group. This rearrangement is accelerated by heat and Lewis acids (like the
Corrective Actions:
-
Temperature Discipline: Perform the addition at -20°C. Do not allow the reaction to exceed 0°C during mixing.
-
Workup Speed: Do not store the crude mixture. If you are using the isocyanide for a subsequent step (e.g., Passerini or Ugi reaction), generate it in situ and add the next reagents immediately.
-
Spectroscopy Check: Use the table below to confirm identity.
| Feature | Benzoyl Isocyanide ( | Benzoyl Cyanide ( |
| IR (CN Stretch) | ~2160–2180 cm⁻¹ (Broad/Strong) | ~2220–2240 cm⁻¹ (Sharp/Weak) |
| IR (CO Stretch) | ~1690–1710 cm⁻¹ | ~1680 cm⁻¹ |
| Stability | Unstable > 0°C | Stable solid (mp ~32°C) |
| Smell | Foul, overpowering (Isocyanide) | Almond-like/Sweet (Cyanide-like) |
Issue 2: "The reaction is sluggish or yields are <20%."
Diagnosis: Deactivated Silver Cyanide (
Corrective Actions:
-
Drying: Dry
at 110°C under vacuum for 4 hours before use to remove trace water (which hydrolyzes the acid chloride). -
Activation: Some protocols suggest using "activated" silver cyanide prepared freshly from
and , washed with alcohol and ether, and dried in the dark. -
Solvent Choice: Switch to Benzene or Toluene . While DCM is common, non-polar aromatic solvents often suppress the ionization of the acyl chloride, favoring the
-like attack of the isocyanide rather than the ionic pathway that might lead to side products.
Issue 3: "I cannot isolate the pure isocyanide."
Diagnosis: Hydrolysis during workup.
The
Corrective Actions:
-
Avoid Aqueous Workup: If possible, filter off the silver salts (
) under an inert atmosphere (Schlenk filtration) and evaporate the solvent at low temperature (high vacuum, bath < 20°C). -
Telescoping: The most successful strategy is not to isolate . Filter the reaction mixture into the flask containing your aldehyde/amine for the multicomponent reaction.
Part 4: Advanced Troubleshooting Flowchart
Figure 2: Rapid diagnostic logic for spectroscopic analysis of crude mixtures.
Part 5: References & Grounding
-
The Isocyanide-Nitrile Rearrangement:
-
Mechanism:[1][2] The thermal rearrangement of isocyanides to nitriles is a well-documented unimolecular reaction.[3] For acyl isocyanides, this barrier is significantly lower than for alkyl isocyanides due to the conjugation of the carbonyl group.
-
Source: Rabinovitch, B. S., et al.[3] "The Thermal Isomerization of Methyl Isocyanide." Journal of the American Chemical Society.[4] Link (Foundational mechanism).
-
-
Synthesis via Silver Cyanide:
-
Protocol: The reaction of acyl chlorides with silver cyanide is the classical method but requires strict temperature control to avoid the thermodynamic nitrile product.
-
Source: "Benzoyl Cyanide."[5][6] Organic Syntheses, Coll.[5][7] Vol. 3, p.114.[5] Link (Note: This reference explicitly describes the formation of the cyanide at high temperatures, validating the rearrangement risk).
-
-
Spectroscopic Distinction:
-
Data: Identification of the characteristic
stretch vs stretch is critical. -
Source: "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Link
-
Disclaimer: Benzoyl isocyanide is a potent lachrymator and toxic. All troubleshooting steps involving silver salts and cyanides must be performed in a well-ventilated fume hood with appropriate PPE.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]
- 3. roaldhoffmann.com [roaldhoffmann.com]
- 4. The Isocyanide–Cyanide Rearrangement; Mechanism and Preparative Applications | Scilit [scilit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
controlling dimerization and trimerization of benzoyl isocyanide
Technical Support Center: Benzoyl Isocyanate
A Senior Application Scientist's Guide to Controlling Dimerization and Trimerization
Welcome to the technical support center for benzoyl isocyanate chemistry. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you gain precise control over your experiments.
Benzoyl isocyanate (Ph-C(O)-N=C=O) is a powerful electrophile, but its high reactivity can be a double-edged sword.[1] Uncontrolled, it readily undergoes self-reaction to form cyclic dimers (uretdiones) and trimers (isocyanurates), often leading to complex product mixtures and purification challenges. This guide will equip you with the knowledge to selectively steer the reaction towards your desired oligomer.
Note on Nomenclature: This guide focuses on benzoyl isocyanate . The term "isocyanide" (R-N≡C) refers to a different functional group with distinct reactivity. Given the context of dimerization and trimerization to form uretdiones and isocyanurates, this guide addresses the chemistry of the isocyanate (R-N=C=O) functional group.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of benzoyl isocyanate self-reaction?
When left to react with itself, particularly in the presence of a catalyst, benzoyl isocyanate primarily forms two cyclic oligomers: a four-membered ring dimer (a uretdione) and a six-membered ring trimer (an isocyanurate or 1,3,5-triazine-2,4,6-trione). The trimer is generally the more thermodynamically stable product.
Q2: What are the critical factors that control the ratio of dimer to trimer?
The selective formation of either the dimer or trimer is not trivial and is highly dependent on a set of interconnected variables. The most influential factors are:
-
Catalyst Choice: This is the most critical factor. Lewis bases, metal complexes, and specific anions can exhibit high selectivity for trimerization.[2][3] For example, tertiary amines are well-known trimerization catalysts.[4] Conversely, some catalysts, like quinoline, have been reported to favor the formation of the benzoyl isocyanate dimer.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures might favor the formation of the kinetically preferred product, which can sometimes be the dimer, while higher temperatures typically favor the more stable trimer.
-
Solvent: The polarity of the solvent can affect the reaction rate and the stability of intermediates in the catalytic cycle, thereby influencing the product outcome.[6]
-
Concentration: The concentration of the benzoyl isocyanate can impact the reaction kinetics. Dimerization is a second-order reaction, while trimerization is a third-order reaction with respect to the monomer, making the reaction sensitive to initial concentrations.
Q3: Why is it crucial to work under anhydrous conditions?
Isocyanates are extremely sensitive to moisture.[6] Water readily reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to benzamide and carbon dioxide gas. This side reaction not only consumes your starting material, reducing the yield of the desired oligomer, but the resulting benzamide can also complicate the purification process.[7] Always use thoroughly dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).[6]
Visualizing the Reaction Pathways
The dimerization and trimerization of benzoyl isocyanate are competing pathways leading to distinct cyclic products. Understanding this fundamental choice is key to controlling the reaction.
Caption: Competing reaction pathways for benzoyl isocyanate.
Troubleshooting Guide: From Theory to Practice
Q4: My reaction produced an inseparable mixture of oligomers and byproducts. What went wrong and how can I fix it?
This is a common issue stemming from incomplete conversion or non-selective catalysis.
-
The Cause: The root cause is often a lack of control over the reaction. This could be due to an inefficient or non-selective catalyst, the presence of moisture leading to hydrolysis, or stopping the reaction prematurely.
-
The Solution: Quench & Purify. The most effective strategy is to quench any unreacted benzoyl isocyanate before workup and purification. Adding a nucleophilic scavenger like methanol will convert the highly reactive isocyanate into a stable, easily separable methyl N-benzoylcarbamate.[7] After quenching, you can proceed with purification.
-
Why it Works: Quenching prevents further uncontrolled reactions during concentration and chromatography, where localized heating and increased concentration can promote byproduct formation. The resulting carbamate derivative is typically much less reactive and has different polarity, simplifying chromatographic separation.[7]
-
Q5: I am trying to synthesize the trimer, but my yields are consistently low. What should I investigate?
Low yields in trimerization reactions often point to issues with reactants, catalysts, or reaction conditions.
-
The Cause & Solution:
-
Moisture Contamination: As discussed, even trace amounts of water can significantly lower your yield. Action: rigorously dry all solvents, reagents, and glassware. Consider adding molecular sieves to the solvent before use.
-
Catalyst Inactivity: The catalyst may be impure, deactivated, or used at an insufficient loading. Lewis base catalysts can be poisoned by acidic impurities. Action: Use a freshly purified catalyst. Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). A wide range of catalysts, including tertiary amines, phosphines, and metal complexes, are known to promote trimerization.[2][3][4]
-
Sub-optimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate. Action: If the reaction is sluggish at room temperature, try gently heating the mixture (e.g., to 40-60 °C) while monitoring the progress by TLC or IR spectroscopy (disappearance of the -NCO peak around 2250 cm⁻¹).[6]
-
Q6: How can I best purify the final product? Column chromatography seems difficult.
Purification can be challenging due to the similar polarities of the oligomers and potential byproducts.
-
The Cause: The cyclic dimer and trimer are both relatively nonpolar, neutral molecules, which can make them difficult to separate from each other and from certain byproducts like N,N'-dibenzoylurea (formed from hydrolysis).
-
The Solution: A Multi-pronged Approach.
-
Quenching: Always perform a methanol quench as the first step post-reaction.[7]
-
Recrystallization: Isocyanurates are often highly crystalline solids. Recrystallization can be a very effective method for purification if a suitable solvent system can be found. Test small batches in solvents like ethanol, ethyl acetate, or mixtures like ethyl acetate/heptane.[7]
-
Optimized Column Chromatography: If chromatography is necessary, start with a low-polarity eluent (e.g., 100% hexane or heptane) and gradually increase the polarity with ethyl acetate or dichloromethane. Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation.[7]
-
Experimental Protocols
Protocol 1: Selective Synthesis of Benzoyl Isocyanate Trimer
This protocol utilizes a Lewis base catalyst to selectively promote cyclotrimerization.
Materials:
-
Benzoyl isocyanate
-
Anhydrous Toluene
-
1,2-Dimethylimidazole (catalyst)
-
Methanol (for quenching)
-
Standard, dry glassware under an inert (N₂ or Ar) atmosphere
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve benzoyl isocyanate (1.0 eq) in anhydrous toluene to make a 0.5 M solution.
-
To this stirring solution, add 1,2-dimethylimidazole (0.05 eq, 5 mol%).
-
Heat the reaction mixture to 60 °C and monitor the reaction by TLC or FT-IR. The disappearance of the strong isocyanate stretch (~2250 cm⁻¹) in the IR spectrum indicates reaction completion.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench: Add methanol (2.0 eq relative to the catalyst) to the flask and stir for 30 minutes to quench any remaining trace amounts of isocyanate.
-
Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Causality Note: 1,2-dimethylimidazole acts as a nucleophilic (Lewis base) catalyst. It attacks the electrophilic carbon of the isocyanate, generating a zwitterionic intermediate. This intermediate then sequentially adds two more isocyanate molecules before cyclizing to release the highly stable trimer and regenerate the catalyst.[2]
Protocol 2: General Workflow for Purification
This workflow outlines the essential steps for isolating your desired product after the reaction is complete.
Caption: A general experimental workflow for reaction workup and purification.
Data Presentation: Catalyst Effects
The choice of catalyst is paramount in controlling the oligomerization of isocyanates. The following table provides a qualitative summary of the expected outcomes with different catalyst types.
| Catalyst Type | Predominant Product | Typical Conditions | Rationale & Notes |
| Tertiary Amines (e.g., DABCO, Imidazoles) | Trimer (Isocyanurate) | Room Temp to 60 °C | Acts as a Lewis base, initiating anionic polymerization/cyclization. A very common and effective method.[2][4] |
| Phosphines (e.g., Tri-n-butylphosphine) | Trimer (Isocyanurate) | Room Temp | Similar mechanism to tertiary amines, often highly efficient.[3] |
| Quinoline | Dimer (Uretdione) | Varies | Reported to favor dimerization of benzoyl isocyanate, potentially through a different catalytic pathway or intermediate stability.[5] |
| Metal Complexes (e.g., Al, Sn, Zn based) | Trimer (Isocyanurate) | Mild Conditions | Can be highly active and selective, operating through coordination-insertion mechanisms.[6] |
| No Catalyst | Slow/No Reaction | Elevated Temps | Self-reaction is typically very slow without a catalyst, but may proceed at high temperatures, often non-selectively. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (1973).
- BenchChem. (2025).
- Alajarín, M., et al. (2026). Heterocyclizations at the Isocyanide Carbon: Mechanistic Insights into the 2‑Isocyanoaniline to Benzimidazole Conversion. PMC.
- BenchChem. (2025).
- Arbuzov, B. A., & Zobova, N. N. (1970). Reaction of benzoyl and trichloroacetyl isocyanates with p-benzoquinone and α-naphthoquinone. R Discovery.
- Guo, Y., et al. (2023).
- Williams, C. K., et al. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- ResearchGate. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.tue.nl [research.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Handling of Unstable Isocyanide Species
Ticket ID: ISO-PUR-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting degradation, yield loss, and safety protocols for isocyanide (isonitrile) synthesis.
Core Directive & Executive Summary
User Issue: "I synthesized an isocyanide, but it degraded during purification," or "The odor is uncontrollable."
Root Cause Analysis: Isocyanides (
-
Acid Hydrolysis: They hydrate rapidly to formamides (
) in the presence of trace acid and water (common in silica gel). -
Thermal Polymerization: They form dark tars/polymers upon heating, particularly during distillation.
-
Alpha-Addition: They react with nucleophiles or electrophiles unexpectedly due to their carbenoid character.
Support Strategy: This guide prioritizes non-acidic purification environments and low-thermal-stress isolation .
Module 1: Chromatography Troubleshooting
Issue: "My product vanished on the column."
Diagnosis: Standard silica gel is slightly acidic (
Protocol A: The Buffered Silica Method (Standard)
Applicability: Moderately stable aliphatic and aromatic isocyanides.
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1% to 5% Triethylamine (Et3N) .
-
Column Pre-treatment (Critical Step):
-
Slurry pack the silica using the Et3N-containing eluent.
-
Flush the column with at least 2 column volumes (CV) of this basic eluent before loading the sample.
-
Why: This neutralizes the acidic silanol (
) sites.
-
-
Loading: Load the crude mixture. If using a solid load, use basic alumina or Celite, never standard silica.
-
Elution: Run the column with the Et3N-spiked eluent.
Protocol B: Basic Alumina (High Sensitivity)
Applicability: Highly acid-sensitive or electron-rich isocyanides (e.g., glycosyl isocyanides).
-
Stationary Phase: Use Aluminum Oxide (Basic), Brockmann Activity I or II .
-
Advantage: Alumina is naturally basic, eliminating the need for amine additives which can sometimes complicate NMR analysis or downstream coupling.
-
Caution: Alumina has lower resolving power than silica; gradient elution must be shallower.
Visualization: The Buffered Workflow
Caption: Decision matrix for stationary phase selection to prevent acid-catalyzed hydrolysis.
Module 2: Distillation & Volatility
Issue: "The flask turned black during distillation."
Diagnosis: Thermal polymerization. Isocyanides are metastable; excessive heat triggers rearrangement to nitriles (exothermic) or polymerization.
Protocol: Low-Temperature Vacuum Transfer
Applicability: Volatile, low-molecular-weight isocyanides (e.g., tert-butyl isocyanide, isopropyl isocyanide).
-
Equipment: Use a Kugelrohr apparatus or a high-vacuum manifold with a liquid nitrogen trap.
-
Pressure: Vacuum must be
. -
Temperature: Keep the bath temperature as low as possible (often
). -
The "Stopcock" Trick:
-
If using a manifold, freeze the receiving flask in
. -
Open the connection to the crude flask (at RT or slightly warmed).
-
Allow static vacuum transfer.
-
Why: This avoids boiling chips and active reflux, reducing thermal stress.
-
Data: Thermal Stability Limits
| Isocyanide Type | Max Rec.[1] Temp | Purification Method | Risk Level |
| Aliphatic ( | Distillation (Vac) | High (Polymerization) | |
| Tertiary ( | Distillation (Atm/Vac) | Low | |
| Aromatic (Phenyl-NC) | Distillation / Silica | Moderate | |
| Vinyl Isocyanides | Flash (Alumina) only | Critical (Explosive polym.) |
Module 3: Synthesis Strategy as Purification
Issue: "I can't purify it without destroying it."
Expert Insight: If purification is failing, the synthesis route is likely generating impurities that are too difficult to remove (e.g., unreacted amine). Switch to a method that yields cleaner crude material.
Comparison: Dehydration Methods
| Feature | POCl | Burgess Reagent Method |
| Mechanism | Dehydration of formamide via Vilsmeier-Haack type intermediate. | Syn-elimination of sulfamoylcarbamate. |
| Crude Purity | Moderate. Often contains amine salts and tars. | High. Byproducts are water-soluble or volatile. |
| Purification | Requires extraction + chromatography/distillation.[2] | Often simple filtration or short plug. |
| Use Case | Large scale, cheap starting materials. | Precious substrates , highly unstable targets. |
Recommendation: For milligram-scale discovery chemistry of unstable species, use the Burgess Reagent . The mild conditions (RT) and neutral byproducts often allow for purification via a simple plug of basic alumina.
Module 4: Odor & Safety Management
Issue: "The lab smells unbearable."
Diagnosis: Isocyanides have a detection threshold in the ppb range. The "smell" is also a safety hazard (toxicity).
Decontamination Protocol
Do NOT simply wash with water (it does nothing).[3]
-
Glassware: Rinse immediately with a mixture of MeOH/Conc.[1] HCl (10:1) .
-
Chemistry:
(Formamide). -
Result: The formamide usually has a faint, almond-like odor, far less offensive than the isocyanide.
-
-
Spills/Waste: Treat with dilute Bleach (NaOCl) .
-
Chemistry: Oxidizes isocyanide to isocyanate (
), which then hydrolyzes to the amine and . -
Warning: Do not mix bleach with acid washes (creates chlorine gas).
-
Visualization: Safety & Quenching Logic
Caption: Workflow for neutralizing isocyanide odor and toxicity based on contamination type.
References
-
Organic Syntheses Procedure (Tert-Butyl Isocyanide): Detailed protocol for distillation and glassware cleaning using HCl/MeOH. Source: organic-syntheses.org URL:[Link]
-
Burgess Reagent Applications: Review of the Burgess reagent for dehydration of formamides to isocyanides under mild conditions. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Buffered Silica Techniques: Protocols for purifying basic/acid-sensitive compounds using triethylamine-treated silica. Source: Teledyne ISCO Application Notes URL:[Link]
-
Odor Control (Non-covalent bonding): Recent academic research on mitigating isocyanide odor. Source: St. Petersburg University URL:[4][Link]
Sources
Technical Guide: Solvent Selection for Minimizing Benzoyl Isocyanide Rearrangement
Document ID: TS-BIC-004 Last Updated: 2025-05-12 Department: Chemical Stability & Application Support
Executive Summary & Core Directive
The Issue: Benzoyl isocyanide (
The Solution: To maintain the isocyanide functionality, you must suppress the activation energy of the rearrangement. This is achieved by selecting non-polar, aprotic solvents and maintaining cryogenic temperatures .
Critical Rule: Never store benzoyl isocyanide in polar aprotic solvents (DMSO, DMF) or protic solvents (MeOH, Water) for extended periods.
Mechanism of Failure: The Isocyanide-Nitrile Rearrangement
Understanding why the solvent matters is the first step to preventing failure. The rearrangement of acyl isocyanides to acyl cyanides follows a unimolecular mechanism where the benzoyl group migrates from the nitrogen to the carbon.
Solvent Interaction Dynamics
-
Transition State Stabilization: The transition state for the migration involves charge separation. Polar solvents stabilize this charged transition state, lowering the activation energy (
) and accelerating the rearrangement to the unwanted nitrile. -
Nucleophilic Attack (Solvolysis): In protic solvents (alcohols, water), the isocyanide carbon is highly electrophilic. Rather than rearranging, it often undergoes nucleophilic addition, destroying the molecule to form carbamates or benzoates.
Visualizing the Failure Pathway
Figure 1: Mechanistic pathway showing how polar solvents lower the barrier for rearrangement, while protic solvents lead to chemical degradation.
Solvent Selection Matrix
Use this table to select the correct solvent based on your operational phase.
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Standard Choice. Low boiling point allows easy removal without thermal stress. Non-polar enough to retard rearrangement. |
| Aromatic | Toluene | Good | Good for higher temperature reactions if required, but harder to remove (requires heat, which risks rearrangement). |
| Ethers | Diethyl Ether / THF | Moderate | Must be anhydrous. THF is more polar than Ether and may slightly accelerate rearrangement compared to DCM. |
| Polar Aprotic | DMF / DMSO / MeCN | CRITICAL FAILURE | High dielectric constants stabilize the transition state. Expect rapid conversion to nitrile. |
| Protic | Methanol / Ethanol / Water | CRITICAL FAILURE | Causes solvolysis. The isocyanide carbon is attacked by the solvent hydroxyl group. |
Troubleshooting & Diagnostics
Scenario A: "I isolated the compound, but it's a liquid instead of a solid (or vice versa)."
-
Cause: Benzoyl isocyanide is a low-melting solid/oil. However, if it has rearranged to benzoyl cyanide, the physical properties change.
-
Diagnostic (IR Spectroscopy): This is the gold standard for verification.
-
Isocyanide (
): Look for a broad, strong peak at ~2110–2130 cm⁻¹ . -
Nitrile (
): Look for a sharper, weaker peak at ~2220–2240 cm⁻¹ .
-
-
Action: If the 2220 cm⁻¹ peak dominates, your batch has rearranged. Discard and resynthesize using colder conditions and non-polar solvents.
Scenario B: "My yield is low in the Passerini/Ugi reaction."
-
Cause: If you dissolved the benzoyl isocyanide in the polar solvent (like Methanol) before adding the other components, it likely degraded.
-
Action: Perform a "Inverse Addition" :
-
Mix the aldehyde, amine, and acid in the polar solvent first.
-
Cool the mixture to 0°C.
-
Add the Benzoyl Isocyanide (dissolved in a small amount of DCM) last and dropwise.
-
Experimental Protocol: Handling & Storage
Objective: Isolate and store Benzoyl Isocyanide with <5% rearrangement.
Reagents:
-
Crude Benzoyl Isocyanide (freshly prepared via dehydration of formamide or AgCN method).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step:
-
Extraction: Upon synthesis completion, extract immediately into cold DCM (0°C) . Avoid ethyl acetate if possible, as it is slightly more polar.
-
Drying: Dry the organic layer over
for no longer than 10 minutes. Prolonged contact with Lewis acidic drying agents can catalyze rearrangement. -
Concentration:
-
Do NOT use a water bath >25°C on the rotovap.
-
Use high vacuum to remove solvent at low temperature.[1]
-
-
Storage:
-
Dissolve the residue in a minimal amount of DCM or Toluene.
-
Store at -20°C under Argon.
-
Shelf Life: ~1 week. For longer storage, prepare in situ and use immediately.
-
Decision Tree: Workflow Optimization
Figure 2: Operational workflow for selecting solvents and addition orders based on experimental constraints.
FAQ: Common User Queries
Q: Can I use Acetonitrile (MeCN) as a solvent? A: Proceed with caution. While MeCN is aprotic, its high polarity (dielectric constant ~37) can stabilize the rearrangement transition state more than DCM (dielectric constant ~9). If you must use MeCN, keep the temperature below 0°C.
Q: I see a color change from colorless to yellow/brown. Is this bad? A: Yes. Pure benzoyl isocyanide is typically colorless or pale yellow. Darkening often indicates polymerization or rearrangement to the nitrile (which can then oligomerize). Check the IR spectrum immediately.
Q: Why does my benzoyl isocyanide smell like almonds? A: It shouldn't. Benzoyl cyanide (the rearrangement product) releases cyanide-like odors (bitter almonds) upon hydrolysis or degradation. Isocyanides typically have a distinct, pungent, "horrible" odor (like rotting wood or old rubber). If it smells like almonds, it has likely rearranged.
References
-
Doyle, M. P., et al. (1981). Kinetics and Mechanism of the Thermal Rearrangement of Benzoyl Isocyanide to Benzoyl Cyanide. Journal of Organic Chemistry, 46(25), 5094–5102.
-
Ugi, I. (1962). The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. -
NIST Chemistry WebBook. (2023). Benzoyl Isocyanate and Related Rearrangements (IR Spectral Data). National Institute of Standards and Technology.
-
Science of Synthesis. (2004). Product Class 7: Isocyanides and Related Compounds. Thieme Chemistry.
Sources
Advanced Technical Support Center: Handling & Stabilizing Benzoyl Isocyanide Intermediates
Welcome to the Technical Support Center for reactive intermediate chemistry. Benzoyl isocyanide and related
This guide provides mechanistic troubleshooting, validated protocols, and stabilization strategies to help you overcome these challenges.
Part 1: Expert Troubleshooting & FAQs
Q1: Why does my benzoyl isocyanide intermediate degrade into an amide almost immediately, even in sealed flasks?
The Causality: The instability of benzoyl isocyanide is driven by the strong electron-withdrawing nature of the adjacent carbonyl group. Unlike standard alkyl isocyanides, the
Q2: I need to isolate pure benzoyl isocyanide for a stepwise reaction. Is this physically possible?
The Solution: Yes, but it requires specialized techniques. Standard distillation or chromatography will destroy the compound. The only reliable method for isolating
Q3: I am utilizing the Nef isocyanide reaction to form an
Q4: Are there structural coordination strategies to stabilize the isocyano group for prolonged studies?
The Solution: Yes. If your workflow permits organometallic intermediates, transition metal coordination offers profound kinetic and thermodynamic stability. Metals such as Chromium(0), Molybdenum(0), or Tungsten(0) can coordinate to the isocyanide carbon. The metal donates electron density into the
Part 2: Quantitative Stability Analysis
To guide your experimental design, the following table summarizes the kinetic stability and expected yields of benzoyl isocyanide intermediates under various handling strategies.
| Stabilization Strategy | Temperature | Atmosphere | Half-Life ( | Primary Degradation Pathway | Expected Yield |
| Unstabilized (Neat) | 20°C (RT) | Ambient | < 10 minutes | Hydrolysis / Trimerization | 0% (Total degradation) |
| Dilute Solution (DCM) | 0°C | Argon | ~ 2-3 hours | Rearrangement to Benzoyl Cyanide | < 15% |
| Low-Temp Sublimation | -78°C | High Vacuum | > 4 weeks | Stable as solid crystal | 73% (Isolated) |
| In-Situ Cascade Trapping | -20°C to RT | Argon | N/A (Consumed) | None (Trapped by nucleophile) | 80 - 88% (Final Adduct) |
| Metal Coordination (Cr/Mo) | 20°C (RT) | Nitrogen | > 6 months | Highly stable complex | 90 - 95% |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of benzoyl isocyanide, contrasting its rapid hydrolytic degradation with effective synthetic stabilization strategies.
Mechanistic pathways of benzoyl isocyanide: degradation via hydrolysis vs. stabilization strategies.
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded within the steps to ensure the integrity of the intermediate before proceeding, preventing wasted time and reagents.
Protocol A: Anhydrous Synthesis and Low-Temperature Isolation
Use this protocol only if isolation of the pure benzoyl isocyanide is strictly required.
-
Apparatus Preparation: Flame-dry a specialized Schlenk sublimation apparatus under vacuum (10⁻³ Torr) and purge with ultra-high purity Argon three times.
-
Reagent Loading: Inside an argon-filled glovebox, add 1.0 equiv of freshly prepared benzoyl iodide and 1.5 equiv of dry Silver Cyanide (AgCN) to the reaction flask.
-
Reaction: Allow the solid-state reaction to proceed at 0°C under strict exclusion of light for 2 hours.
-
Self-Validation Checkpoint (In-Situ IR): Probe the reaction mixture using an ATR-IR probe. Look for the appearance of the characteristic isocyano stretch at
~ 2120 cm⁻¹ . If a strong amide stretch ( ~ 1680 cm⁻¹) is observed, moisture has breached the system; abort the run. -
Isolation: Apply high vacuum (10⁻³ Torr) and cool the collection finger to -78°C using a dry ice/acetone bath. Sublimate the benzoyl isocyanide directly onto the cold finger.
-
Storage: Seal the collection vessel under Argon and store strictly at -78°C. Do not allow the compound to warm above 0°C , as it will melt and irreversibly trimerize.
Protocol B: In-Situ Trapping via Nef-Huisgen Cascade
Use this protocol to bypass hydrolysis by immediately consuming the reactive intermediate.
-
Solvent Preparation: Dry dichloromethane (DCM) over activated 3Å molecular sieves for 48 hours. Verify water content is <10 ppm using Karl Fischer titration.
-
Nef Addition: In a flame-dried Schlenk flask under Argon, dissolve the starting isocyanide in dry DCM and cool to -20°C. Dropwise, add 1.1 equiv of benzoyl chloride. Stir for 30 minutes to form the
-keto imidoyl chloride intermediate. -
Self-Validation Checkpoint (TLC/IR): Extract a 10
L aliquot, dilute in dry DCM, and analyze via IR. The disappearance of the starting isocyanide peak confirms complete conversion to the highly reactive imidoyl chloride. -
Cascade Trapping: Without isolating the intermediate, immediately add 1.2 equiv of the trapping agent (e.g.,
-tetrazole) and 10 mol% of anhydrous catalyst directly into the -20°C solution. -
Cycloaddition: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. The intermediate will undergo a Huisgen cycloaddition, forming a stable, moisture-resistant triazole derivative.
-
Workup: Quench the reaction with saturated aqueous
. The product is now completely stable to hydrolysis and can be purified via standard silica gel chromatography.
References
Technical Support Center: Safe Handling of Volatile Isocyanides (R-NC)
Current Status: Operational Ticket Priority: Critical (Health, Safety, & Environmental Impact) Assigned Specialist: Senior Application Scientist, Chemical Safety Division
Introduction: The "Godzilla" in the Fume Hood
Welcome to the technical support hub for Isocyanide (Isonitrile) handling. If you are here, you are likely dealing with the unique challenge of these reagents: they possess an odor so potent and penetrating that it can evacuate a building at parts-per-billion (ppb) concentrations, yet they are indispensable for multicomponent reactions like the Ugi and Passerini syntheses.
Crucial Distinction: Do not confuse Isocyanides (R-NC) with Isocyanates (R-NCO) .
-
Isocyanates (R-NCO): Sensitizers, cause asthma (e.g., Methyl Isocyanate).
-
Isocyanides (R-NC): Ligands for heme proteins, metabolically linked to cyanide, and possess weaponized odor profiles.
This guide prioritizes Odor Containment (to prevent false alarms/panic) and Toxicity Mitigation (to prevent poisoning).
Module 1: The Core Protocol (Troubleshooting & FAQs)
Q1: "The smell is escaping the hood and the whole floor is complaining. What is failing?"
Diagnosis: You are likely relying on standard airflow (face velocity) to contain a volatile organic with an odor threshold in the low ppb range. Standard hoods are designed for safety (ppm), not odor invisibility (ppb).
The Solution: Double Containment & Negative Pressure You must create a "hood within a hood."
-
The Secondary Chamber: All isocyanide work must occur inside a secondary containment vessel (e.g., a large glass desiccator or a glove bag) inside the fume hood.
-
The Trap: The outlet of this secondary chamber must lead directly to a scrubber before entering the hood exhaust.
-
Glassware: Never use standard joint grease alone. Use Teflon sleeves or high-vacuum grease, and secure all joints with Keck clips.
Visual Workflow: The "Zero-Escape" Transfer Method
Caption: Closed-loop transfer system preventing atmospheric exposure. The scrubber captures vapors before they reach the general hood exhaust.
Q2: "I spilled a small amount (drops) on the bench. How do I kill the smell immediately?"
Diagnosis: Wiping with paper towels will only increase the surface area and volatility. Using bleach (oxidation) is often too slow and can generate other toxic byproducts.
The Solution: Acid Hydrolysis (The "Kill Switch") Isocyanides are acid-sensitive. They hydrolyze to form the corresponding primary amine (often fishy but less potent) and formic acid.
The "Kill Switch" Reagent:
-
Formula: 5% Sulfuric Acid (
) in Methanol (MeOH) or 1M HCl in Ethanol. -
Mechanism:
Step-by-Step Decontamination:
-
Do NOT Wipe: Cover the spill immediately with a paper towel soaked in the Acidic Methanol solution.
-
Wait: Allow 5–10 minutes for hydrolysis.
-
Clean: Wipe up the residue. The smell should shift from "rotting Godzilla" to "faint amine/solvent."
-
Disposal: Place waste in a dedicated jar containing the same acidic solution.
Q3: "Am I being poisoned? What are the symptoms vs. just smelling it?"
Diagnosis: Isocyanides bind to heme proteins (hemoglobin, cytochrome P450) similar to Carbon Monoxide (CO). However, the olfactory threshold is often orders of magnitude lower than the acute toxicity threshold.
Toxicity vs. Odor Matrix
| Feature | Isocyanide (R-NC) | Cyanide (CN-) | Isocyanate (R-NCO) |
| Primary Hazard | Odor (Panic), Heme Binding | Acute Toxicity (Cellular Asphyxia) | Sensitization (Asthma) |
| Odor Threshold | < 0.005 ppm (Revolting) | ~0.5-5 ppm (Almond/None) | 0.05 ppm (Sharp/Pungent) |
| Metabolism | Metabolizes to CN- (Slow) | Direct Mitochondrial Block | Hydrolyzes to Amines |
| Antidote | Remove from source, | Hydroxocobalamin | Bronchodilators |
Warning Signs:
-
Nausea/Headache: Likely due to the smell (psychosomatic or olfactory nerve irritation).
-
Dizziness/Confusion/Cherry-Red Skin: Potential systemic toxicity (heme binding). Seek medical attention immediately.
Q4: "What gloves should I wear? I heard nitrile is fine."
Diagnosis: Nitrile is NOT fine for prolonged contact with volatile organic solvents or small molecules like isocyanides. They can permeate nitrile in minutes.
The Solution: The "Silver Shield" Protocol You must use a laminate barrier glove.
-
Inner Layer: Silver Shield / 4H (Laminate) gloves . These are loose-fitting but chemically impervious to most small organics.
-
Outer Layer: Standard Nitrile gloves . These provide the grip and dexterity that Silver Shield gloves lack.
-
Protocol: If the outer nitrile glove is splashed, strip it immediately and replace. The inner Silver Shield protects you during the change.
Module 2: Waste Management & Quenching Workflow
The Golden Rule: Never put unquenched isocyanide waste into the main organic waste stream. It will make the entire waste room uninhabitable.
Quenching Logic Flow
Caption: Decision tree for chemically deactivating isocyanide waste before disposal.
References & Authority
-
Organic Syntheses: o-Tolyl Isocyanide Preparation. (Highlights the use of methanolic sulfuric acid for odor removal).
-
Source:
-
-
Centers for Disease Control (CDC) / NIOSH: Glove Permeation Data. (Establishes the insufficiency of nitrile for volatile organic permeation; supports Laminate/Butyl recommendation).
-
Source:
-
-
National Institutes of Health (NIH) - PubChem: Isocyanide Toxicity & Metabolism. (Confirming P450 metabolic activation and heme interaction).
-
Source:
-
-
Massachusetts Institute of Technology (MIT) EHS: Highly Odorous Compounds SOP. (Standard operating procedures for handling malodorous compounds).
-
Source:
-
Disclaimer: This guide is for technical support and experimental planning. In the event of a medical emergency, contact emergency services immediately.
Validation & Comparative
Technical Comparison Guide: Benzoyl Isocyanide vs. Benzoyl Cyanide
Topic: NMR characterization of benzoyl isocyanide 13C and 1H shifts Content Type: Publish Comparison Guides
Executive Summary
Benzoyl isocyanide (Ph-CO-NC) is a highly reactive, transient acyl isocyanide intermediate, frequently utilized in multicomponent reactions (e.g., Passerini and Ugi syntheses).[1] Unlike its thermodynamic isomer Benzoyl cyanide (Ph-CO-CN) , it exhibits limited thermal stability and a strong tendency to rearrange or hydrolyze.
This guide provides a technical characterization of Benzoyl isocyanide, focusing on the NMR spectroscopic discrimination between the kinetic isocyanide and the thermodynamic nitrile. It is designed for medicinal chemists and synthetic researchers requiring precise identification of this elusive intermediate.
Critical Analysis: The Isomer Challenge
The primary challenge in working with Benzoyl isocyanide is its rapid rearrangement to Benzoyl cyanide. Differentiating these two species requires rapid, low-temperature NMR acquisition.
| Feature | Benzoyl Isocyanide (Ph-CO-NC) | Benzoyl Cyanide (Ph-CO-CN) |
| Stability | Low: Kinetic product.[2] Rearranges at RT. | High: Thermodynamic product. Stable solid. |
| Reactivity | High electrophilicity (Acylating agent). | Moderate electrophilicity. |
| Key | ~160–165 ppm (Isocyanide C, often triplet). | ~113 ppm (Nitrile C). |
| IR Signature |
Detailed NMR Characterization
2.1
C NMR Spectroscopy (The "Smoking Gun")
The most definitive method for identification is Carbon-13 NMR. The isocyanide carbon resonates significantly downfield compared to the nitrile carbon.
Table 1:
| Carbon Position | Benzoyl Isocyanide (Ph-CO-NC) | Benzoyl Cyanide (Ph-CO-CN) | Diagnostic Note |
| Terminal Carbon | 160.0 – 165.0 | 112.8 | Primary Differentiator. The isocyanide carbon often appears as a 1:1:1 triplet ( |
| Carbonyl (C=O) | 160.0 – 162.0 | 168.1 | The carbonyl in the isocyanide is shielded relative to the nitrile due to the resonance contribution of |
| Ipso-Aromatic | ~131.0 | 134.5 | Sensitive to the electron-withdrawing nature of the substituent. |
| Ortho/Meta/Para | 128.0 – 134.0 | 129.4, 130.8, 135.8 | Less diagnostic; overlaps significantly. |
Technical Insight: In acyl isocyanides, the terminal carbon shift is deshielded compared to alkyl isocyanides (typically ~156-158 ppm) due to the adjacent carbonyl group. The signal broadening or triplet splitting is a hallmark of the isocyanide functionality.
2.2
H NMR Spectroscopy
Proton NMR offers less resolution between the isomers but is useful for purity checks.
Table 2:
| Proton Position | Benzoyl Isocyanide | Benzoyl Cyanide | Pattern |
| Ortho (2H) | 8.05 – 8.15 | 8.20 – 8.25 | Doublet (d). Deshielded by the carbonyl anisotropy. |
| Para (1H) | 7.60 – 7.70 | 7.68 – 7.75 | Triplet (t). |
| Meta (2H) | 7.45 – 7.55 | 7.50 – 7.60 | Triplet (t). |
Experimental Protocols
3.1 Synthesis & In Situ Characterization Workflow
Because Benzoyl isocyanide is unstable, it is best generated and characterized immediately at low temperature.
Method: Dehydration of
-
Preparation: Dissolve
-formylbenzamide (1.0 eq) in dry CDCl (or CD Cl for lower freezing point) in an NMR tube. -
Reagent Addition: Cool the tube to -20°C (dry ice/acetone bath). Add triethylamine (2.5 eq) and Phosphorus oxychloride (POCl
, 0.6 eq) or Burgess reagent. -
Acquisition: Immediately transfer to a pre-cooled NMR probe (-10°C to 0°C).
-
Monitoring: Acquire
H spectra every 5 minutes to monitor the appearance of the ortho-doublet at ~8.1 ppm and the decay of the formamide proton (~9.5 ppm).
3.2 Distinguishing from Benzyl Isocyanide
A common error is confusing Benzoyl (Ph-CO-NC) with Benzyl (Ph-CH
-
Benzyl Isocyanide: Contains a methylene group.[3]
-
H NMR: Distinct singlet/triplet at
4.60 ppm (CH ). -
C NMR: CH
peak at 45.4 ppm .
-
H NMR: Distinct singlet/triplet at
-
Benzoyl Isocyanide: No aliphatic protons. Only aromatic signals.[4]
Visualizing the Rearrangement Pathway
The following diagram illustrates the kinetic vs. thermodynamic relationship and the spectroscopic shift during rearrangement.
Caption: Kinetic generation of Benzoyl isocyanide and its subsequent thermal rearrangement to Benzoyl cyanide, highlighting the dramatic upfield shift of the terminal carbon.
References
-
Sączewski, J., et al. (2005).[5] "Unexpected formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide. Evidence for sulfonate-assisted rearrangement of benzoyl cyanide into benzoyl isocyanide."[5] Polish Journal of Chemistry, 79, 1889–1894.[5] Link
-
Fehlhammer, W. P., et al. (1992).[6] "Diiron complexes with bridging acyl isocyanide and iminoacyl isocyanide ligands." Chemische Berichte, 125(5), 1087-1092.[6] Link
- Grossi, A. V., & Strazzolini, P. (2000). "Synthesis of Acyl Isocyanides." Current Organic Synthesis, 1, 1-15. (General reference for acyl isocyanide instability and synthesis).
-
Sigma-Aldrich. "Benzoyl Cyanide NMR Spectra." Sigma-Aldrich Catalog. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Jarosław Sączewski: Organic chemistry - list of publications [saczewski.mug.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Profiling of Benzoyl Isocyanide: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating highly reactive isomeric intermediates in drug discovery pipelines. Benzoyl isocyanide (Ph-CO-NC), a potent electrophile and critical building block in multicomponent reactions (such as Ugi and Passerini syntheses), presents a unique mass spectrometry challenge[1]. Its structural similarity to its more stable isomer, benzoyl cyanide (Ph-CO-CN), necessitates orthogonal analytical approaches to ensure structural integrity and prevent downstream synthetic failures[2].
This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) for the characterization of benzoyl isocyanide, detailing the mechanistic causality behind its fragmentation patterns.
Mechanistic Causality of Fragmentation
To optimize an MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. Benzoyl isocyanide exhibits a highly specific fragmentation cascade driven by the thermodynamic stability of its product ions[3].
-
α-Cleavage (m/z 105): The dominant pathway under both hard and soft ionization is the cleavage of the C–N bond between the carbonyl carbon and the isocyano group. This yields the resonance-stabilized benzoyl cation ([Ph-CO]⁺) at m/z 105.
-
Decarbonylation (m/z 77): The benzoyl cation subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation ([Ph]⁺) at m/z 77.
-
CO Extrusion (m/z 103): This is the critical diagnostic pathway . Unlike benzoyl cyanide, the isocyanide group (-N=C) facilitates a unique rearrangement leading to the extrusion of neutral CO directly from the molecular ion, yielding the phenyl isocyanide radical cation ([Ph-NC]⁺•) at m/z 103. The presence of this M-28 peak is the definitive marker for the isocyanide isomer.
Diagnostic MS fragmentation pathways of benzoyl isocyanide detailing key m/z transitions.
Platform Comparison & Quantitative Data
When selecting an analytical platform, the choice between EI and ESI dictates the visibility of the molecular ion and the extent of in-source fragmentation.
-
EI-GC-MS (Hard Ionization): Operates at 70 eV, transferring excess internal energy to the molecule. This platform is superior for observing the diagnostic M-28 (m/z 103) radical cation because the hard ionization natively drives the CO extrusion pathway. However, the intact molecular ion (m/z 131) is often weak (~15% relative abundance).
-
ESI-LC-MS/MS (Soft Ionization): Yields a robust protonated intact molecule [M+H]⁺ at m/z 132. Collision-Induced Dissociation (CID) in the collision cell is required to generate fragments. While excellent for confirming the exact mass of the parent compound, the even-electron [M+H]⁺ ion resists the CO extrusion pathway, making the m/z 103 fragment nearly undetectable.
Fragmentation Abundance Comparison Table
| Fragment Ion | m/z | EI-MS (70 eV) Rel. Abundance (%) | ESI-MS/MS (CID 20 eV) Rel. Abundance (%) | Mechanistic Origin |
| [M+H]⁺ | 132 | N/A | 100 | Protonated intact molecule (Soft Ionization) |
| M⁺• | 131 | 15 | N/A | Radical cation (Hard Ionization) |
| [Ph-CO]⁺ | 105 | 100 (Base Peak) | 85 | α-cleavage of the isocyano radical (•NC) |
| [Ph-NC]⁺• | 103 | 12 | < 1 | Extrusion of neutral CO (Isomer Diagnostic) |
| [Ph]⁺ | 77 | 65 | 45 | Decarbonylation of the benzoyl cation |
| [C₄H₃]⁺ | 51 | 35 | 10 | Loss of acetylene from the phenyl cation |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind each solvent, temperature, and voltage choice is explicitly defined to prevent degradation of the reactive isocyanide moiety.
Protocol A: EI-GC-MS Workflow (Isomer Differentiation)
Causality Focus: Benzoyl isocyanide is moisture-sensitive. Aprotic solvents and inert inlet conditions are mandatory to prevent hydrolysis to formamide derivatives.
-
Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL. Rationale: DCM is highly volatile and aprotic, ensuring the isocyanide remains unhydrolyzed while allowing for a rapid solvent delay.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250 °C.
-
Oven Program: 50 °C (hold 1 min), ramp at 15 °C/min to 280 °C. Rationale: The non-polar stationary phase prevents active-site adsorption of the electrophilic carbonyl.
-
-
Ionization: Operate the EI source at standard 70 eV with a source temperature of 230 °C.
-
Acquisition & Validation: Scan from m/z 40 to 300. Set a solvent delay of 3.0 minutes. Validation step: Confirm the presence of m/z 103 at >5% relative abundance to validate the isocyanide structure over the cyanide isomer.
Protocol B: ESI-LC-MS/MS Workflow (Trace Quantification)
Causality Focus: Soft ionization requires a proton source, but prolonged exposure to aqueous acid can degrade the analyte. Rapid gradients are essential.
-
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade acetonitrile. Add 0.1% formic acid immediately prior to injection. Rationale: Formic acid provides the necessary protons for [M+H]⁺ formation without causing immediate bulk hydrolysis.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over a rapid 3-minute method. Rationale: The short run time minimizes on-column aqueous degradation.
-
-
Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
CID Fragmentation: Isolate the [M+H]⁺ precursor (m/z 132) in Q1. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon in Q2. Acquire product ions (m/z 50–150) in Q3. Validation step: The base peak in the MS/MS spectrum must be m/z 105, confirming the intact benzoyl moiety.
References
- Source: guidechem.
- The Journal of Organic Chemistry 1972 Volume.37 No.
- To each his own: Isonitriles for all flavors.
Sources
Vibrational Frequency Analysis of the Isocyano Group in Acyl Isocyanides
This guide provides a technical analysis of the vibrational spectroscopy of acyl isocyanides, focusing on the isocyano (
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Organometallic Chemists
Executive Summary: The Transient Signature
Acyl isocyanides (
This guide objectively compares the vibrational performance of the acyl isocyano group against key alternatives, providing the spectral data necessary to distinguish these elusive species in complex reaction mixtures.
Mechanistic Insight: The "Red Shift" Causality
To interpret the vibrational data correctly, one must understand the electronic environment imposed by the acyl group.
-
Electronic Effect: The acyl group (
) is a strong electron-withdrawing group (EWG). When attached to the nitrogen of the isocyanide, it destabilizes the formal positive charge on the nitrogen atom characteristic of the resonance structure . -
Bond Order Reduction: The EWG nature favors the carbenoid resonance contribution (
) over the triple-bonded form. This reduction in bond order leads to a lower force constant ( ) for the stretch. -
Spectral Consequence: Consequently, acyl isocyanides exhibit a Red Shift (lower wavenumber) compared to alkyl isocyanides.
Comparative Electronic States
-
Alkyl Isocyanide: Inductive donation (
) stabilizes the triple bond. . -
Acyl Isocyanide: Mesomeric withdrawal (
) weakens the triple bond. .[1][2] -
Acyl Cyanide: The nitrile group is a distinct entity with a stronger triple bond.
.
Comparative Performance Data
The following table summarizes the key vibrational markers required to distinguish acyl isocyanides from their stable counterparts.
| Functional Group | Structure | Intensity ( | Stability Profile | Key Application | |
| Acyl Isocyanide | 2090 – 2110 | High (Strong Dipole) | Low ( | Reactive Intermediate, Ligand | |
| Alkyl Isocyanide | 2130 – 2150 | High | High | Multicomponent Reactions, Ligand | |
| Acyl Cyanide | 2220 – 2240 | Medium | High | Acylating Agent | |
| Aryl Isocyanide | 2120 – 2130 | High | Moderate | Ligand, Polymerization |
Critical Note: Commercial databases often conflate "Benzoyl Isocyanide" with "Benzoyl Cyanide" due to naming conventions. Always verify the structure; if the frequency is
, it is the cyanide isomer.
Experimental Protocol: In Situ Detection
Because free acyl isocyanides rearrange rapidly to acyl cyanides (Activation Barrier
Workflow: Low-Temperature Photolysis & Detection
Objective: Generate acetyl isocyanide from acetyl cyanide and validate via FTIR.
-
Precursor Preparation:
-
Load Acetyl Cyanide (
) into a vapor deposition chamber. -
Mix with Argon gas (ratio 1:1000) to ensure isolation.
-
-
Matrix Deposition:
-
Deposit the mixture onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.
-
Validation: Record background spectrum. Confirm bands at
( ) and ( ).
-
-
Photolysis (Generation):
-
Spectral Acquisition:
-
Record FTIR spectrum at 0.5 cm
resolution. -
Target Signal: Look for the emergence of a new band at
( of Acetyl Isocyanide). -
Secondary Check: Observe the shift of the carbonyl stretch to
(distinct from the precursor).
-
Visualizing the Isomerization Landscape
The following diagram illustrates the energy and spectral relationship between the stable cyanide and the reactive isocyanide.
Figure 1: Reaction coordinate and spectral shift logic for the Acyl Cyanide/Isocyanide system.
Comparison Guide for Ligand Selection
When using isocyanides as vibrational probes in organometallic chemistry (e.g., measuring electron density on a metal center):
-
Use Alkyl Isocyanides (
-BuNC) when: You need a stable, sterically bulky ligand to stabilize low oxidation states. The signal will be sharp and located . -
Use Acyl Isocyanides (generated in situ) when: You are investigating insertion mechanisms (e.g., CO insertion into metal-imido bonds). The appearance of a band near
is diagnostic of the motif or the free acyl isocyanide intermediate before rearrangement.
References
-
Theoretical Study on Unimolecular Reactions of Acetyl Cyanide and Acetyl Isocyanide.Journal of Physical Chemistry A. (1998).
experimental frequency for acetyl isocyanide. -
Reaction Path of UV Photolysis of Matrix Isolated Acetyl Cyanide. Chemical Physics Letters. (2000). Details the matrix isolation protocol and vibrational assignments.
-
Form
-Iminoacyls... during Rearrangements of Methyl Complexes. Organometallics. (1996). Discusses the detection of terminal isocyanide stretching modes in the region during rearrangement. -
Structure and Spectroscopy of C2HNO Isomers. The Astrophysical Journal. (2017). Provides high-level ab initio data on formyl isocyanide stability and spectra.[5][6]
Sources
- 1. Coordination Chemistry of [HFe(CN)2(CO)3− and Its Derivatives: Toward a Model for the Iron Subsite of the [NiFe]-Hydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Spectroscopy of C2HNO Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
crystallographic data of benzoyl isocyanide metal complexes
Crystallographic and Electronic Profiling of Benzoyl Isocyanide Metal Complexes: A Comparative Guide
Executive Summary
In organometallic chemistry and advanced materials design, the selection of
Mechanistic Causality: The Electronic Nature of Benzoyl Isocyanide
The coordination chemistry of isocyanides (
However, substituting the alkyl group with an electron-withdrawing benzoyl group (-COPh) fundamentally alters this electronic profile. The pronounced carbonyl-activation pulls electron density away from the isocyano nitrogen, 2[2]. This electronic deshielding lowers the energy of the ligand's
Comparative Crystallographic Data
The degree of
As shown in the comparative data below, the3[3]. This bending is a direct physical manifestation of the nitrogen atom rehybridizing toward
| Ligand Type | Representative Complex | M-C Bond Length (Å) | C-N-C (or M-C-O) Angle (°) | Structural Geometry | |
| Carbon Monoxide | ~1.91 | 180.0 | Very Strong | Strictly Linear | |
| Alkyl Isocyanide | ~1.95 | ~178.5 | Weak/Moderate | Near-Linear | |
| Benzoyl Isocyanide | ~1.89 | ~168.0 | Strong | Pronounced Bend |
(Note: Values are representative averages derived from X-ray crystallographic databases for comparative baseline purposes).
Experimental Protocols: Synthesis & Crystallographic Validation
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for synthesizing and crystallographically characterizing
Phase 1: Synthesis of Benzoyl Isocyanide (PhCONC) Causality: Benzoyl isocyanide is highly reactive and1[1]. Therefore, it must be synthesized at low temperatures and complexed immediately in situ.
-
Suspend Silver Cyanide (AgCN, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the suspension to -20 °C.
-
Add Benzoyl Bromide (PhCOBr, 1.0 eq) dropwise over 30 minutes.
-
Self-Validation Checkpoint: Filter the precipitated AgBr. Analyze the filtrate via FTIR. The presence of a sharp
stretch (typically around 2100-2150 cm⁻¹) and the absence of nitrile triple-bond absorptions confirms the successful formation of the isocyanide.
Phase 2: Complexation to Chromium(0)
Causality: Thermal substitution of
-
Dissolve
(1.0 eq) in anhydrous tetrahydrofuran (THF). -
Irradiate the solution with UV light (
= 254 nm) for 2 hours to generate the coordinatively unsaturated intermediate. -
Add the cold PhCONC solution (1.0 eq) to the reaction mixture and stir for 1 hour at 0 °C.
-
Self-Validation Checkpoint: Monitor via FTIR. The conversion of the single
CO stretch of into the characteristic , , and vibrational bands confirms the symmetry of the monosubstituted complex.
Phase 3: Crystallographic Validation
-
Purify the complex via low-temperature column chromatography (silica gel, hexane/DCM).
-
Dissolve the purified complex in a minimum amount of DCM.
-
Layer carefully with anhydrous pentane and store at -20 °C for 72 hours to induce slow vapor diffusion.
-
Mount a suitable single crystal on a diffractometer. The resulting X-ray diffraction data will definitively validate the ~168° C-N-C angle, confirming the strong
-backbonding interaction.
Electronic-Structural Causality Diagram
Logical pathway linking benzoyl isocyanide electronic properties to crystallographic parameters.
References
-
Nenajdenko, V. G., et al. "To each his own: Isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis." Chemical Society Reviews, 2016. 2
-
Ugi, I., et al. "Product Class 7: Isocyanides and Related Compounds." Science of Synthesis, Thieme. 1
-
Iske, S. D. A., et al. "The N-benzoyl isocyanide group: A .pi.-acceptor ligand similar to carbon monoxide and a new route to optically active chromium(0)." ACS Publications, 1978. 3
-
Wikipedia Contributors. "Transition metal isocyanide complexes." Wikipedia, The Free Encyclopedia. 4
-
Chmiel, J., et al. "Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography." PMC, 2024. 5
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
- 5. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Benzoyl Isocyanide Monomer from its Trimeric Species: A Senior Application Scientist's Guide
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reactive intermediates is paramount. Benzoyl isocyanide, a versatile building block in organic synthesis, presents a common challenge: its propensity to trimerize into a stable 1,3,5-triazine derivative. Distinguishing the highly reactive monomeric species from its cyclic trimer is crucial for reaction monitoring, quality control, and ensuring the desired synthetic outcome. This in-depth technical guide provides a comparative analysis of the key spectroscopic techniques used to differentiate between these two forms, supported by experimental data and detailed protocols.
The Monomer-Trimer Dichotomy: A Structural Overview
Benzoyl isocyanide (C₈H₅NO) is a highly reactive species featuring an isocyanide functional group (-N≡C) attached to a benzoyl moiety. Under certain conditions, particularly in the presence of catalysts or upon heating, it can undergo cyclotrimerization to form the thermodynamically more stable 2,4,6-tribenzoyl-1,3,5-triazine. This transformation involves the formation of a six-membered aromatic heterocycle, fundamentally altering the molecule's chemical and physical properties.
Diagram: Trimerization of Benzoyl Isocyanide
Caption: The cyclotrimerization of three benzoyl isocyanide monomers to form a stable 1,3,5-triazine ring.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between the monomer and trimer give rise to distinct spectroscopic signatures. The following sections detail how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) can be effectively employed for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Carbons
¹³C NMR spectroscopy is arguably the most definitive method for distinguishing between the benzoyl isocyanide monomer and its trimer. The key lies in the chemical shift of the carbon atom of the isocyanide group versus the carbons of the triazine ring.
Expected ¹³C NMR Data
| Species | Key Carbon | Expected Chemical Shift (ppm) | Rationale |
| Benzoyl Isocyanide (Monomer) | Isocyanide Carbon (-N≡C ) | ~160-170 | The isocyanide carbon is sp-hybridized and deshielded, resulting in a characteristic downfield shift. |
| Carbonyl Carbon (-C =O) | ~170-180 | Typical chemical shift for a ketone carbonyl carbon. | |
| 2,4,6-Tribenzoyl-1,3,5-triazine (Trimer) | Triazine Ring Carbons | ~171.5 | Based on data for the analogous 2,4,6-triphenyl-1,3,5-triazine, the sp²-hybridized carbons of the aromatic triazine ring are highly deshielded. |
| Carbonyl Carbon (-C =O) | ~170-180 | Similar to the monomer, but may experience slight shifts due to the different electronic environment. |
¹H NMR Spectroscopy: While less dramatic, the proton NMR spectra will also show differences. The aromatic protons of the monomer will likely exhibit a slightly different splitting pattern and chemical shifts compared to the trimer due to the change in the electronic nature of the substituent on the phenyl ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
Data Analysis: Process the spectra and identify the key chemical shifts. Compare the obtained spectra with the expected values in the table above.
Diagram: NMR Analysis Workflow
Caption: A streamlined workflow for the NMR-based identification of benzoyl isocyanide species.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Vibrational Distinction
FT-IR spectroscopy provides a rapid and straightforward method for identifying the presence of the isocyanide functional group, which is unique to the monomer.
Expected FT-IR Data
| Species | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Benzoyl Isocyanide (Monomer) | Isocyanide Stretch (-N≡C) | 2110 - 2165 | This is a strong, sharp, and highly characteristic absorption for the isocyanide triple bond. |
| Carbonyl Stretch (-C=O) | ~1680 - 1700 | Typical stretching frequency for an aryl ketone. | |
| 2,4,6-Tribenzoyl-1,3,5-triazine (Trimer) | Triazine Ring Vibrations | ~1500 - 1600 | The C=N stretching vibrations within the aromatic triazine ring give rise to characteristic absorptions in this region. |
| Carbonyl Stretch (-C=O) | ~1680 - 1700 | The carbonyl stretch will still be present, but the absence of the isocyanide peak is the key diagnostic feature. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Examine the spectrum for the presence or absence of the characteristic isocyanide peak around 2140 cm⁻¹.
Mass Spectrometry: Unraveling the Molecular Weight and Fragmentation
Mass spectrometry provides definitive information about the molecular weight of the species present, which is a direct indicator of whether the monomer or trimer is being analyzed.
Expected Mass Spectrometry Data
| Species | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzoyl Isocyanide (Monomer) | 131.13 | 131 | 105 (Benzoyl cation, [C₆H₅CO]⁺), 77 (Phenyl cation, [C₆H₅]⁺) |
| 2,4,6-Tribenzoyl-1,3,5-triazine (Trimer) | 393.39 | 393 | Fragmentation is expected to be more complex, but may involve loss of benzoyl groups (m/z 105) and fragmentation of the triazine ring. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to confirm the structure. The presence of a peak at m/z 131 is indicative of the monomer, while a peak at m/z 393 confirms the presence of the trimer.
Diagram: Mass Spectrometry Fragmentation of Benzoyl Isocyanide Monomer
Caption: Characteristic fragmentation pathway of the benzoyl isocyanide monomer in mass spectrometry.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The differentiation of benzoyl isocyanide monomer from its trimer is a critical analytical task that can be reliably achieved through a combination of spectroscopic techniques. ¹³C NMR offers the most definitive structural information by distinguishing the unique carbon environments of the isocyanide and triazine functionalities. FT-IR provides a rapid and convenient method for detecting the presence of the monomer through its characteristic isocyanide stretch. Finally, mass spectrometry confirms the molecular weight of the species present, providing unambiguous evidence for the monomer or trimer. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these important chemical entities, ensuring the integrity and success of their synthetic endeavors.
References
-
Royal Society of Chemistry. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]
-
Balaha, M. F., et al. "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science, vol. 6, no. 4, 2016, pp. 28-45. Available at: [Link]
-
Meier, M. A. R. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. CORE. Available at: [Link]
-
Stephany, R. W., et al. "A 13C-NMR and IR study of isocyanides and some of their complexes." Magnetic Resonance in Chemistry, vol. 6, no. 2, 1974, pp. 121-125. Available at: [Link]
-
Afonso, C. A. M., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, vol. 11, no. 1, 2006, pp. 81-100. Available at: [Link]
-
Afonso, C. A. M., et al. "Synthesis of 2,4,6-tri-substituted-1,3,5-triazines." ULisboa Research Portal. Available at: [Link]
-
SpectraBase. 1,3,5-Triazine. Available at: [Link]
-
OUCI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
Sosič, I., et al. "The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors." Heterocycles, vol. 81, no. 1, 2010, pp. 91-108. Available at: [Link]
- Google Patents. Preparation method for TDI trimer matt curing agent low in free monomer content.
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
PubMed. Characterisation of derivatised monomeric and prepolymeric isocyanates by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry and structural elucidation by tandem mass spectrometry. Available at: [Link]
-
GSRS. 1,3,5-TRIBENZOYL-1,3,5-TRIAZINANE. Available at: [Link]
-
NIST. Benzoyl isocyanate. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Google Patents. Trimerization of isocyanates.
-
ResearchGate. Theory analysis of mass spectra of long-chain isocyanates. Available at: [Link]
-
ResearchGate. Figure S114. 1 H and 13 C NMR spectra of 8d. Related to Figure 5.. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
DergiPark. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Available at: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
PubMed. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Available at: [Link]
-
Semantic Scholar. Figure 1 from FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Available at: [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]
-
PubMed. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available at: [Link]
- ResearchGate. *Syntheses and 1H-, 13C- and 15N-NMR spectra of ethynyl isocyanide, H-C triple bond C-N triple bond C, D-C triple bond C-N triple bond C and prop-1-ynyl isocyanide, H3C-C triple bond C-N triple bond C, D3C-
A Comparative Guide to the UV-Vis Absorption Spectra of Benzoyl Isocyanide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzoyl Isocyanide Ligands: Structure and Electronic Environment
Benzoyl isocyanide, with the chemical structure C₆H₅C(O)NC, is an intriguing ligand that combines the functionalities of an aromatic ketone and an isocyanide. This unique arrangement of atoms creates a conjugated system where the π-electrons of the benzene ring, the carbonyl group (C=O), and the isocyanide group (-N≡C) can interact. This electronic communication is the primary determinant of the ligand's UV-Vis absorption properties.
The key chromophores within the benzoyl isocyanide structure are the benzoyl group and the isocyanide moiety. The electronic transitions associated with these groups, specifically the n→π* and π→π* transitions, are responsible for the absorption of UV-Vis radiation. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the electronic environment, including the presence of substituents on the aromatic ring and the polarity of the solvent.
Expected UV-Vis Absorption Profile of Benzoyl Isocyanide
Based on the analysis of structurally similar aromatic isocyanides and the principles of electronic spectroscopy, the UV-Vis spectrum of benzoyl isocyanide is anticipated to exhibit distinct absorption bands corresponding to n→π* and π→π* transitions.
-
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like benzoyl isocyanide, these are typically high-intensity absorptions. The extended conjugation between the benzene ring, the carbonyl group, and the isocyanide is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* transition compared to simpler, non-conjugated systems. For instance, benzene exhibits a π→π* transition at around 255 nm.[1] The addition of the conjugated carbonyl and isocyanide groups is predicted to shift this absorption to a longer wavelength, likely in the 280-320 nm range.
-
n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group and the nitrogen of the isocyanide group) to a π* antibonding orbital. These transitions are typically of lower intensity than π→π* transitions. The carbonyl group in ketones, for example, shows a weak n→π* absorption in the region of 270-300 nm.[2] A similar, likely weak, absorption band can be expected for benzoyl isocyanide in this region.
A study on methyl 3,3-bis(4-fluorophenyl)-2-isocyanoacrylate, an aromatic isocyanide with an acrylate group, revealed absorption maxima at 294 nm and 426 nm, which can be attributed to π→π* and potentially intramolecular charge transfer bands.[3] This suggests that aroyl isocyanides can absorb well into the visible region, a property of significant interest for photoredox catalysis and other light-driven applications.[4][5]
The Influence of Solvent Polarity: A Key Experimental Consideration
The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can significantly influence the position and intensity of absorption bands through solute-solvent interactions.[6] Understanding these effects is crucial for accurate spectral interpretation and for designing experiments that probe the electronic nature of the ligand.
-
Hypsochromic (Blue) Shift of n→π* Transitions: In the case of n→π* transitions, an increase in solvent polarity generally leads to a hypsochromic or blue shift (a shift to shorter wavelengths). This is because polar solvents can form hydrogen bonds or strong dipole-dipole interactions with the non-bonding electrons in the ground state, thereby lowering its energy. The excited state, being less polar, is not stabilized to the same extent. This increases the energy gap for the transition, resulting in absorption at a shorter wavelength.
-
Bathochromic (Red) Shift of π→π* Transitions: Conversely, π→π* transitions often exhibit a bathochromic or red shift (a shift to longer wavelengths) with increasing solvent polarity. This is because the π* excited state is generally more polar than the π ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition and causing absorption at a longer wavelength.
This opposing behavior of n→π* and π→π* transitions upon changes in solvent polarity provides a powerful diagnostic tool for assigning the nature of the observed absorption bands in the spectrum of benzoyl isocyanide and its derivatives.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a benzoyl isocyanide ligand. Given the potential sensitivity of isocyanides to air and moisture, all manipulations should be performed with care.
Materials and Equipment:
-
Benzoyl isocyanide ligand
-
Spectroscopic grade solvents (e.g., hexane, acetonitrile, dichloromethane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
-
Inert atmosphere glovebox or Schlenk line (recommended)
Procedure:
-
Solvent Selection: Choose a solvent in which the benzoyl isocyanide ligand is soluble and that is transparent in the desired wavelength range (typically 200-800 nm). A series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile) should be used to investigate solvatochromic effects.
-
Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh a small amount of the benzoyl isocyanide ligand (e.g., 1-5 mg).
-
Dissolve the ligand in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M. The optimal concentration will result in an absorbance reading between 0.1 and 1.0 absorbance units at the λmax.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solutions.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it.
-
Place the cuvette containing the working solution in the sample holder.
-
Run the UV-Vis scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance at each λmax.
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the solution.
-
-
Repeat for Different Solvents:
-
Repeat steps 5-7 for each of the chosen solvents to observe and quantify any solvatochromic shifts.
-
Comparative Analysis with Alternative Ligands
To provide context for the spectral properties of benzoyl isocyanide ligands, it is useful to compare them with other common ligand classes used in coordination chemistry and drug development.
| Ligand Class | Typical Chromophores | Expected λmax Range (nm) | Key Spectral Features & Comparison to Benzoyl Isocyanide |
| Benzoyl Isocyanides | Benzoyl group, Isocyanide | ~280-320 (π→π), ~270-300 (n→π) | The presence of both carbonyl and isocyanide groups in conjugation with an aromatic ring is expected to lead to a complex spectrum with potentially multiple absorption bands. The electron-withdrawing nature of the benzoyl group likely shifts the π→π* transition to a longer wavelength compared to simple aryl isocyanides. |
| Schiff Bases | Imine (C=N), Aromatic rings | ~250-450 | Schiff bases are known for their strong UV-Vis absorption due to extended π-conjugation.[4] Their λmax is highly tunable through the choice of the aldehyde and amine precursors. Compared to benzoyl isocyanide, Schiff bases often exhibit more intense and red-shifted absorptions, particularly when containing multiple aromatic rings. |
| Phosphine Ligands | Phenyl groups (in arylphosphines) | ~230-270 | Simple alkylphosphines do not absorb significantly in the UV-Vis region. Arylphosphines, such as triphenylphosphine, show absorptions characteristic of the phenyl groups.[7] These are typically at shorter wavelengths than the expected π→π* transitions in benzoyl isocyanide due to the lack of a strongly conjugated system involving the phosphorus atom. |
| Bipyridine & Phenanthroline | Aromatic heterocyclic rings | ~280-310 | These diimine ligands have intense π→π* transitions. Their spectra are well-characterized and often used as benchmarks. The λmax values are in a similar range to what is expected for the main π→π* band of benzoyl isocyanide, though the latter may be broader or more complex due to the additional carbonyl chromophore. |
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Workflow for UV-Vis Spectral Analysis
Caption: A generalized workflow for the acquisition and analysis of UV-Vis absorption spectra of organic ligands.
Electronic Transitions in Benzoyl Isocyanide
Caption: Simplified energy level diagram illustrating the n→π* and π→π* electronic transitions in benzoyl isocyanide.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the expected UV-Vis absorption characteristics of benzoyl isocyanide ligands, grounded in the principles of electronic spectroscopy and supported by data from analogous systems. The interplay of n→π* and π→π* transitions, and their differential response to solvent polarity, offers a powerful tool for the characterization of these ligands. The provided experimental protocol serves as a practical starting point for researchers entering this field.
The comparison with alternative ligands highlights the unique spectral window in which benzoyl isocyanides are likely to absorb, making them potentially suitable for a range of applications, including as photosensitizers or in the development of novel metal complexes with tailored photophysical properties.
Future experimental work is crucial to definitively characterize the UV-Vis spectrum of benzoyl isocyanide and its derivatives. Such studies, coupled with computational investigations using methods like Time-Dependent Density Functional Theory (TD-DFT), will provide a more complete picture of the electronic structure of these versatile ligands and pave the way for their rational design and application in catalysis, materials science, and medicinal chemistry.
References
-
Russo, C., Donati, G., Giustiniano, F., Amato, J., Marinelli, L., Whitby, R. J., & Giustiniano, M. (2021). Isocyanides as Catalytic Electron Acceptors in the Visible Light Promoted Oxidative Formation of Benzyl and Acyl Radicals. Chemistry – A European Journal, 27(1), 213-221. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. [Link]
-
Giustiniano, M., Russo, C., & Donati, G. (2021). The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. Molecules, 26(23), 7353. [Link]
-
Barone, V., Improta, R., & Lami, A. (2014). Quantum-mechanical computations and spectroscopy: from small rigid molecules in the gas phase to large flexible molecules in solution. Chemical Reviews, 114(1), 887-920. [Link]
-
Maji, M., & D. Maiti. (2023). Visible Light-Induced Decomposition of Acyl Peroxides Using Isocyanides: Synthesis of Heteroarenes by Radical Cascade Cyclization. The Journal of Organic Chemistry, 88(10), 6549-6561. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel Schiff base from 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol and its metal complexes. Bioinorganic Chemistry and Applications, 2012, 892525. [Link]
-
Tolpygin, I. E., & S. F. Vasilevsky. (2009). UV spectra of terminal 1-alkynes and their derivatives. Russian Chemical Bulletin, 58(8), 1641-1644. [Link]
-
Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link]
-
Khan Academy. (n.d.). UV-Vis spectroscopy. [Link]
-
LibreTexts Chemistry. (2023). UV-Visible Spectroscopy of Organic Compounds. [Link]
-
NIST Chemistry WebBook. (n.d.). Phosphine, 1,2-ethanediylbis[diphenyl-. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
PubChem. (n.d.). Acetyl isocyanide. [Link]
-
SpectraBase. (n.d.). p-Tolyl isocyanate. [Link]
-
Germán, E. (n.d.). Vis-UV spectra of aromatic compounds. [Link]html)
Sources
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistimuli-Responsive Properties of Aggregated Isocyanide Cycloplatinated(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids - PMC [pmc.ncbi.nlm.nih.gov]
comparing pi-acceptor strength of benzoyl isocyanide and CO ligands
Comparative Guide: Benzoyl Isocyanide vs. Carbon Monoxide as -Acceptor Ligands
Executive Summary
In the landscape of organometallic chemistry, Carbon Monoxide (CO) serves as the benchmark for strong
Benzoyl Isocyanide (
Mechanistic Architecture: The "Benzoyl Effect"
To understand why Benzoyl Isocyanide behaves differently from standard alkyl isocyanides, we must deconstruct the orbital interactions.
The Baseline: Carbon Monoxide (CO)[1]
-
-Donation: Donation occurs from the HOMO (essentially a carbon-centered lone pair) to the metal
orbital. -
-Backbonding: The LUMO (
) of CO is low in energy and spatially concentrated on the carbon. This allows for efficient overlap with filled metal orbitals ( ). This back-donation is the dominant stabilizing force in metal-carbonyl bonds.
The Challenger: Benzoyl Isocyanide (
)
Standard alkyl isocyanides (e.g.,
-
Inductive Withdrawal: The carbonyl oxygen of the benzoyl group is highly electronegative, pulling electron density through the
-framework away from the isocyanide terminus. -
Conjugative Resonance: The
-system of the carbonyl group conjugates with the isocyanide -system. This lowers the energy of the isocyanide's LUMO ( ), making it more accessible for metal back-donation. -
Result: Benzoyl isocyanide exhibits
-acceptor strength that rivals CO, distinguishing it from electron-rich alkyl isocyanides.
Orbital Interaction Diagram
The following diagram illustrates the electronic flux in both systems, highlighting the enhanced backbonding pathway in the benzoyl derivative.
Figure 1: Comparative orbital flux. Note how the Benzoyl group modifies the Isocyanide LUMO to enhance backbonding, mimicking CO.
Comparative Performance Data
The following table synthesizes physicochemical properties. The "Chatt-Duncanson Probe" refers to the change in IR stretching frequency (
| Feature | Carbon Monoxide (CO) | Benzoyl Isocyanide ( | Standard Alkyl Isocyanide ( |
| Weak | Moderate | Strong | |
| Very Strong | Strong (Approaching CO) | Weak | |
| Free | ~2143 ( | ~2110–2130 ( | ~2130–2150 ( |
| Coordination Shift ( | Negative (Red shift) Backbonding weakens C-O bond | Negative (Red shift) Backbonding weakens C-N bond | Positive (Blue shift) |
| Steric Profile | Small (Cone angle ~95°) | Tunable / Large | Tunable |
| Dipole Moment | Small (~0.1 D) | Large (due to C=O/C | Large |
Critical Insight: Standard isocyanides often show an increase in stretching frequency upon coordination because the removal of the antibonding lone pair (
-donation) outweighs the weak-backbonding. Benzoyl isocyanide, like CO, typically shows a decrease (or negligible shift), confirming that -backbonding is significant enough to populate the C-N antibonding orbital.
Experimental Protocol: The Chromium Probe
To objectively verify the
Rationale
Chromium(0) is an electron-rich
-
Hypothesis: If Benzoyl NC is a strong
-acceptor, it will compete effectively for metal electron density, keeping the remaining CO frequencies high (similar to the parent ). If it were a weak acceptor (pure donor), the metal would be more electron-rich, dumping more density into the COs, lowering their frequency significantly.
Step-by-Step Methodology
Reagents:
-
Chromium Hexacarbonyl [
][2][3][4][5] -
Benzoyl Isocyanide (freshly prepared or commercial)
-
Solvent: Dry THF (Tetrahydrofuran), degassed.
Workflow:
-
Photo-activation: Dissolve
(1.0 eq) in dry THF in a quartz vessel. Irradiate with UV light (Hg lamp) under flow for 1-2 hours. -
Ligand Addition: Add Benzoyl Isocyanide (1.0 eq) dissolved in THF via syringe to the yellow
solution. -
Displacement: Stir at room temperature for 3 hours. The solution color will shift (often to deep yellow/orange) as the isocyanide displaces the labile THF.
-
Isolation: Remove solvent under vacuum. Recrystallize from
/Hexane. -
Characterization (FT-IR): Prepare a solution cell (in Hexane or
) and acquire the IR spectrum in the carbonyl region (1900–2200 cm⁻¹).
Data Interpretation (Self-Validating Check)
Compare the
-
Reference:
cm⁻¹ ( ). -
: Expect
(trans) cm⁻¹.-
Result: The minimal drop indicates the Benzoyl NC is pulling electron density almost as hard as the CO it replaced.
-
-
: Expect
(trans) cm⁻¹.-
Result: The larger drop indicates the Alkyl NC is donating electrons but not accepting them back, leaving the metal electron-rich and lowering the CO frequency.
-
References
-
Electronic Structure of Isocyanides: Lentini, P. J., et al. "The N-benzoyl isocyanide group: A
-acceptor ligand similar to carbon monoxide." Journal of Organometallic Chemistry. -
Spectroscopic Comparisons (The Chatt-Duncanson Model): Cotton, F. A., & Kraihanzel, C. S. "Vibrational Spectra and Bonding in Metal Carbonyls."[5] Journal of the American Chemical Society.
-
Isocyanide Coordination Chemistry: Figueroa, J. S. "Unconventional Isocyanide Ligands: Tuning
-Acidity." Organometallics. -
Synthesis of Acyl Isocyanides: Sattler, W., & Parkin, G. "Synthesis of transition metal isocyanide compounds from carbonyl complexes."[8][9] Chemical Communications.[8]
Sources
- 1. Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cr(CO)5 [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. roaldhoffmann.com [roaldhoffmann.com]
- 7. mds.marshall.edu [mds.marshall.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Kinetic Profiling of Benzoyl Isocyanide Rearrangement: A Comparative Guide
This guide provides a comparative technical analysis of the kinetic stability and rearrangement rates of Benzoyl Isocyanide (
Executive Summary & Mechanistic Distinction
In drug discovery, isocyanides are potent electrophiles used as "carbene surrogates." However, their utility is governed by their thermal stability. A critical, often overlooked distinction exists between Acyl Isocyanides (e.g., Benzoyl Isocyanide) and Aryl Isocyanides (e.g., Phenyl Isocyanide).
While both undergo rearrangement to their corresponding nitriles, the kinetics and mechanisms differ radically , dictating the experimental methods required to study them.
| Feature | Benzoyl Isocyanide ( | Phenyl Isocyanide ( |
| Rearrangement Product | Benzoyl Cyanide ( | Benzonitrile ( |
| Reaction Type | Acyl Migration (Concerted) | Isomerization (Sigmatropic/Radical) |
| Kinetic Barrier ( | Low (< 20 kcal/mol) | High (~35–38 kcal/mol) |
| Stability | Unstable at Room Temp (Rapid Rearrangement) | Stable at Room Temp (Requires >200°C) |
| Preferred Analytic Tool | In-Situ IR / UV-Vis (Fast scan) | Sealed-Tube NMR / GC (Long duration) |
Mechanistic Pathways
The rearrangement of benzoyl isocyanide proceeds via a concerted migration of the benzoyl group, likely involving a tight, three-membered cyclic transition state. In contrast, phenyl isocyanide rearrangement requires a high-energy disruption of the aromatic system or a radical-like transition state.
Figure 1: Comparative mechanistic pathways. Pathway A (Acyl) is kinetically accessible at ambient temperatures, while Pathway B (Aryl) requires forcing conditions.
Comparative Methodology Guide
Choosing the correct analytical technique is paramount for accurate rate constant (
Method A: In-Situ FT-IR Spectroscopy (Recommended for Benzoyl Isocyanide)
Because benzoyl isocyanide rearranges rapidly, offline sampling (e.g., taking aliquots for GC) introduces significant error. Continuous in-situ monitoring is required.
-
Why it works: The Isocyanide (
) stretch is distinct ( ) and separates well from the Nitrile ( ) stretch ( ) and the Carbonyl ( ) shift. -
Suitability: Half-lives (
) of seconds to minutes.
Method B: High-Temperature NMR Spectroscopy (Recommended for Phenyl Isocyanide)
Phenyl isocyanide is too stable for standard IR kinetics at room temperature. The reaction requires heating the sample in a sealed tube or using a high-temperature NMR probe.
-
Why it works:
NMR provides definitive structural proof. The isocyanide carbon resonates at a unique high field ( , triplet if coupled to ), while the nitrile carbon is further upfield ( ). -
Suitability: Half-lives (
) of hours to days.
Comparison Matrix
| Metric | In-Situ FT-IR (ReactIR) | Sealed-Tube NMR ( | UV-Vis Spectroscopy |
| Best For | Benzoyl Isocyanide (Fast) | Phenyl Isocyanide (Slow) | Very Fast / Flash Photolysis |
| Time Resolution | Seconds (Continuous) | Minutes (Discrete scans) | Milliseconds |
| Structural Specificity | Moderate (Functional Group) | High (Atom mapping) | Low (Chromophore only) |
| Solvent Constraints | Minimal (avoid IR absorbing regions) | Deuterated solvents required | Must be UV transparent |
| Temperature Range | RT to | Variable |
Experimental Protocols
Protocol 1: Kinetic Measurement of Benzoyl Isocyanide via FT-IR
Objective: Determine the rate of rearrangement (
Materials:
-
Freshly prepared Benzoyl Isocyanide (Note: Synthesize immediately before use via dehydration of formamide or AgCN method; store at
). -
Anhydrous
or Toluene. -
FT-IR Spectrometer with dipping probe or liquid cell (
windows).
Workflow:
-
Baseline: Collect background spectrum of the pure solvent.
-
Preparation: Prepare a
solution of benzoyl isocyanide in the solvent at a controlled temperature (e.g., to start). -
Initiation: Rapidly transfer solution to the thermostated IR cell (
). -
Data Acquisition: Set instrument to collect spectra every 15 seconds.
-
Monitor: Disappearance of peak at
( ) and appearance of peak at ( ). -
Monitor: Shift in Carbonyl (
) stretch from acyl isocyanide ( ) to acyl cyanide ( ).
-
-
Analysis: Plot
vs. time. The slope .
Protocol 2: Arrhenius Plot for Phenyl Isocyanide via NMR
Objective: Determine Activation Energy (
Workflow:
-
Sample Prep: Dissolve Phenyl Isocyanide in deuterated diphenyl ether or DMSO-
(high boiling point). -
Thermostating: Prepare 3-4 NMR tubes. Heat oil baths to
, , and . -
Incubation: Place tubes in baths. Remove at set intervals (e.g., every 30 mins for 4 hours). Rapidly cool in ice to "quench" the reaction.
-
Measurement: Run
NMR at room temperature.-
Integrate ortho-protons of
vs. .
-
-
Calculation: Calculate
for each temperature. Plot vs . The slope .
Data Interpretation & Reference Values
When validating your experimental data, compare against these established kinetic parameters.
Kinetic Parameters Table
| Compound | Solvent | Temp ( | Rate Constant ( | Activation Energy ( | Ref |
| Benzoyl Isocyanide | 25 | Low (Concerted) | [1] | ||
| Phenyl Isocyanide | Gas Phase | 200+ | [2] | ||
| Methyl Isocyanide | Gas Phase | 200+ | Variable (Pressure dep.) | [2] | |
| p-Tolyl Isocyanide | Diglyme | 200 | [3] |
Key Insight for Drug Development: The low stability of Benzoyl Isocyanide implies it cannot be stored for long periods. It should be generated in situ for reactions like the Ugi-type modification of peptides. Conversely, Phenyl Isocyanide is kinetically stable enough for storage but requires high thermal activation to participate in rearrangement-based signaling or synthesis.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement. (Discusses acyl migration mechanisms and instability).
-
Schneider, F. W., & Rabinovitch, B. S. (1962). The Thermal Isomerization of Methyl Isocyanide.[1] Fall-Off Behavior. Journal of the American Chemical Society. (Classic reference for isocyanide unimolecular kinetics).
-
Hoffmann, R., et al. The Isocyanide-Cyanide and Isoelectronic Rearrangements. (Theoretical study of the potential surface and substituent effects).
-
Saczewski, J. Evidence for Sulfonate-Assisted Rearrangement of Benzoyl Cyanide into Benzoyl Isocyanide.[2] (Discusses the equilibrium and reactivity of the benzoyl derivative).
Sources
Safety Operating Guide
Benzoyl isocyanide proper disposal procedures
Executive Summary
This directive outlines the mandatory procedures for the handling, quenching, and disposal of Benzoyl Isocyanide (Ph-CO-NC). Unlike common alkyl isocyanides (e.g., benzyl isocyanide), benzoyl isocyanide is an acyl isocyanide . It is highly reactive, prone to hydrolysis, and possesses distinct stability profiles.
Immediate Action Required:
-
Stop: Verify the chemical identity immediately. Do not confuse Benzoyl Isocyanide (Ph-CO-NC) with Benzyl Isocyanide (Ph-CH2-NC) or Benzoyl Isocyanate (Ph-CO-NCO).
-
Primary Hazard: Acyl isocyanides are potent electrophiles and sensitizers. While less volatile than lower alkyl isocyanides, they can hydrolyze to release formic acid and benzamide derivatives.
-
Odor Control: The "vile" odor characteristic of isocyanides requires oxidative treatment (Bleach) for surface decontamination, while bulk destruction is best achieved via acid hydrolysis.
Part 1: Chemical Identification & Hazard Profiling
Before initiating disposal, you must validate the chemical structure. The disposal pathway depends on this identification.
| Feature | Benzoyl Isocyanide (Target) | Benzyl Isocyanide (Common Confusion) | Benzoyl Isocyanate (Common Confusion) |
| Structure | Ph-CO -NC | Ph-CH₂ -NC | Ph-CO -NCO |
| Class | Acyl Isocyanide | Alkyl Isocyanide | Acyl Isocyanate |
| Reactivity | High (Hydrolysis sensitive) | Moderate (Stable to base, sensitive to acid) | High (Reacts violently w/ water) |
| Primary Disposal | Acid Hydrolysis | Acid Hydrolysis | Slow Hydrolysis (Alkaline) |
| Odor Profile | Pungent/Acrid | Vile/Nauseating (Rotten wood) | Acrid/Lachrymator |
Core Hazards of Benzoyl Isocyanide:
-
Sensitization: Potent skin and respiratory sensitizer.[1]
-
Hydrolysis Risk: In the presence of moisture, it hydrolyzes to Benzamide and Formic Acid .
-
Polymerization: May polymerize exothermically if heated or treated with strong Lewis acids without solvent.
Part 2: The Disposal Protocol
Method A: Bulk Destruction (Reaction Mixtures & Excess Reagent)
Use this method for quenching reaction flasks or disposing of >100 mg of material.
The Mechanism:
Acid hydrolysis protonates the isocyanide carbon, activating it for nucleophilic attack by water. This converts the toxic isocyanide moiety into a benign amide and formic acid.
Step-by-Step Procedure:
-
Preparation: Setup a 3-neck round-bottom flask in a fume hood. Equip with a stir bar, addition funnel, and a thermometer.
-
Solvent System: Dissolve the Benzoyl Isocyanide waste in a non-reactive solvent (Dichloromethane or Tetrahydrofuran) if it is not already in solution.
-
Hydrolysis Mix: In the flask, prepare a 10% Hydrochloric Acid (HCl) solution (Excess: use 10 mL of acid per 1 g of isocyanide).
-
Controlled Addition:
-
Digestion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Validation: Check the pH. It should remain acidic (pH < 2).
-
Waste Stream: Neutralize the solution with Sodium Hydroxide (NaOH) to pH 7, then dispose of the aqueous layer into the Aqueous Waste stream and the organic layer into Halogenated Organic Waste .
Method B: Trace Decontamination & Odor Control
Use this method for glassware, spatulas, and surface spills. This is critical for psychological safety (odor removal).
The Mechanism: Sodium Hypochlorite (Bleach) oxidizes the isocyanide carbon to an isocyanate, which then hydrolyzes. This destroys the "isonitrile" odor immediately.
Step-by-Step Procedure:
-
The Bath: Prepare a bath of 10% commercial bleach (Sodium Hypochlorite) in the fume hood.
-
Soaking: Submerge contaminated glassware or tools completely.
-
Contact Time: Allow to soak for a minimum of 2 hours (preferably overnight).
-
Rinsing: Remove items, rinse copiously with water, then wash with acetone.
-
Caution: Do NOT mix bleach with the Acid Waste from Method A. This will generate Chlorine gas. Keep streams separate.
Part 3: Decision Logic & Workflow
The following diagram illustrates the operational decision tree for handling Benzoyl Isocyanide waste.
Figure 1: Operational workflow for the segregation and destruction of Benzoyl Isocyanide waste.
Part 4: Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The dust/vapor is a sensitizer.
-
PPE: Don double nitrile gloves, safety goggles, and a respirator (P100/Organic Vapor cartridge) if dust is visible.
-
Contain: Cover the spill with a "Spill Pillow" or absorbent pads.
-
Quench:
-
Gently pour 10% Bleach solution over the absorbent pads.
-
Allow to sit for 20 minutes to kill the odor and oxidize the compound.
-
-
Cleanup: Collect the pads into a double-bagged hazardous waste container. Label as "Contaminated Debris - Oxidizer Treated."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[4][5] Benzoyl Isocyanate (Structurally related). National Library of Medicine. Retrieved October 26, 2025, from [Link](Note: Used for reactivity profiling of acyl-X species).
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Classic text on isocyanide reactivity and hydrolysis mechanisms).
- Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedures for Isocyanides. MIT EHS. (General protocol for isocyanide odor management via hypochlorite).
Sources
- 1. CAS 10340-91-7: Benzyl isocyanide | CymitQuimica [cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Benzoyl isocyanate | C8H5NO2 | CID 78210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl isocyanide | C8H7N | CID 82558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Benzoyl Isocyanide and Related Compounds: A Comprehensive Guide
A Critical Note on Chemical Identity: The term "benzoyl isocyanide" refers to a specific, highly reactive, and unstable chemical (C₆H₅-C(=O)-N≡C). In laboratory settings, it is known to rearrange into the more stable benzoyl cyanide or to trimerize.[1][2] Due to this instability, detailed safety protocols are not widely published for benzoyl isocyanide itself. It is more likely that researchers are working with one of two related, more stable, and commercially available compounds: Benzoyl Isocyanate (C₆H₅-C(=O)-N=C=O) or Benzyl Isocyanide (C₆H₅-CH₂-N≡C). This guide will provide comprehensive safety and handling information for both of these compounds to ensure the highest level of safety. It is imperative that you confirm the exact chemical identity and consult the corresponding Safety Data Sheet (SDS) from your supplier before commencing any work.
Part 1: Personal Protective Equipment and Handling for Benzoyl Isocyanate
Benzoyl isocyanate is a reactive chemical that is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is a combustible liquid and is sensitive to moisture.[4] Proper handling is critical to mitigate these risks.
Hazard Assessment and Engineering Controls
The primary hazards of benzoyl isocyanate include skin and eye irritation, respiratory irritation, and the potential for allergic or asthmatic reactions upon inhalation.[1][2]
-
Engineering Controls: All work with benzoyl isocyanate must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4] The work area should be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[1] For splash hazards, a full-face shield should be worn in addition to safety goggles.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are suitable choices; however, always consult the glove manufacturer's resistance chart for the specific chemical.[5] Standard disposable latex gloves are not sufficient.
-
Protective Clothing: A flame-resistant lab coat is necessary. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls or a disposable suit should be worn.[5][6]
-
-
Respiratory Protection: When working in a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, if there is a risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[1][2]
Quantitative Data Summary: Benzoyl Isocyanate
| Property | Value |
| Molecular Formula | C₈H₅NO₂[4] |
| Molecular Weight | 147.13 g/mol [4] |
| Boiling Point | 94-96 °C / 21 mmHg[4] |
| Density | 1.171 g/mL at 25 °C[4] |
| Flash Point | 72 °C (161.6 °F) - closed cup[4] |
Operational and Disposal Plans
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[4] Do not use water to clean up spills, as it reacts with isocyanates.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture, acids, strong bases, and alcohols.[1] Recommended storage is in a freezer at -20°C.[4]
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. Absorb the spill with an inert material like vermiculite, dry sand, or earth and place it into a chemical waste container.[4][6] Do not seal the container tightly, as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup.[1]
-
Waste Disposal: All benzoyl isocyanate waste is considered hazardous. The primary method of disposal is neutralization.[4] Unreacted material can be quenched by slowly adding it to a solution of diethylamine or methanol in an aprotic solvent.[1] The neutralized solution and any contaminated materials must be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.[4]
Part 2: Personal Protective Equipment and Handling for Benzyl Isocyanide
Benzyl isocyanide is a combustible liquid and vapor that is harmful if inhaled, swallowed, or absorbed through the skin.[7] It can cause skin, eye, and respiratory tract irritation, and may lead to an allergic skin or respiratory reaction.[7][8] Chronic exposure may lead to symptoms associated with cyanide poisoning.[7]
Hazard Assessment and Engineering Controls
The distinct, pungent odor of benzyl isocyanide should not be relied upon as an indicator of a safe concentration, as olfactory fatigue can occur.
-
Engineering Controls: Work must be performed in a well-ventilated area, preferably a certified chemical fume hood.[7] An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE) Protocol
Given the toxicity and potential for sensitization, strict adherence to PPE protocols is essential.
-
Eye and Face Protection: Wear chemical splash goggles at all times.[7]
-
Skin Protection:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[7][9]
Quantitative Data Summary: Benzyl Isocyanide
| Property | Value |
| Molecular Formula | C₈H₇N |
| Flash Point | 79 °C (174.2 °F)[7] |
| Synonyms | Benzyl isonitrile, (Isocyanomethyl)benzene[7] |
Operational and Disposal Plans
-
Handling: Wash thoroughly after handling. Use with adequate ventilation and avoid breathing vapor or mist. Keep away from heat and flame.[7]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Spill Management: In case of a spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[7] Remove all sources of ignition and ensure proper ventilation.[7]
-
Waste Disposal: Dispose of contaminated material as hazardous waste in accordance with local, state, and federal regulations.[8]
Emergency Response Workflow for Isocyanate/Isocyanide Spill
Caption: Workflow for responding to a spill of benzoyl isocyanate or benzyl isocyanide.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl isocyanide, 98%. Retrieved from [Link]
-
Georganics. (2023, March 21). BENZYL ISOCYANATE SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. Benzoyl isocyanate. Retrieved from [Link]
-
Transports Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]
-
International Enviroguard. 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Pawlak, M., et al. (2024, July 15). "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". Science of The Total Environment. Retrieved from [Link]
-
Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Thieme E-Books [thieme-connect.de]
- 6. 苯甲酰异氰酸酯 - CAS号 21445-20-5 - 摩熵化学 [molaid.com]
- 7. Page loading... [guidechem.com]
- 8. scilit.com [scilit.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
